Cytarabine triphosphate trisodium
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Eigenschaften
Molekularformel |
C9H13N3Na3O14P3 |
|---|---|
Molekulargewicht |
549.10 g/mol |
IUPAC-Name |
trisodium;[[[(2R,3S,4S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C9H16N3O14P3.3Na/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H2,10,11,15)(H2,16,17,18);;;/q;3*+1/p-3/t4-,6-,7+,8-;;;/m1.../s1 |
InChI-Schlüssel |
HZQKYJNQQBPWQM-DGKYPTGMSA-K |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Cytarabine Triphosphate Trisodium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytarabine (B982), also known as arabinosylcytosine (Ara-C), is a pyrimidine (B1678525) nucleoside analog that serves as a cornerstone in the treatment of various hematological malignancies, particularly acute myeloid leukemia (AML) and non-Hodgkin's lymphoma.[1][2][3] It functions as an antimetabolite, interfering with DNA synthesis and repair.[1][4] Cytarabine itself is a prodrug that requires intracellular activation to its triphosphate form, cytarabine triphosphate (Ara-CTP), to exert its cytotoxic effects.[1][5][6] This guide provides a detailed examination of the core mechanisms of action of cytarabine triphosphate, focusing on its biochemical interactions, downstream cellular consequences, and the experimental methodologies used to elucidate these processes.
Bioactivation of Cytarabine
Upon cellular uptake, facilitated by nucleoside transporter proteins, cytarabine undergoes a three-step phosphorylation cascade to become the active Ara-CTP.[1] This process is initiated by deoxycytidine kinase (dCK), which converts cytarabine to cytarabine monophosphate (Ara-CMP). Subsequently, other cellular kinases catalyze the formation of cytarabine diphosphate (B83284) (Ara-CDP) and finally, Ara-CTP.[7] The efficiency of this bioactivation is a critical determinant of cytarabine's therapeutic efficacy.
Caption: Bioactivation pathway of cytarabine to its active triphosphate form.
Primary Mechanism of Action: Inhibition of DNA Synthesis
The principal mechanism by which Ara-CTP exerts its cytotoxic effects is through the potent inhibition of DNA synthesis.[8][9] This occurs primarily during the S-phase of the cell cycle, making it particularly effective against rapidly dividing cancer cells.[3][5][6]
Competitive Inhibition of DNA Polymerase
Ara-CTP acts as a competitive inhibitor of DNA polymerase, particularly DNA polymerase α, with respect to the natural substrate, deoxycytidine triphosphate (dCTP).[10][11] The structural similarity between Ara-CTP and dCTP allows it to bind to the active site of the enzyme, thereby preventing the incorporation of dCTP and halting DNA replication.[4][10]
Caption: Competitive inhibition of DNA polymerase by Ara-CTP.
Secondary Mechanism of Action: Incorporation into Nucleic Acids
In addition to inhibiting DNA polymerase, Ara-CTP can be incorporated into both DNA and RNA, leading to further cellular damage.[5]
Incorporation into DNA and Chain Termination
When Ara-CTP is incorporated into a growing DNA strand, the arabinose sugar moiety, with its 2'-hydroxyl group in the trans position, creates a steric hindrance that makes it a poor substrate for further elongation by DNA polymerase.[1][3] This leads to premature chain termination, effectively halting DNA replication.[1][8] The incorporation of these abnormal structures can also overwhelm the cell's DNA repair machinery, triggering apoptosis.[1]
Incorporation into RNA
While the primary impact is on DNA synthesis, some studies have reported the incorporation of cytarabine into RNA.[5] This incorporation can lead to inhibition of RNA synthesis and function, contributing to the overall cytotoxicity of the drug, particularly in non-proliferating cells.[12]
Induction of Apoptosis
The culmination of DNA synthesis inhibition, DNA damage, and dysfunctional DNA repair is the induction of programmed cell death, or apoptosis.[1] Cytarabine-induced apoptosis is a complex process involving multiple signaling pathways.
Mitochondrial (Intrinsic) Pathway
Evidence suggests that cytarabine primarily triggers the mitochondrial apoptotic pathway.[13] This is characterized by the upregulation of pro-apoptotic BH3-only proteins such as Bim, Puma, and Noxa.[13] These proteins lead to the activation of Bax and Bak, which permeabilize the outer mitochondrial membrane, resulting in the release of cytochrome c. Cytosolic cytochrome c then initiates the activation of a caspase cascade, ultimately leading to the execution of apoptosis. The death receptor pathway appears to be less involved in cytarabine-induced apoptosis.[13]
Caption: Cytarabine-induced mitochondrial apoptosis pathway.
Quantitative Data Summary
| Parameter | Value | Cell Line/System | Reference |
| IC50 | |||
| ~90 nM | CCRF-CEM | [14] | |
| ~159.7 nM | Jurkat | [14] | |
| Varies (µM range) | Various Leukemia and Lymphoma Lines | [15] | |
| Ki (for DNA Polymerase) | Not explicitly found in searches | ||
| Ara-CTP Accumulation | |||
| 10 µM Ara-C (3h) | 86 µM | K562 | [16] |
Experimental Protocols
DNA Synthesis Inhibition Assay (³H-Thymidine Incorporation)
This assay measures the rate of DNA synthesis by quantifying the incorporation of radiolabeled thymidine (B127349) into newly synthesized DNA.
Methodology:
-
Cell Culture: Plate cells at a suitable density in a multi-well plate and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with varying concentrations of cytarabine for a predetermined time period (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
Radiolabeling: During the final 1-2 hours of treatment, add [³H]-Thymidine (e.g., 1 µCi/mL) to each well.
-
Harvesting: Wash the cells with ice-cold phosphate-buffered saline (PBS) to remove unincorporated [³H]-Thymidine.
-
Precipitation: Precipitate the DNA by adding ice-cold 10% trichloroacetic acid (TCA) and incubating on ice for 30 minutes.
-
Washing: Wash the precipitate with 5% TCA to remove acid-soluble radioactivity.
-
Solubilization: Solubilize the DNA precipitate in a suitable buffer (e.g., 0.1 N NaOH).
-
Quantification: Transfer the solubilized DNA to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.[17]
Caption: Experimental workflow for DNA synthesis inhibition assay.
Apoptosis Detection by Annexin V/Propidium (B1200493) Iodide (PI) Staining and Flow Cytometry
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Methodology:
-
Cell Treatment: Treat cells with cytarabine for the desired time.
-
Harvesting: Harvest the cells by centrifugation.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry. Annexin V positive, PI negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.[13]
Conclusion
The cytotoxic mechanism of cytarabine triphosphate is multifaceted, with its primary action being the competitive inhibition of DNA polymerase and subsequent incorporation into the DNA backbone, leading to chain termination.[1][5][10] These events trigger a cascade of cellular responses, culminating in the induction of apoptosis, predominantly through the mitochondrial pathway.[13] A thorough understanding of these intricate mechanisms is paramount for the rational design of combination therapies and for overcoming mechanisms of drug resistance in the clinical setting. The experimental protocols outlined provide a framework for the continued investigation of cytarabine's activity and the development of novel therapeutic strategies.
References
- 1. What is the mechanism of Cytarabine? [synapse.patsnap.com]
- 2. CPX-351 and the Frontier of Nanoparticle-Based Therapeutics in Acute Myeloid Leukemia [mdpi.com]
- 3. Cytarabine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Cytarabine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Biochemical pharmacology of cytosine arabinoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. The mechanisms of Ara-C-induced apoptosis of resting B-chronic lymphocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ashpublications.org [ashpublications.org]
- 14. Synergistic interactions of cytarabine-adavosertib in leukemic cell lines proliferation and metabolomic endpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Drug: Cytarabine - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 16. Biochemical modulation of cytarabine triphosphate by clofarabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
The Role of Ara-CTP in DNA Synthesis Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the molecular mechanisms by which arabinosylcytosine triphosphate (Ara-CTP), the active metabolite of the chemotherapeutic agent cytarabine (B982) (Ara-C), inhibits DNA synthesis. The document details the dual modes of action of Ara-CTP, presents quantitative data on its inhibitory effects, outlines key experimental protocols for its study, and provides visual representations of the critical pathways and experimental workflows involved.
Introduction: From Prodrug to Active Inhibitor
Cytarabine (Ara-C) is a cornerstone in the treatment of various hematological malignancies, particularly acute myeloid leukemia (AML). As a nucleoside analog, its cytotoxic effects are exerted after intracellular conversion to its active triphosphate form, Ara-CTP. This conversion is a critical prerequisite for its therapeutic activity. The structural similarity of Ara-CTP to the natural deoxynucleotide, deoxycytidine triphosphate (dCTP), allows it to act as a potent antimetabolite, disrupting the process of DNA replication in rapidly dividing cancer cells.
Mechanism of Action: A Two-Pronged Attack on DNA Synthesis
Ara-CTP employs a dual mechanism to inhibit DNA synthesis, targeting the crucial enzymatic machinery of DNA replication.
Competitive Inhibition of DNA Polymerases
Ara-CTP acts as a competitive inhibitor of DNA polymerases, the enzymes responsible for synthesizing new DNA strands. It competes with the endogenous dCTP for binding to the active site of these enzymes. The affinity of Ara-CTP for certain DNA polymerases is a key determinant of its cytotoxic efficacy. Notably, DNA polymerase α, which is involved in the initiation of DNA replication, is a primary target of Ara-CTP.[1] Inhibition of DNA polymerase α leads to a reduction in the overall rate of DNA synthesis. While DNA polymerase δ activity is not significantly inhibited by Ara-CTP at concentrations that inhibit polymerase α, the overall impact on DNA replication is substantial.[1]
Incorporation into DNA and Chain Termination
Beyond competitive inhibition, Ara-CTP can be incorporated into the nascent DNA strand by DNA polymerases.[2] Once incorporated, the arabinose sugar moiety of Ara-CTP, with its 2'-hydroxyl group in the trans position relative to the 3'-hydroxyl group, creates a steric hindrance that impedes the formation of a phosphodiester bond with the incoming deoxynucleotide triphosphate (dNTP). This disruption of the sugar-phosphate backbone effectively terminates the elongation of the DNA chain.[3] The incorporation of Ara-CMP into DNA is a critical event leading to replication fork stalling and the induction of DNA damage responses, ultimately triggering apoptosis in cancer cells.[2]
Quantitative Data on Ara-CTP Inhibition
The inhibitory potency of Ara-CTP has been quantified through various in vitro studies. The following tables summarize key kinetic parameters and cytotoxic concentrations.
Table 1: Inhibition Constants (Ki) of Ara-CTP for Human DNA Polymerases
| DNA Polymerase | Substrate | Ki (µM) | Organism/Source |
| DNA Polymerase α | dCTP | 1.5 | Human (Purified) |
| DNA Polymerase β | dCTP | 7.6 | Human (Purified) |
Data sourced from a study on the sequence-specific effects of Ara-CTP on DNA synthesis by purified human DNA polymerases in vitro.[4]
Table 2: 50% Inhibitory Concentration (IC50) of Cytarabine (Ara-C) in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| HL-60 | Acute Promyelocytic Leukemia | 0.1 - 1.0 |
| K562 | Chronic Myelogenous Leukemia | 0.5 - 5.0 |
| MOLM-13 | Acute Myeloid Leukemia | 0.01 - 0.1 |
| U937 | Histiocytic Lymphoma | 0.1 - 1.0 |
| CCRF-CEM | Acute Lymphoblastic Leukemia | 0.01 - 0.1 |
Note: IC50 values can vary depending on the specific experimental conditions, such as drug exposure time and the assay used.
Experimental Protocols
This section provides an overview of key experimental methodologies used to investigate the role of Ara-CTP in DNA synthesis inhibition.
DNA Polymerase Inhibition Assay
This assay is fundamental to determining the inhibitory effect of Ara-CTP on the activity of purified DNA polymerases.
Objective: To quantify the inhibition of DNA polymerase activity by Ara-CTP.
Principle: The assay measures the incorporation of a radiolabeled dNTP into a DNA template/primer in the presence and absence of Ara-CTP.
Materials:
-
Purified human DNA polymerase (e.g., α, β, δ, or ε)
-
Activated calf thymus DNA (as a template/primer)
-
Deoxynucleotide triphosphates (dATP, dGTP, dTTP, and dCTP)
-
[³H]-dCTP or another radiolabeled dNTP
-
Ara-CTP
-
Reaction buffer (e.g., Tris-HCl buffer containing MgCl₂, dithiothreitol)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, activated DNA, and all dNTPs except the radiolabeled one.
-
Add varying concentrations of Ara-CTP to the reaction mixtures. A control reaction without Ara-CTP should be included.
-
Add the radiolabeled dNTP to the mixtures.
-
Initiate the reaction by adding the purified DNA polymerase.
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding cold TCA to precipitate the DNA.
-
Collect the precipitated DNA on glass fiber filters by vacuum filtration.
-
Wash the filters with TCA and ethanol (B145695) to remove unincorporated radiolabeled dNTPs.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the percentage of inhibition for each Ara-CTP concentration relative to the control. The Ki value can be determined by performing the assay at different substrate (dCTP) concentrations and analyzing the data using Lineweaver-Burk or Dixon plots.
DNA Elongation and Chain Termination Assay
This assay visualizes the effect of Ara-CTP on the elongation of a specific DNA primer.
Objective: To demonstrate chain termination caused by the incorporation of Ara-CMP.
Principle: This method is adapted from Sanger sequencing (dideoxy chain termination). A 5'-radiolabeled primer is annealed to a single-stranded DNA template. DNA polymerase extends the primer in the presence of dNTPs and a limiting amount of Ara-CTP. The reaction products are then separated by denaturing polyacrylamide gel electrophoresis.
Materials:
-
Single-stranded DNA template (e.g., M13mp18)
-
5'-[³²P]-labeled DNA primer
-
Purified DNA polymerase
-
dNTPs
-
Ara-CTP
-
Denaturing polyacrylamide gel
-
Autoradiography film or phosphorimager
Procedure:
-
Anneal the 5'-[³²P]-labeled primer to the single-stranded DNA template.
-
Prepare reaction mixtures containing the primer/template complex, DNA polymerase, and all four dNTPs.
-
Add varying concentrations of Ara-CTP to the reaction mixtures.
-
Incubate the reactions at 37°C for a specific time.
-
Terminate the reactions by adding a stop solution (e.g., formamide (B127407) with tracking dyes).
-
Denature the DNA fragments by heating.
-
Separate the reaction products by size on a denaturing polyacrylamide gel.
-
Visualize the DNA fragments by autoradiography or phosphorimaging. The presence of shorter DNA fragments in the lanes containing Ara-CTP indicates chain termination.
SV40 In Vitro DNA Replication Assay
This cell-free system recapitulates eukaryotic DNA replication and is used to study the effects of inhibitors like Ara-CTP on the entire replication machinery.[5][6]
Objective: To assess the impact of Ara-CTP on origin-dependent DNA replication in a cell-free system.
Principle: A plasmid containing the Simian Virus 40 (SV40) origin of replication is incubated with a cytosolic extract from human cells, which provides the necessary replication factors, and the SV40 large T-antigen, which is required for initiation. The incorporation of a radiolabeled dNTP is measured to quantify DNA synthesis.
Materials:
-
Plasmid DNA containing the SV40 origin of replication (pSV01)
-
Cytosolic extract from a human cell line (e.g., HeLa or 293T)
-
Purified SV40 large T-antigen
-
[α-³²P]-dATP or another radiolabeled dNTP
-
ATP, CTP, GTP, UTP, and unlabeled dNTPs
-
Reaction buffer
-
Agarose (B213101) gel electrophoresis apparatus
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, ATP, CTP, GTP, UTP, unlabeled dNTPs, and the radiolabeled dNTP.
-
Add the pSV01 plasmid DNA and the cytosolic extract to the mixture.
-
Add varying concentrations of Ara-CTP.
-
Initiate the replication reaction by adding the SV40 large T-antigen.
-
Incubate the reaction at 37°C for 1-2 hours.
-
Stop the reaction and purify the DNA.
-
Analyze the replication products by agarose gel electrophoresis and autoradiography. A decrease in the amount of replicated plasmid DNA in the presence of Ara-CTP indicates inhibition of DNA replication.
Visualizing the Pathways and Processes
The following diagrams, generated using the DOT language, illustrate the key molecular pathways and experimental workflows described in this guide.
Conclusion
Ara-CTP stands as a powerful inhibitor of DNA synthesis, a property that underpins its widespread use in cancer chemotherapy. Its dual mechanism of action, involving both the competitive inhibition of key DNA polymerases and its incorporation into DNA leading to chain termination, provides a robust strategy for targeting the proliferative capacity of cancer cells. The experimental protocols and quantitative data presented in this guide offer a framework for researchers and drug development professionals to further investigate the intricate details of its action and to explore novel therapeutic strategies that leverage our understanding of this potent antimetabolite.
References
- 1. researchgate.net [researchgate.net]
- 2. Relationships among Ara-CTP pools, formation of (Ara-C)DNA, and cytotoxicity of human leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibiting DNA Polymerases as a Therapeutic Intervention against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sequence-specific effects of ara-5-aza-CTP and ara-CTP on DNA synthesis by purified human DNA polymerases in vitro: visualization of chain elongation on a defined template - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of inhibition of DNA replication in irradiated cells using the SV40-based in vitro assay of DNA replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
Cytarabine triphosphate as a competitive inhibitor of DNA polymerase
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Cytarabine (B982), a synthetic analog of deoxycytidine, is a cornerstone chemotherapeutic agent in the treatment of various hematological malignancies, most notably acute myeloid leukemia (AML). Its clinical efficacy is contingent upon its intracellular conversion to the active metabolite, cytarabine triphosphate (ara-CTP). Ara-CTP exerts its cytotoxic effects primarily by acting as a competitive inhibitor of DNA polymerases and by its incorporation into newly synthesized DNA, ultimately leading to chain termination and the induction of apoptosis.[1][2] This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the inhibitory action of ara-CTP on DNA polymerases, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.
The core of cytarabine's mechanism of action lies in the structural difference between its arabinose sugar and the deoxyribose found in the natural substrate, deoxycytidine triphosphate (dCTP). This alteration allows ara-CTP to be recognized by DNA polymerases, but the unique stereochemistry of the arabinose sugar hinders the subsequent phosphodiester bond formation, thereby impeding DNA chain elongation.[1][3] Ara-CTP primarily targets the replicative DNA polymerases alpha, delta, and epsilon, with a pronounced inhibitory effect on DNA polymerase alpha.[4][5][6]
Mechanism of Action
The journey of cytarabine from an administered prodrug to an active inhibitor of DNA synthesis involves several key steps:
-
Cellular Uptake: Cytarabine enters the cell via nucleoside transporters.
-
Phosphorylation: Once inside the cell, cytarabine is phosphorylated to its monophosphate form (ara-CMP) by deoxycytidine kinase (dCK). Subsequent phosphorylations by other kinases convert ara-CMP to the diphosphate (B83284) (ara-CDP) and finally to the active triphosphate form, ara-CTP.[1]
-
Competitive Inhibition: Ara-CTP structurally mimics dCTP and competes for the active site of DNA polymerases.[7]
-
Incorporation into DNA: DNA polymerases can incorporate ara-CTP into the growing DNA strand.
-
Chain Termination: The presence of the arabinose sugar in the incorporated ara-CMP residue sterically hinders the formation of a phosphodiester bond with the next incoming deoxynucleotide triphosphate (dNTP), effectively terminating DNA chain elongation.[3]
This process is visually represented in the signaling pathway diagram below.
Quantitative Data: Inhibition of DNA Polymerases by Ara-CTP
The inhibitory potency of ara-CTP against different DNA polymerases can be quantified by its inhibition constant (Kᵢ), which represents the concentration of the inhibitor required to produce half-maximum inhibition. A lower Kᵢ value indicates a higher binding affinity and more potent inhibition. The following table summarizes the reported Kᵢ values for ara-CTP against various human DNA polymerases.
| DNA Polymerase | Kᵢ (µM) | Competitive with | Reference |
| DNA Polymerase α | 1.5 | dCTP | [8] |
| DNA Polymerase β | 7.6 | dCTP | [8] |
| DNA Polymerase δ | >100 | - | [4] |
Experimental Protocols
In Vitro DNA Polymerase Inhibition Assay
This protocol outlines a method to determine the inhibitory effect of ara-CTP on the activity of a purified DNA polymerase by measuring the incorporation of a radiolabeled deoxynucleotide triphosphate into a DNA template.
a. Materials:
-
Purified human DNA polymerase (e.g., alpha, beta, delta, or epsilon)
-
Activated calf thymus DNA (as a primer-template)
-
Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 100 µg/mL BSA)
-
Deoxynucleotide triphosphate (dNTP) mix (dATP, dGTP, dTTP at a final concentration of 100 µM each)
-
Deoxycytidine triphosphate (dCTP) at varying concentrations
-
[³H]-dCTP (radiolabeled)
-
Cytarabine triphosphate (ara-CTP) at varying concentrations
-
Ice-cold 10% trichloroacetic acid (TCA) containing 1% sodium pyrophosphate
-
Glass fiber filters
-
Scintillation fluid
-
Liquid scintillation counter
b. Procedure:
-
Reaction Setup: On ice, prepare a series of reaction tubes. Each tube will contain the reaction buffer, activated calf thymus DNA, and the dNTP mix (excluding dCTP).
-
Inhibitor and Substrate Addition: Add varying concentrations of ara-CTP to the experimental tubes. To determine the mode of inhibition, also vary the concentrations of the natural substrate, dCTP, across different sets of tubes. Include control tubes with no ara-CTP.
-
Enzyme Addition: Initiate the reaction by adding a known amount of the purified DNA polymerase to each tube.
-
Incubation: Incubate the reaction mixtures at 37°C for a predetermined time (e.g., 30 minutes), ensuring the reaction remains in the linear range of product formation.
-
Reaction Termination: Stop the reaction by adding an equal volume of ice-cold 10% TCA.
-
Precipitation and Filtration: Incubate the tubes on ice for 10-15 minutes to allow the DNA to precipitate. Collect the precipitated DNA by vacuum filtration through glass fiber filters.
-
Washing: Wash the filters several times with cold 5% TCA and then with ethanol (B145695) to remove unincorporated [³H]-dCTP.
-
Quantification: Dry the filters, place them in scintillation vials with scintillation fluid, and measure the radioactivity using a liquid scintillation counter. The amount of incorporated [³H]-dCTP is proportional to the DNA polymerase activity.
-
Data Analysis: Plot the DNA polymerase activity against the concentration of ara-CTP to determine the IC₅₀ value. To determine the Kᵢ and the mode of inhibition, analyze the data using Lineweaver-Burk or Dixon plots.
DNA Elongation Assay
This assay visualizes the effect of ara-CTP on the elongation of a specific DNA primer annealed to a template.
a. Materials:
-
Singly primed DNA template (e.g., M13mp19)
-
5'-[³²P]-labeled primer
-
Purified human DNA polymerase
-
Reaction Buffer
-
dNTP mix
-
ara-CTP
-
Formamide (B127407) loading buffer
-
Sequencing gel apparatus
-
Phosphorimager
b. Procedure:
-
Reaction Setup: Combine the 5'-[³²P]-labeled primer and the DNA template in the reaction buffer and anneal by heating and slow cooling.
-
Reaction Initiation: Add the dNTP mix and the purified DNA polymerase to the annealed primer-template. For the experimental samples, also add varying concentrations of ara-CTP.
-
Incubation: Incubate the reactions at 37°C for a defined period.
-
Termination: Stop the reactions by adding formamide loading buffer.
-
Gel Electrophoresis: Denature the samples by heating and then separate the DNA fragments on a high-resolution denaturing polyacrylamide sequencing gel.
-
Visualization: Dry the gel and visualize the radiolabeled DNA fragments using a phosphorimager. The presence of shorter DNA fragments in the ara-CTP-treated samples indicates chain termination.[8]
Mandatory Visualizations
Caption: Metabolic activation of Cytarabine and its inhibitory effect on DNA synthesis.
Caption: Workflow for an in vitro DNA polymerase inhibition assay.
References
- 1. biotium.com [biotium.com]
- 2. promega.com [promega.com]
- 3. Inhibition of DNA polymerase-alpha by ara-CMP in the presence of a regulatory protein extracted from human promyelocytic leukemic cells (HL-60) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential inhibition of the human cell DNA replication complex-associated DNA polymerases by the antimetabolite 1-beta-D-arabinofuranosylcytosine triphosphate (ara-CTP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro polyoma DNA synthesis: inhibition by 1-beta-d-arabinofuranosyl CTP - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DNA polymerases as targets of anticancer nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Sequence-specific effects of ara-5-aza-CTP and ara-CTP on DNA synthesis by purified human DNA polymerases in vitro: visualization of chain elongation on a defined template - PubMed [pubmed.ncbi.nlm.nih.gov]
The intricate Dance of Destruction: A Technical Guide to the Pharmacodynamics of Cytarabine Triphosphate in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cytarabine (B982), a cornerstone in the treatment of hematological malignancies, exerts its cytotoxic effects through its active metabolite, cytarabine triphosphate (ara-CTP). This technical guide delves into the core pharmacodynamics of ara-CTP, providing a comprehensive overview of its molecular mechanisms, the signaling pathways it perturbs, and the key experimental protocols used to elucidate its action. Through detailed diagrams and tabulated quantitative data, this document serves as an in-depth resource for professionals in oncology research and drug development, aiming to foster a deeper understanding of this critical anticancer agent and inform future therapeutic strategies.
Introduction
Cytarabine, also known as cytosine arabinoside (ara-C), is a pyrimidine (B1678525) nucleoside analog that has been a mainstay in the treatment of acute myeloid leukemia (AML) and other hematological cancers for decades.[1][2] Its efficacy is entirely dependent on its intracellular conversion to the active triphosphate form, ara-CTP.[3] This guide will explore the intricate pharmacodynamic properties of ara-CTP, from its initial interaction with cellular machinery to the ultimate induction of apoptosis in cancer cells.
Cellular Uptake and Metabolic Activation
The journey of cytarabine begins with its transport into the cancer cell, primarily mediated by the human equilibrative nucleoside transporter 1 (hENT1).[4][5] Once inside, it undergoes a three-step phosphorylation cascade to become the active ara-CTP. This bioactivation is a critical determinant of cytarabine's cytotoxicity.
-
Step 1: Monophosphorylation: Deoxycytidine kinase (dCK) catalyzes the initial and rate-limiting step, converting cytarabine to cytarabine monophosphate (ara-CMP).[6][7]
-
Step 2: Diphosphorylation: Cytidine (B196190) monophosphate kinase (CMPK) further phosphorylates ara-CMP to cytarabine diphosphate (B83284) (ara-CDP).[6]
-
Step 3: Triphosphorylation: Nucleoside diphosphate kinases (NDPKs) complete the activation by converting ara-CDP to the active ara-CTP.[6]
The intracellular concentration of ara-CTP is a key factor in determining the drug's effectiveness.[8]
Caption: Intracellular activation of Cytarabine.
Molecular Mechanisms of Action of Ara-CTP
Ara-CTP exerts its cytotoxic effects primarily by targeting DNA synthesis, a process critical for rapidly dividing cancer cells.[4][9] Its mechanism is multifaceted, involving direct inhibition of DNA polymerases and incorporation into the DNA strand.
Inhibition of DNA Polymerases
Ara-CTP acts as a competitive inhibitor of the natural substrate, deoxycytidine triphosphate (dCTP), for DNA polymerases.[2][10] It shows potent inhibitory activity against DNA polymerases α, δ, and ε, which are crucial for DNA replication.[11] By binding to the active site of these enzymes, ara-CTP effectively halts the process of DNA elongation.[10] Studies have suggested that the inhibition of DNA polymerase α, in particular, is a primary driver of ara-CTP's cytotoxic effect.[11]
Incorporation into DNA and Chain Termination
Perhaps the most critical mechanism of ara-CTP's action is its incorporation into the nascent DNA strand during the S-phase of the cell cycle.[1] The arabinose sugar moiety in ara-CTP, with its 2'-hydroxyl group in the trans position, creates a steric hindrance that prevents the formation of a phosphodiester bond with the incoming nucleotide.[9] This effectively terminates DNA chain elongation, leading to the accumulation of DNA strand breaks.[5]
Caption: Dual mechanism of ara-CTP action.
Cellular Consequences of Ara-CTP Activity
The disruption of DNA synthesis by ara-CTP triggers a cascade of cellular responses, culminating in cell cycle arrest and programmed cell death (apoptosis).
Cell Cycle Arrest
The presence of DNA strand breaks and stalled replication forks, induced by ara-CTP, activates the DNA damage response (DDR) pathway. This leads to the arrest of the cell cycle, primarily in the S-phase, to allow time for DNA repair.[1][12] However, the extensive damage caused by ara-CTP often overwhelms the cell's repair capacity.
Induction of Apoptosis
If the DNA damage is too severe to be repaired, the cell is directed towards apoptosis. The incorporation of ara-CTP into DNA is a powerful apoptotic signal.[5] This process involves the activation of caspase cascades, leading to the cleavage of critical cellular proteins, such as poly(ADP-ribose) polymerase (PARP), and ultimately, cell death.
Caption: Cellular response to ara-CTP-induced DNA damage.
Mechanisms of Resistance to Cytarabine
The development of resistance is a significant clinical challenge in cytarabine therapy. Resistance can arise through various mechanisms that limit the accumulation of intracellular ara-CTP or reduce its cytotoxic effects.
-
Decreased Transport: Reduced expression or function of the hENT1 transporter can limit the uptake of cytarabine into the cancer cell.[13]
-
Impaired Activation: Mutations or decreased expression of deoxycytidine kinase (dCK), the rate-limiting enzyme in the activation pathway, can significantly reduce the production of ara-CTP.[7][13]
-
Increased Inactivation: Elevated levels of enzymes like cytidine deaminase (CDA), which converts cytarabine to its inactive form, or 5'-nucleotidase (5-NT), which dephosphorylates ara-CMP, can reduce the intracellular concentration of active drug.[4][7]
-
Increased dCTP Pools: Higher intracellular concentrations of the natural substrate dCTP can outcompete ara-CTP for binding to DNA polymerase.[14]
-
Enhanced DNA Repair: Increased capacity of the cancer cells to repair DNA damage induced by ara-CTP can promote cell survival.[8]
-
Mitochondrial Metabolism: Recent studies suggest that increased oxidative phosphorylation in mitochondria can confer resistance to cytarabine.[15][16]
Quantitative Data on Ara-CTP Pharmacodynamics
The following tables summarize key quantitative data from various studies, illustrating the pharmacodynamic properties of cytarabine and its active metabolite.
Table 1: Intracellular Ara-CTP Concentrations in Leukemic Cells
| Cell Type/Condition | Ara-C Dose/Concentration | Intracellular Ara-CTP Concentration (nmol/2 x 10^7 cells) | Reference |
| Pediatric AML (Arm A) | Varies | 0.06 - 2.43 | [17] |
| Pediatric AML (Arm B) | Varies | 0.012 - 1.222 | [17] |
| Low ACSS Score | Varies | 0.133 ± 0.150 | [17] |
| Intermediate ACSS Score | Varies | 0.342 ± 0.324 | [17] |
| High ACSS Score | Varies | 0.660 ± 0.508 | [17] |
| Standard Dose (SD) vs High Dose (HD) | Standard vs. High | 27-fold increase in steady-state concentration for HD | [18] |
Table 2: Cytotoxicity of Cytarabine in Cancer Cell Lines
| Cell Line | Drug | IC50 Value | Reference |
| HL-60 | Cytarabine | Not specified, used at 2.5 µM and 15 µM | [6] |
| Primary AML cells | Hesperidin | 50.12 µM | [19] |
| Primary AML cells | Silibinin | 16.2 µM | [19] |
Table 3: Effects of Cytarabine on Cell Cycle Distribution
| Cell Line | Cytarabine Concentration | Treatment Duration | Effect on Cell Cycle | Reference |
| HL-60 | 2.5 µM | 24 h | Increase in G0/G1 phase from 33.5% to 63.1% | [6] |
| HL-60 | 15 µM | 24 h | Increase in G0/G1 phase from 33.5% to 75.5% | [6] |
| BCBL1 and BC3 | 5 µM | 4 h | Cell cycle arrest | [20] |
Key Experimental Protocols
The study of ara-CTP pharmacodynamics relies on a variety of specialized experimental techniques. Below are detailed methodologies for some of the key assays.
Quantification of Intracellular Ara-CTP
Objective: To measure the concentration of the active metabolite, ara-CTP, within cancer cells.
Methodology (based on Ficoll-Hypaque density-gradient centrifugation and subsequent analysis):
-
Cell Isolation: Isolate mononuclear cells from patient bone marrow or peripheral blood using Ficoll-Hypaque density-gradient centrifugation.[17]
-
Cell Lysis: Lyse a known number of cells (e.g., 2.0 x 10^7) to release intracellular contents.
-
Extraction: Perform a chemical extraction to separate nucleotides from other cellular components.
-
Quantification: Analyze the extracted nucleotide pool using high-performance liquid chromatography (HPLC) or a novel biosensor assay to specifically quantify ara-CTP levels.[17][18]
-
Normalization: Express the results as nmol of ara-CTP per a specific number of cells (e.g., nmol/2.0 x 10^7 cells).[17]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is Cytarabine used for? [synapse.patsnap.com]
- 3. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytarabine - Wikipedia [en.wikipedia.org]
- 5. Inhibition of Mnk enhances apoptotic activity of cytarabine in acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Cytarabine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Differential inhibition of the human cell DNA replication complex-associated DNA polymerases by the antimetabolite 1-beta-D-arabinofuranosylcytosine triphosphate (ara-CTP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. emedicine.medscape.com [emedicine.medscape.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Novel Mitochondrial Mechanisms of Cytarabine Resistance in Primary AML Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Comprehensive Ara-C SNP score predicts leukemic cell intracellular ara-CTP levels in pediatric acute myeloid leukemia patients - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Intracellular cytarabine triphosphate in circulating blasts post-treatment predicts remission status in patients with acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Cellular Uptake and Metabolism of Cytarabine to Ara-CTP
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cellular transport and metabolic activation of cytarabine (B982) (Ara-C), a cornerstone chemotherapy agent in the treatment of hematological malignancies, particularly acute myeloid leukemia (AML). Understanding the intricate pathway from drug administration to the formation of the active cytotoxic agent, cytarabine triphosphate (Ara-CTP), is critical for optimizing therapeutic strategies, overcoming drug resistance, and developing novel drug formulations.
Introduction: The Role of Cytarabine in Cancer Therapy
Cytarabine is a pyrimidine (B1678525) nucleoside analog of deoxycytidine.[1] Its efficacy is entirely dependent on its intracellular conversion to Ara-CTP.[2] This active metabolite exerts its cytotoxic effects primarily during the S phase of the cell cycle by competitively inhibiting DNA polymerase and by incorporating into the DNA strand, which hinders DNA replication and repair, ultimately leading to chain termination and apoptosis (programmed cell death).[1][2] The clinical response to cytarabine therapy exhibits significant inter-patient variability, which is largely attributed to differences in the cellular mechanisms governing its uptake and metabolic activation.[2]
Cellular Uptake of Cytarabine
As a hydrophilic molecule, cytarabine cannot freely diffuse across the cell membrane. Its entry into target cells is predominantly mediated by carrier proteins, with the human equilibrative nucleoside transporter 1 (hENT1), encoded by the SLC29A1 gene, being the principal transporter.[3][4] hENT1 is a bidirectional transporter that facilitates the movement of nucleosides down their concentration gradient.[3] The expression and functional activity of hENT1 are critical determinants of cytarabine sensitivity. Reduced hENT1 expression is a well-established mechanism of cytarabine resistance in leukemia cells, as it limits the amount of drug that can enter the cell for subsequent activation.[3][5]
Intracellular Metabolism: Activation and Inactivation Pathways
Once inside the cell, cytarabine undergoes a series of enzymatic reactions that govern its activation to Ara-CTP and its eventual inactivation. The balance between these activating and inactivating pathways determines the intracellular concentration of Ara-CTP and, consequently, the drug's cytotoxic potential.
Anabolic Pathway: Phosphorylation to Ara-CTP
The activation of cytarabine is a three-step phosphorylation cascade:
-
Ara-C → Ara-CMP: The initial and rate-limiting step is the conversion of cytarabine to its monophosphate form, cytarabine monophosphate (Ara-CMP). This reaction is catalyzed by the enzyme deoxycytidine kinase (dCK) .[3] The activity of dCK is a crucial factor in cytarabine efficacy; deficiency or mutation in the DCK gene leads to significantly reduced Ara-CTP formation and is a major cause of clinical resistance.[6][7]
-
Ara-CMP → Ara-CDP: Ara-CMP is subsequently phosphorylated to its diphosphate (B83284) form, cytarabine diphosphate (Ara-CDP), by cytidylate kinase (CMPK).
-
Ara-CDP → Ara-CTP: In the final activation step, nucleoside diphosphate kinases (NDPKs) catalyze the formation of the active triphosphate metabolite, Ara-CTP.
This multi-step activation pathway is visualized in the diagram below.
Catabolic Pathway: Inactivation by Deamination
The primary route of cytarabine inactivation is through deamination by the enzyme cytidine deaminase (CDA) . CDA converts cytarabine into its inactive metabolite, uracil (B121893) arabinoside (Ara-U), which is then excreted.[4] High levels of CDA activity in cancer cells can rapidly degrade cytarabine, preventing the accumulation of therapeutic concentrations of Ara-CTP and thus conferring resistance.
Quantitative Analysis of Cytarabine Metabolism
The efficacy of cytarabine is closely linked to the kinetics of its transport and metabolism. The following tables summarize key quantitative parameters reported in the literature.
Table 1: Kinetic Parameters of Key Enzymes and Transporters
| Parameter | Molecule | Enzyme/Transporter | Value | Cell/System Type | Reference |
| Km | Deoxycytidine (dC) | Deoxycytidine Kinase (dCK) | 9.4 µM | Rat AML Cells (RCL/0) | [8] |
| Km (Resistant) | Deoxycytidine (dC) | Deoxycytidine Kinase (dCK) | 673.2 - 947.2 µM | Ara-C Resistant Rat AML Cells | [8] |
| IC50 | Cytarabine (Ara-C) | hENT1 | Not directly measured | Childhood AML | [3][5] |
| IC50 | NBMPR (inhibitor) | hENT1 | 0.4 ± 0.1 nM | PK15NTD cells expressing hENT1 | [9] |
Km (Michaelis constant) represents the substrate concentration at which the enzyme reaction rate is half of the maximum (Vmax). A higher Km indicates lower affinity. IC50 is the concentration of an inhibitor that reduces the response by 50%.
Table 2: Cellular Concentrations and Cytotoxicity
| Parameter | Cell Line / Condition | Value | Notes | Reference |
| LC50 (Sensitive) | Childhood AML Blasts | < 0.98 µM | In vitro MTT assay | [10] |
| LC50 (Resistant) | Childhood AML Blasts | > 5.18 µM | In vitro MTT assay | [10] |
| Intracellular Ara-CTP | AML Patient Blasts (Standard Dose) | Detectable, variable | Measured via biosensor assay | [11] |
| Intracellular Ara-CTP | AML Patient Blasts (High Dose) | 27-fold higher than Standard Dose | Measured via biosensor assay | [11] |
| Ara-CTP Accumulation | Leukemic Blasts | Saturation above 10 µM Ara-C | In vitro incubation | [12] |
LC50 (Lethal Concentration, 50%) is the concentration of a substance required to kill 50% of a cell population.
Experimental Protocols
Accurate quantification of cytarabine uptake and its metabolites is essential for both preclinical research and clinical pharmacodynamic studies. Below are detailed methodologies for key experiments.
Protocol for Quantification of Intracellular Ara-CTP by HPLC
This protocol describes the extraction of nucleotides from cultured leukemia cells and the subsequent quantification of Ara-CTP using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Cultured leukemia cells (e.g., K562, HL-60)
-
Cytarabine (Ara-C)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
0.3 M Trichloroacetic Acid (TCA), ice-cold
-
Cold Freon with 0.5 M Tri-n-octylamine
-
Alkaline Phosphatase (10 units/reaction)
-
HPLC system with a UV detector
-
Anion-exchange HPLC column (e.g., TSK gel DEAE-2SW)
-
Mobile Phase: 0.05 M phosphate (B84403) buffer (pH 6.9) with 20% acetonitrile
-
Refrigerated microcentrifuge, vortex mixer, lyophilizer
Procedure:
-
Cell Culture and Treatment: Culture leukemia cells to the desired density. Treat cells with the desired concentration of Ara-C for a specified time (e.g., 4 hours).
-
Cell Harvesting: Harvest approximately 5 x 106 cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Washing: Wash the cell pellet twice with ice-cold PBS to remove extracellular drug.
-
Metabolite Extraction:
-
Resuspend the cell pellet in a precise volume of ice-cold 0.3 M TCA.
-
Vortex vigorously for 30 seconds and incubate on ice for 10 minutes to precipitate proteins.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant (acid-soluble fraction) to a new tube.
-
Neutralize the extract by adding an equal volume of cold Freon containing 0.5 M tri-n-octylamine. Vortex and centrifuge to separate the phases. The upper aqueous phase contains the nucleotides.[13]
-
-
HPLC Analysis:
-
Inject the neutralized aqueous extract onto the anion-exchange column.
-
Elute the metabolites using the phosphate buffer/acetonitrile mobile phase at a constant flow rate.
-
Monitor the column effluent by UV absorbance at 280 nm.[14]
-
Collect the fraction corresponding to the retention time of the Ara-CTP standard.
-
-
Quantification (Indirect Method):
-
Lyophilize the collected Ara-CTP fraction.
-
Reconstitute the sample and add 10 units of alkaline phosphatase. Incubate for 12 hours at 55°C to dephosphorylate Ara-CTP to Ara-C.[13]
-
Quantify the resulting Ara-C using a validated method, such as radioimmunoassay (RIA) or a separate HPLC analysis against an Ara-C standard curve.[13] The detection limit for this method can be as low as 0.1 pmol per 5 x 106 cells.[13]
-
Protocol for Radiolabeled Cytarabine Cellular Uptake Assay
This assay measures the rate of cytarabine transport into cells using a radiolabeled substrate, typically [3H]-Cytarabine.
Materials:
-
Cultured cells (adherent or suspension)
-
[3H]-Cytarabine
-
Unlabeled Cytarabine (for competition experiments)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4)
-
Ice-cold Stop Buffer (e.g., PBS with 10 mM unlabeled cytarabine)
-
96-well plates (or 24-well for adherent cells)
-
Vacuum filtration manifold with glass fiber filters (e.g., GF/C)
-
Scintillation cocktail and liquid scintillation counter
Procedure:
-
Cell Preparation:
-
Suspension Cells: Harvest cells, wash with Assay Buffer, and resuspend to a concentration of 1-2 x 106 cells/mL.
-
Adherent Cells: Seed cells in 24- or 96-well plates and grow to near confluence. On the day of the assay, aspirate the medium and wash with warm Assay Buffer.
-
-
Assay Initiation:
-
Add a defined number of cells (e.g., 150 µL) to each well of a 96-well plate.
-
To start the uptake, add 50 µL of Assay Buffer containing [3H]-Cytarabine at the desired final concentration.
-
-
Incubation: Incubate the plate for a predetermined interval (e.g., 1-5 minutes) at 37°C with gentle agitation. The time should be within the linear range of uptake.
-
Assay Termination:
-
Stop the reaction by rapidly adding a large volume of ice-cold Stop Buffer.
-
Immediately harvest the cells by vacuum filtration onto glass fiber filters.[15]
-
Quickly wash the filters multiple times with ice-cold Stop Buffer to remove extracellular radioactivity.
-
-
Quantification:
-
Dry the filters completely.
-
Place each filter in a scintillation vial, add scintillation cocktail, and allow it to equilibrate.
-
Measure the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.
-
-
Data Analysis: Convert DPM to pmol of cytarabine transported per million cells per minute using the specific activity of the [3H]-Cytarabine.
Protocol for Cytidine Deaminase (CDA) Activity Assay (Fluorometric)
This protocol is based on commercially available kits that measure the ammonia (B1221849) produced during the deamination of cytidine.
Materials:
-
Cell or tissue lysate
-
CDA Assay Buffer
-
CDA Substrate (Cytidine)
-
Developer Mix (proprietary, reacts with ammonia to produce a fluorescent signal)
-
Ammonium (B1175870) Chloride Standard
-
96-well black microplate
-
Fluorometric microplate reader (Ex/Em = 410/470 nm)
Procedure:
-
Sample Preparation:
-
Homogenize ~10 mg of tissue or a cell pellet in 100 µL of ice-cold CDA Assay Buffer using a Dounce homogenizer.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C. Collect the supernatant (lysate).
-
-
Standard Curve: Prepare an ammonium chloride standard curve (e.g., 0 to 1000 pmol/well) according to the kit manufacturer's instructions.
-
Assay Reaction:
-
Add 2-30 µL of cell lysate to a well in the microplate. Adjust the volume to 50 µL with CDA Assay Buffer.
-
Prepare a parallel sample background control well containing the same amount of lysate but no substrate.
-
Prepare the Reaction Mix by combining Assay Buffer, Developer, and CDA Substrate.
-
Add the Reaction Mix to each well (except background controls).
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measure the fluorescence (Ex/Em = 410/470 nm) at two time points (t1 and t2) in kinetic mode.
-
-
Data Analysis:
-
Subtract the 0 standard reading from all measurements.
-
Subtract the sample background reading from the sample readings.
-
Calculate the change in fluorescence (RFU2 - RFU1) and determine the amount of ammonia (B) produced using the standard curve.
-
Calculate CDA activity using the formula: Activity = B / (ΔT x V) , where B is the amount of ammonia, ΔT is the reaction time (t2 - t1), and V is the sample volume.
-
Conclusion
The cellular uptake and metabolism of cytarabine are complex, multi-step processes that are fundamental to its anti-leukemic activity. The efficacy of Ara-C is critically dependent on the expression and function of the hENT1 transporter for cellular entry and the dCK enzyme for its rate-limiting activation. Conversely, high activity of the catabolic enzyme CDA can lead to drug inactivation and resistance. The quantitative assays and protocols detailed in this guide provide researchers with the tools to investigate these pathways, elucidate mechanisms of drug resistance, and evaluate novel therapeutic strategies aimed at enhancing the intracellular accumulation of the active metabolite, Ara-CTP. A thorough understanding of these core pharmacological principles is indispensable for the continued development and optimization of cytarabine-based therapies.
References
- 1. journals.plos.org [journals.plos.org]
- 2. mdpi.com [mdpi.com]
- 3. The human equilibrative nucleoside transporter 1 mediates in vitro cytarabine sensitivity in childhood acute myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The human equilibrative nucleoside transporter 1 mediates in vitro cytarabine sensitivity in childhood acute myeloid leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. imtm.cz [imtm.cz]
- 7. u-fukui.repo.nii.ac.jp [u-fukui.repo.nii.ac.jp]
- 8. researchgate.net [researchgate.net]
- 9. Intracellular cytarabine triphosphate in circulating blasts post-treatment predicts remission status in patients with acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A new sensitive method for determination of intracellular 1-beta-D-arabinofuranosylcytosine 5'-triphosphate content in human materials in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dovepress.com [dovepress.com]
- 13. Role of equilibrative nucleoside transporter 1 (ENT1) in the disposition of cytarabine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. assaygenie.com [assaygenie.com]
- 15. abcam.com [abcam.com]
Antiviral Activity of Cytarabine Triphosphate Against Herpesviruses: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytarabine (B982), a synthetic pyrimidine (B1678525) nucleoside analog of cytidine, is a well-established chemotherapeutic agent.[1] Its active form, cytarabine triphosphate (ara-CTP), exerts its cytotoxic effects by interfering with DNA synthesis.[1][2] While primarily utilized in oncology, the mechanism of action of ara-CTP also confers antiviral properties, particularly against the Herpesviridae family of DNA viruses.[3][4] This technical guide provides an in-depth analysis of the antiviral activity of cytarabine triphosphate against herpesviruses, focusing on its mechanism of action, quantitative efficacy, and the experimental protocols used for its evaluation.
Mechanism of Action
The antiviral activity of cytarabine is contingent upon its intracellular conversion to the active triphosphate form, ara-CTP.[1] This metabolic activation is a three-step phosphorylation process mediated by cellular kinases. Once formed, ara-CTP acts as a potent inhibitor of DNA synthesis, a critical process for the replication of herpesviruses.[1][5]
The primary mechanism of action involves the competitive inhibition of viral DNA polymerase.[1][6] Ara-CTP mimics the natural substrate, deoxycytidine triphosphate (dCTP), and competes for the active site of the viral DNA polymerase.[6] Upon incorporation into the growing viral DNA strand, the arabinose sugar moiety of cytarabine, instead of the natural deoxyribose, sterically hinders the formation of the phosphodiester bond with the next incoming nucleotide.[1] This effectively terminates the elongation of the viral DNA chain, leading to the cessation of viral replication.[1]
It is noteworthy that herpesvirus DNA polymerases can exhibit greater sensitivity to inhibition by nucleotide analogs like ara-CTP compared to cellular DNA polymerases, providing a basis for selective antiviral activity.[7][8]
Quantitative Antiviral Activity
The in vitro efficacy of cytarabine against various herpesviruses is typically quantified by determining its 50% inhibitory concentration (IC50). This value represents the concentration of the drug required to inhibit viral replication by 50% in cell culture. While specific IC50 values for cytarabine triphosphate are not extensively reported in the provided search results, the data for the parent compound, cytarabine (ara-C), provides a strong indication of its antiviral potential.
Table 1: In Vitro Antiviral Activity of Cytarabine (ara-C) Against Herpesviruses
| Virus | Cell Line | Assay Type | IC50 (µg/mL) | Reference |
| Herpes Simplex Virus (HSV) | Various | Not Specified | Favorable comparison to idoxuridine | [9] |
| Varicella-Zoster Virus (VZV) | Various | Not Specified | Favorable comparison to idoxuridine | [9] |
| Cytomegalovirus (CMV) | Various | Not Specified | Favorable comparison to idoxuridine | [9] |
Note: The provided search results offer a qualitative comparison rather than specific IC50 values. The original research articles would need to be consulted for precise quantitative data.
Experimental Protocols
The evaluation of the antiviral activity of compounds like cytarabine triphosphate relies on robust in vitro assays. The plaque reduction assay (PRA) is a fundamental and widely used method for quantifying the infectivity of lytic viruses and assessing the efficacy of antiviral agents.[10]
Plaque Reduction Assay (PRA) Protocol
This protocol outlines the general steps for performing a plaque reduction assay to determine the IC50 of a test compound against a herpesvirus.[10][11][12][13][14]
Materials:
-
Confluent monolayer of susceptible host cells (e.g., Vero, MRC-5) in multi-well plates[10]
-
Virus stock of known titer
-
Test compound (Cytarabine) and vehicle control
-
Culture medium (e.g., DMEM with 2% FBS)
-
Semi-solid overlay medium (e.g., containing agarose (B213101) or carboxymethylcellulose)[11]
-
Fixing solution (e.g., 10% formalin)[10]
-
Staining solution (e.g., 0.1% Crystal Violet)[10]
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed host cells into multi-well plates to achieve a confluent monolayer on the day of the assay.[10]
-
Compound Dilution: Prepare serial dilutions of the test compound in culture medium.
-
Virus Infection and Treatment:
-
Wash the cell monolayers with PBS.
-
In separate tubes, mix the virus inoculum (at a concentration to produce 50-100 plaques per well) with each dilution of the test compound.[10]
-
Incubate the virus-compound mixture for a defined period (e.g., 1 hour) to allow for interaction.[10]
-
Inoculate the cell monolayers with the virus-compound mixtures.[11]
-
-
Virus Adsorption: Incubate the plates for 1-2 hours to allow for viral adsorption.[12]
-
Overlay Application:
-
Aspirate the inoculum.
-
Add the semi-solid overlay medium to each well. This restricts the spread of progeny virions, leading to the formation of localized plaques.[10]
-
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).[10]
-
Plaque Visualization:
-
Plaque Counting and Data Analysis:
-
Count the number of plaques in each well. Plaques appear as clear zones against a stained background of uninfected cells.[10]
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
-
Visualizations
Signaling Pathways and Experimental Workflows
To visually represent the key processes involved in the antiviral activity of cytarabine triphosphate and its evaluation, the following diagrams have been generated using the DOT language.
Caption: Metabolic activation of Cytarabine to its active triphosphate form within the host cell.
Caption: Mechanism of herpesvirus DNA polymerase inhibition by cytarabine triphosphate (ara-CTP).
Caption: Experimental workflow for a Plaque Reduction Assay (PRA) to determine antiviral efficacy.
Conclusion
Cytarabine triphosphate demonstrates clear antiviral activity against herpesviruses by acting as a chain terminator of viral DNA synthesis. Its mechanism of action, centered on the competitive inhibition of viral DNA polymerase, provides a strong rationale for its consideration as an anti-herpetic agent. The plaque reduction assay is a standard and reliable method for quantifying its in vitro efficacy. Further research to establish a comprehensive profile of IC50 values across a broader range of herpesviruses and cell lines would be beneficial for a more complete understanding of its antiviral potential. The provided protocols and diagrams serve as a foundational guide for researchers and drug development professionals investigating the anti-herpesviral properties of cytarabine and its derivatives.
References
- 1. What is the mechanism of Cytarabine? [synapse.patsnap.com]
- 2. Non-Hodgkin Lymphoma (NHL) Medication: Cytotoxic agents, Antineoplastic Agents, Histone Deacetylase Inhibitors, Antineoplastics, PI3K Inhibitors, Monoclonal Antibodies, Antineoplastic Agents, Proteasome Inhibitors, Antineoplastic Agents, mTOR Kinase Inhibitors, Antineoplastics, Angiogenesis Inhibitor, PD-1/PD-L1 Inhibitors, CAR T-cell Therapy, Antineoplastics, Anti-CD19 Monoclonal Antibodies, Colony-Stimulating Factor Growth Factors, Immunomodulators, Corticosteroids, Antineoplastics, Other, Antineoplastics, Anti-CD30 Monoclonal Antibodies [emedicine.medscape.com]
- 3. Antiviral Activity of Cytarabine in Herpesvirus–Infected Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiviral activity of cytarabine in herpesvirus-infected rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Herpesvirus DNA polymerase: Structures, functions, and mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of hepatitis B virus deoxyribonucleic acid polymerase by the 5'-triphosphates of 9-beta-D-arabinofuranosyladenine and 1-beta-D-arabinofuranosylcytosine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of herpes simplex virus DNA replication by ara-tubercidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Assessment of cytosine arabinoside as an antiviral agent in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]
- 13. Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL [bio-protocol.org]
- 14. asm.org [asm.org]
The Genesis and Ascent of a Leukemia-Fighting Nucleoside: A Technical Guide to Cytosine Arabinoside Triphosphate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cytosine arabinoside, also known as cytarabine (B982) or Ara-C, stands as a cornerstone in the treatment of hematological malignancies, particularly acute myeloid leukemia (AML). Its journey from a marine sponge to a front-line chemotherapy agent is a testament to the power of natural product discovery and rational drug design. The therapeutic efficacy of cytarabine is entirely dependent on its intracellular conversion to the active metabolite, cytosine arabinoside triphosphate (Ara-CTP). This technical guide provides a comprehensive overview of the discovery, history, and mechanism of action of Ara-CTP, with a focus on the key experiments that elucidated its function. Detailed experimental protocols, quantitative data, and visualizations of the critical pathways are presented to serve as a valuable resource for researchers in oncology and drug development.
Discovery and Historical Development
The story of cytarabine begins with the exploration of marine biodiversity. In the 1950s, scientists isolated nucleosides containing an unusual arabinose sugar from the Caribbean sponge, Tectitethya crypta (formerly Cryptotheca crypta).[1][2] This discovery sparked interest in the potential of these arabinose-containing compounds as DNA synthesis inhibitors.[1] Building on this natural blueprint, cytarabine was first synthesized in 1959 by Richard Walwick, Walden Roberts, and Charles Dekker at the University of California, Berkeley.[1]
Subsequent preclinical studies in the 1960s demonstrated its potent anti-leukemic activity, leading to its approval by the United States Food and Drug Administration (FDA) in June 1969.[1][3] Initially marketed as Cytosar-U by Upjohn, it quickly became a pivotal drug in the management of acute leukemias.[1][3] A landmark development in its clinical use was the establishment of the "7+3" induction regimen in 1973, which combines a 7-day continuous infusion of cytarabine with a 3-day course of an anthracycline, such as daunorubicin (B1662515).[4][5] This regimen has remained a standard of care for AML for decades.[4][5]
The Metabolic Activation and Mechanism of Action of Ara-CTP
Cytarabine is a prodrug that must be anabolized intracellularly to its active triphosphate form, Ara-CTP, to exert its cytotoxic effects. This process is a critical determinant of its efficacy and a potential site of drug resistance.
Intracellular Phosphorylation Cascade
The metabolic activation of cytarabine involves a three-step phosphorylation pathway:
-
Transport into the Cell: Cytarabine enters the cell primarily through human equilibrative nucleoside transporters (hENTs).
-
First Phosphorylation (Rate-Limiting Step): Deoxycytidine kinase (dCK) phosphorylates cytarabine to cytosine arabinoside monophosphate (Ara-CMP). This is the rate-limiting step in the activation pathway.
-
Second Phosphorylation: Cytidylate kinase (CMPK) further phosphorylates Ara-CMP to cytosine arabinoside diphosphate (B83284) (Ara-CDP).
-
Third Phosphorylation: Nucleoside diphosphate kinases (NDPKs) complete the activation by phosphorylating Ara-CDP to the active cytosine arabinoside triphosphate (Ara-CTP).
Molecular Mechanisms of Cytotoxicity
Once formed, Ara-CTP exerts its cytotoxic effects primarily during the S phase of the cell cycle through two main mechanisms:
-
Inhibition of DNA Polymerase: Ara-CTP competitively inhibits DNA polymerases α and β, which are essential for DNA replication and repair. This competition with the natural substrate, deoxycytidine triphosphate (dCTP), leads to a halt in DNA synthesis.[6]
-
Incorporation into DNA: Ara-CTP can be incorporated into the growing DNA strand. The arabinose sugar moiety of the incorporated Ara-CMP sterically hinders the rotation of the phosphodiester bond, preventing further elongation of the DNA chain. This leads to DNA fragmentation and triggers apoptosis.[6]
Quantitative Data on Cytarabine Activity
The cytotoxic efficacy of cytarabine is highly dependent on the cell type and the efficiency of its conversion to Ara-CTP. The following tables summarize key quantitative data from in vitro and clinical studies.
Table 1: In Vitro Cytotoxicity of Cytarabine (IC50 Values) in Human Leukemia Cell Lines
| Cell Line | Disease Type | IC50 (µM) | Exposure Time (hours) | Assay Method |
| HL-60 | Acute Promyelocytic Leukemia | 14.24 | 24 | MTT |
| KG-1 | Acute Myelogenous Leukemia | 18.21 | 24 | MTT |
| THP-1 | Acute Monocytic Leukemia | 23.2 | 24 | MTT |
| ML-1 | Acute Myeloid Leukemia | Varies | 48-72 | Not Specified |
| Raji | Burkitt's Lymphoma | Varies | 48-72 | Not Specified |
| Jurkat | Acute T-cell Leukemia | Varies | 48-72 | Not Specified |
Note: IC50 values can vary significantly between studies due to differences in experimental conditions.[7][8]
Table 2: Clinical Outcomes of the "7+3" Regimen in Acute Myeloid Leukemia
| Study Cohort | Number of Patients | Complete Remission (CR) Rate | Median Overall Survival (OS) |
| SWOG S1203 (7+3 arm) | 261 | 75% | Not specified in snippet |
| Pivotal Phase III (CPX-351 vs. 7+3) - 7+3 arm | 154 | 33.3% | 5.95 months |
| Phase Ib (Venetoclax + 7+3) | Not specified | 85% (composite CR) | Not reached at follow-up |
Data compiled from multiple clinical trials. CR rates and OS can vary based on patient population and specific trial design.[3][9][10]
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments used to study the pharmacology of cytarabine and Ara-CTP.
Quantification of Intracellular Ara-CTP by High-Performance Liquid Chromatography (HPLC)
This protocol describes a common method for extracting and quantifying Ara-CTP from leukemia cells.
Materials:
-
Leukemia cell culture
-
Cytarabine
-
Perchloric acid (PCA), 0.4 M, ice-cold
-
Potassium hydroxide (B78521) (KOH), 1 M
-
HPLC system with a strong anion-exchange (SAX) column
-
UV detector (280 nm)
-
Ara-CTP standard
Procedure:
-
Cell Culture and Treatment: Culture leukemia cells to the desired density and treat with cytarabine at various concentrations and time points.
-
Cell Lysis and Extraction:
-
Harvest cells by centrifugation and wash with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in a known volume of ice-cold 0.4 M PCA to lyse the cells and precipitate proteins.
-
Vortex vigorously and incubate on ice for 10 minutes.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated protein.
-
-
Neutralization:
-
Carefully transfer the supernatant to a new tube.
-
Neutralize the acidic extract by adding 1 M KOH dropwise until the pH is between 6.5 and 7.5. The formation of a white precipitate (KClO4) will be observed.
-
Incubate on ice for 10 minutes to allow for complete precipitation.
-
Centrifuge to pellet the KClO4.
-
-
HPLC Analysis:
-
Filter the neutralized supernatant through a 0.22 µm filter.
-
Inject a known volume of the filtered extract onto the HPLC system.
-
Separate the nucleotides using a gradient of a suitable buffer system on a SAX column.
-
Detect the eluting nucleotides by UV absorbance at 280 nm.
-
-
Quantification:
-
Identify the Ara-CTP peak based on its retention time compared to the Ara-CTP standard.
-
Quantify the amount of Ara-CTP by integrating the peak area and comparing it to a standard curve generated with known concentrations of the Ara-CTP standard.
-
Measurement of Cytarabine Incorporation into DNA
This protocol outlines a method to determine the extent of cytarabine incorporation into the DNA of treated cells.
Materials:
-
Leukemia cell culture
-
Cytarabine (radiolabeled, e.g., [³H]-Ara-C, or unlabeled)
-
DNA extraction kit
-
Enzymes for DNA digestion (DNase I, Nuclease P1, Alkaline Phosphatase)
-
HPLC system with a reverse-phase C18 column or other suitable separation method
-
For radiolabeled Ara-C: Scintillation counter
-
For unlabeled Ara-C: A sensitive detection method like radioimmunoassay (RIA) or mass spectrometry (MS)
Procedure:
-
Cell Culture and Treatment: Culture cells and treat with either radiolabeled or unlabeled cytarabine.
-
DNA Extraction:
-
Harvest and wash the cells.
-
Extract high-quality genomic DNA using a commercial kit or standard phenol-chloroform extraction method.
-
-
DNA Digestion:
-
Quantify the extracted DNA.
-
Digest the DNA to individual deoxynucleosides using a cocktail of DNase I, Nuclease P1, and alkaline phosphatase.
-
-
Separation and Detection:
-
Separate the resulting deoxynucleosides using reverse-phase HPLC.
-
For radiolabeled Ara-C: Collect fractions and measure the radioactivity in the fraction corresponding to Ara-C using a scintillation counter.
-
For unlabeled Ara-C: Collect the Ara-C fraction and quantify using a specific RIA or by LC-MS/MS.
-
-
Data Analysis:
-
Calculate the amount of incorporated Ara-C per microgram of DNA.
-
Cytotoxicity Assay (MTT Assay)
This protocol describes a colorimetric assay to assess the cytotoxic effect of cytarabine on leukemia cell lines.
Materials:
-
Leukemia cell line
-
96-well culture plates
-
Cytarabine stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed leukemia cells into a 96-well plate at a predetermined density.
-
Drug Treatment: Treat the cells with a serial dilution of cytarabine. Include untreated control wells.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis:
Conclusion
The discovery and development of cytosine arabinoside and the elucidation of the critical role of its triphosphate metabolite, Ara-CTP, represent a significant milestone in cancer chemotherapy. For over half a century, it has been a vital tool in the fight against leukemia. A thorough understanding of its history, mechanism of action, and the experimental methodologies used to study it is essential for the continued development of novel anti-cancer therapies and for optimizing the use of this important drug. This technical guide provides a consolidated resource for researchers and clinicians, aiming to facilitate further investigation into the nuances of cytarabine's pharmacology and its clinical application.
References
- 1. Cytarabine - Wikipedia [en.wikipedia.org]
- 2. Marine Compounds and Cancer: The First Two Decades of XXI Century - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytarabine [bionity.com]
- 4. A historical perspective on the development of the cytarabine (7days) and daunorubicin (3days) treatment regimen for acute myelogenous leukemia: 2013 the 40th anniversary of 7+3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A new technique for the analysis of metabolic pathways of cytidine analogues and cytidine deaminase activities in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The sensitivity of acute myeloid leukemia cells to cytarabine is increased by suppressing the expression of Heme oxygenase-1 and hypoxia-inducible factor 1-alpha - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Improved outcomes with “7+3” induction chemotherapy for acute myeloid leukemia over the past four decades: analysis of SWOG trial data | Haematologica [haematologica.org]
- 10. youtube.com [youtube.com]
- 11. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for In Vitro Use of Cytarabine Triphosphate Trisodium
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cytarabine, also known as arabinosylcytosine (Ara-C), is a potent antimetabolite drug widely used in the treatment of various hematological malignancies, including acute myeloid leukemia (AML) and non-Hodgkin's lymphoma.[1][2] Its cytotoxic effects are mediated by its active metabolite, Cytarabine triphosphate (Ara-CTP).[1] Following cellular uptake, Cytarabine is phosphorylated to Ara-CTP, which then acts as a competitive inhibitor of DNA polymerase.[1][3] The incorporation of Ara-CTP into the growing DNA strand leads to chain termination, thereby halting DNA synthesis and replication, particularly during the S phase of the cell cycle.[1][2][3] This ultimately induces cell cycle arrest and apoptosis in rapidly dividing cancer cells.[4][5][6] The direct in vitro application of Cytarabine triphosphate trisodium (B8492382) allows for the study of its immediate effects on cellular processes, bypassing the need for intracellular phosphorylation.
Data Presentation
The following table summarizes the 50% inhibitory concentration (IC50) values of the parent drug, Cytarabine, in various cancer cell lines. These values can serve as a starting point for determining the effective concentration range for in vitro experiments using Cytarabine triphosphate trisodium.
| Cell Line | Cancer Type | IC50 (nM) | Incubation Time (h) |
| CCRF-CEM | Acute Lymphoblastic Leukemia | 90 | 96 |
| Jurkat | Acute Lymphoblastic Leukemia | 159.7 | 96 |
| KG-1 | Acute Myeloid Leukemia | Varies (parental vs. resistant) | Not Specified |
| MOLM13 | Acute Myeloid Leukemia | Varies (parental vs. resistant) | Not Specified |
| MV4-11 | Acute Myeloid Leukemia | Not Specified (used at 0.1 µM) | 24 |
| BCBL1 | Primary Effusion Lymphoma | Induces apoptosis at 5 µM | 4 |
| BC3 | Primary Effusion Lymphoma | Induces apoptosis at 5 µM | 4 |
Note: The IC50 values can vary depending on the experimental conditions, such as cell density and assay type. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experiment.
Signaling Pathways and Experimental Workflows
Mechanism of Action of Cytarabine
Caption: Mechanism of action of Cytarabine.
Experimental Workflow for In Vitro Assays
References
Application Notes and Protocols: DNA Polymerase Inhibition Assay Using Ara-CTP
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytarabine (B982) (ara-C), a cornerstone in the treatment of various hematological malignancies, exerts its cytotoxic effects through its active metabolite, cytarabine triphosphate (Ara-CTP).[1] Ara-CTP acts as a potent inhibitor of DNA synthesis, making the study of its interaction with DNA polymerases a critical area of research for understanding its mechanism of action and for the development of novel anticancer therapeutics. These application notes provide detailed protocols for assessing the inhibitory activity of Ara-CTP against DNA polymerases, offering a framework for screening and characterizing potential DNA polymerase inhibitors.
The primary mechanism of Ara-CTP's action is its competition with the natural substrate, deoxycytidine triphosphate (dCTP), for the active site of DNA polymerases.[2][3] Upon incorporation into the growing DNA strand, the arabinose sugar moiety of Ara-CTP hinders the formation of the subsequent phosphodiester bond, leading to chain termination and the cessation of DNA replication.[4] This inhibition is not uniform across all DNA polymerases; for instance, DNA polymerase alpha, a key enzyme in DNA replication, is more sensitive to Ara-CTP than DNA polymerase delta.[5]
Mechanism of Action of Ara-CTP
Ara-C is a nucleoside analog that is transported into the cell and subsequently phosphorylated to its active triphosphate form, Ara-CTP. Ara-CTP then competes with dCTP for incorporation into the DNA strand by DNA polymerases. The incorporation of Ara-CMP into the DNA chain leads to the termination of DNA elongation, thereby halting DNA replication and inducing apoptosis in rapidly dividing cells.[4]
Quantitative Data Summary
The inhibitory potential of Ara-CTP is quantified by determining its inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). These values provide a standardized measure of the inhibitor's potency.
| Compound | DNA Polymerase | Substrate | Ki (µM) | Organism/Source |
| Ara-CTP | Alpha | dCTP | 1.5 | Human |
| Ara-CTP | Beta | dCTP | 7.6 | Human |
Table 1: Inhibition constants (Ki) of Ara-CTP for human DNA polymerases alpha and beta. Data shows that Ara-CTP is a more potent inhibitor of DNA polymerase alpha.[6]
| Compound | DNA Polymerase | IC50 (µM) | Organism/Source |
| F-ara-ATP | Alpha | 1.6 | Human |
| F-ara-ATP | Epsilon | 1.3 | Human |
| F-ara-ATP | Beta | 24 | Human |
| F-ara-ATP | Gamma | 44 | Human |
Table 2: IC50 values for a related nucleoside analog triphosphate, F-ara-ATP, demonstrating differential inhibition across various human DNA polymerases.[4] This highlights the importance of testing inhibitors against a panel of polymerases.
Experimental Protocols
Protocol 1: In Vitro DNA Polymerase Inhibition Assay (Radiolabeled)
This protocol describes a filter-binding assay to determine the inhibitory effect of Ara-CTP on DNA polymerase activity by measuring the incorporation of a radiolabeled deoxynucleoside triphosphate ([³H]-dCTP) into newly synthesized DNA.
Materials:
-
Purified DNA Polymerase (e.g., human DNA polymerase alpha)
-
Activated Calf Thymus DNA (as template-primer)
-
Deoxynucleoside triphosphates (dATP, dGTP, dTTP)
-
[³H]-dCTP
-
Ara-CTP
-
10x DNA Polymerase Reaction Buffer (500 mM Tris-HCl pH 7.5, 100 mM MgCl₂, 10 mM DTT)
-
Stop Solution (0.1 M EDTA)
-
10% Trichloroacetic acid (TCA) containing 1% sodium pyrophosphate
-
Glass fiber filters (e.g., Whatman GF/C)
-
Ethanol (B145695) (95%)
-
Scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Reaction Setup: On ice, prepare a master mix containing the 10x reaction buffer, activated calf thymus DNA, dATP, dGTP, and dTTP.
-
Inhibitor Preparation: Prepare serial dilutions of Ara-CTP in nuclease-free water.
-
Reaction Assembly: In microcentrifuge tubes on ice, combine the master mix, a specific dilution of Ara-CTP (or vehicle for control), and [³H]-dCTP.
-
Initiation: Add the purified DNA polymerase to each tube to start the reaction.
-
Incubation: Incubate the reactions at 37°C for a predetermined time (e.g., 30 minutes).
-
Termination: Stop the reaction by adding the Stop Solution.
-
Precipitation: Precipitate the newly synthesized DNA by adding ice-cold 10% TCA.
-
Filtration: Collect the precipitated DNA by filtering the reaction mixture through glass fiber filters.
-
Washing: Wash the filters with cold 10% TCA and then with 95% ethanol to remove unincorporated nucleotides.
-
Quantification: Dry the filters, place them in scintillation vials with scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each Ara-CTP concentration relative to the control and determine the IC50 value.
Protocol 2: Non-Radioactive DNA Polymerase Inhibition Assay (Fluorometric)
This protocol outlines a non-radioactive method using a DNA-binding fluorescent dye to measure DNA polymerase activity and its inhibition by Ara-CTP. The increase in fluorescence upon the dye binding to newly synthesized double-stranded DNA is proportional to the polymerase activity.
Materials:
-
Purified DNA Polymerase
-
Primer-template DNA substrate
-
Deoxynucleoside triphosphates (dATP, dCTP, dGTP, dTTP)
-
Ara-CTP
-
10x DNA Polymerase Reaction Buffer
-
DNA-binding fluorescent dye (e.g., EvaGreen® or SYBR® Green)
-
Microplate reader with fluorescence detection capabilities
Procedure:
-
Reaction Setup: In a microplate, prepare a reaction mixture containing the 10x reaction buffer, primer-template DNA, all four dNTPs, and the fluorescent dye.
-
Inhibitor Addition: Add serial dilutions of Ara-CTP to the wells. Include a no-inhibitor control.
-
Initiation: Add the purified DNA polymerase to each well to start the reaction.
-
Kinetic Measurement: Immediately place the microplate in a fluorescence plate reader set to the appropriate excitation and emission wavelengths for the dye. Monitor the fluorescence intensity over time at 37°C.
-
Data Analysis: Determine the initial reaction rate (slope of the linear phase of the fluorescence curve) for each Ara-CTP concentration. Calculate the percentage of inhibition relative to the control and determine the IC50 value.
Application in Drug Discovery
The DNA polymerase inhibition assay is a valuable tool in drug discovery for:
-
High-Throughput Screening (HTS): The non-radioactive assay format is particularly amenable to HTS of large compound libraries to identify novel DNA polymerase inhibitors.
-
Lead Optimization: Characterizing the potency and selectivity of lead compounds against a panel of different DNA polymerases.
-
Mechanism of Action Studies: Elucidating the mode of inhibition (e.g., competitive, non-competitive) of novel inhibitors.
The study of DNA polymerase inhibitors like Ara-CTP continues to be a promising avenue for the development of more effective and selective anticancer drugs.
References
- 1. What are DNA polymerase inhibitors and how do they work? [synapse.patsnap.com]
- 2. A method to assay inhibitors of DNA polymerase IIIC activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are DNA-directed DNA polymerase inhibitors and how do they work? [synapse.patsnap.com]
- 4. Inhibiting DNA Polymerases as a Therapeutic Intervention against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential inhibition of the human cell DNA replication complex-associated DNA polymerases by the antimetabolite 1-beta-D-arabinofuranosylcytosine triphosphate (ara-CTP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sequence-specific effects of ara-5-aza-CTP and ara-CTP on DNA synthesis by purified human DNA polymerases in vitro: visualization of chain elongation on a defined template - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Cytarabine Chemosensitivity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cytarabine (B982), also known as cytosine arabinoside (Ara-C), is a cornerstone of chemotherapy for various hematological malignancies, particularly acute myeloid leukemia (AML) and certain types of lymphoma.[1][2] As an antimetabolite, its efficacy is rooted in its ability to disrupt DNA synthesis and repair, leading to cell death in rapidly dividing cancer cells.[1][3] The sensitivity of cancer cells to cytarabine can vary significantly among patients, making the in vitro assessment of chemosensitivity a critical component of preclinical drug development and personalized medicine research.[4]
These application notes provide detailed protocols for a range of cell-based assays to measure cytarabine chemosensitivity, enabling researchers to quantify its cytotoxic and cytostatic effects. The protocols are designed to be comprehensive and easy to follow, with supporting data and visualizations to aid in experimental design and data interpretation.
Mechanism of Action of Cytarabine
Cytarabine is a nucleoside analog of deoxycytidine.[1] After being transported into the cell, it is converted into its active triphosphate form, ara-CTP.[1][5] Ara-CTP then exerts its cytotoxic effects primarily through two mechanisms:
-
Inhibition of DNA Polymerase: Ara-CTP competitively inhibits DNA polymerase, an enzyme essential for DNA replication.[1][5]
-
Incorporation into DNA: Ara-CTP is incorporated into the growing DNA strand during the S-phase of the cell cycle.[1][2] This incorporation leads to chain termination, halting further DNA elongation.[1]
The presence of ara-CTP in DNA also hinders DNA repair mechanisms, further contributing to DNA damage and the induction of apoptosis (programmed cell death).[1]
Data Presentation: Quantitative Analysis of Cytarabine Chemosensitivity
The following tables summarize representative quantitative data for cytarabine chemosensitivity in various cancer cell lines. Note that these values can vary depending on experimental conditions such as cell density, duration of drug exposure, and the specific assay used.
Table 1: Cytarabine IC50 Values in Various Cell Lines
| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |
| HL-60 | Acute Myeloid Leukemia | MTT | 0.08 - 0.1 | [6] |
| U937 | Histiocytic Lymphoma | MTT | 0.1 - 1.0 | [6] |
| K562 | Chronic Myeloid Leukemia | MTT | 1.0 - 10 | [6] |
| MOLM-13 | Acute Myeloid Leukemia | MTT | 0.01 - 0.1 | [6] |
| WEHI-3 | Myelomonocytic Leukemia | MTS | 0.3686 | [7] |
Table 2: Expected Outcomes of Cytarabine Treatment on Cellular Assays
| Assay | Parameter Measured | Expected Effect of Cytarabine |
| Cell Viability | ||
| MTT/MTS Assay | Metabolic Activity | Decrease |
| ATP-based Luminescence Assay | ATP Levels | Decrease |
| Apoptosis | ||
| Annexin V/PI Staining | Phosphatidylserine exposure & membrane integrity | Increase in Annexin V positive cells |
| Caspase-3/7 Activation Assay | Caspase-3/7 Activity | Increase |
| Cell Cycle | ||
| Propidium (B1200493) Iodide Staining | DNA Content | S-phase arrest, followed by an increase in the sub-G1 population (apoptotic cells) |
| Long-term Survival | ||
| Colony Formation Assay | Clonogenic Potential | Decrease in colony number and size |
Experimental Protocols
This section provides detailed protocols for the most common cell-based assays used to evaluate cytarabine chemosensitivity.
Cell Viability Assays
Cell viability assays are fundamental for assessing the cytotoxic effects of cytarabine.
This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.[6][8]
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
Cytarabine
-
96-well flat-bottom plates
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[9]
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator overnight to allow for cell attachment (for adherent cells).
-
-
Drug Treatment:
-
Prepare serial dilutions of cytarabine in complete medium.
-
Add 100 µL of the cytarabine dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO or PBS used to dissolve the drug).
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).[9]
-
-
MTT Addition and Incubation:
-
Formazan (B1609692) Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.[6]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the cytarabine concentration to determine the IC50 value.
-
This assay quantifies ATP, an indicator of metabolically active cells.[10] It is a highly sensitive method for determining cell viability.[11]
Protocol:
-
Cell Seeding and Drug Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
ATP Detection:
-
After the drug incubation period, allow the plate to equilibrate to room temperature.
-
Add a volume of ATP detection reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
-
Luminescence Measurement:
-
Measure the luminescence using a luminometer. The signal is typically stable for about 1 minute.[11]
-
-
Data Analysis:
-
Calculate the percentage of cell viability based on the luminescence signal relative to the vehicle control.
-
Determine the IC50 value as described for the MTT assay.
-
Apoptosis Assays
Apoptosis is a key mechanism of cytarabine-induced cell death.
This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[12][13]
Protocol:
-
Cell Treatment: Treat cells with cytarabine at the desired concentrations and for the appropriate duration.
-
Cell Harvesting and Washing:
-
Staining:
-
Resuspend the cell pellet in 1x Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[12]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.[12]
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI staining solution.[12]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[12]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1x Binding Buffer to each tube.[14]
-
Analyze the samples on a flow cytometer within one hour.[12]
-
Use unstained and single-stained controls for compensation and gating.
-
Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
-
This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with cytarabine.
-
Caspase-Glo® 3/7 Reagent Addition:
-
Allow the plate to equilibrate to room temperature.
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.
-
-
Incubation and Luminescence Measurement:
-
Incubate the plate at room temperature for 1 to 3 hours.
-
Measure the luminescence using a luminometer.
-
Cell Cycle Analysis
Cytarabine is an S-phase specific agent, and its effects on the cell cycle can be analyzed by flow cytometry.[5]
Protocol:
-
Cell Treatment and Harvesting: Treat cells with cytarabine and harvest as previously described.
-
Fixation:
-
Wash the cells with PBS.
-
While gently vortexing, add 1 mL of ice-cold 70% ethanol (B145695) dropwise to fix the cells.[12]
-
Incubate on ice for at least 30 minutes.[12]
-
-
Staining:
-
Flow Cytometry Analysis:
Colony Formation Assay
This assay assesses the long-term effects of cytarabine on the ability of single cells to proliferate and form colonies.[16]
Protocol:
-
Initial Cell Treatment: Treat cells with cytarabine at various concentrations for a specified period (e.g., 24-72 hours).[17]
-
Cell Plating for Colony Growth:
-
Fixing and Staining:
-
Wash the plates with PBS.
-
Fix the colonies with methanol (B129727) for 20 minutes.[17]
-
Stain the colonies with 0.5% crystal violet solution for 40 minutes.[17]
-
Wash the plates with water and allow them to air dry.[17]
-
-
Colony Counting:
-
Count the number of colonies (typically defined as a cluster of at least 50 cells) in each well.[16]
-
-
Data Analysis:
-
Calculate the plating efficiency and survival fraction for each treatment condition.
-
Conclusion
The assays described in these application notes provide a robust toolkit for researchers to comprehensively evaluate the chemosensitivity of cancer cells to cytarabine. By employing a combination of these methods, it is possible to gain a detailed understanding of the drug's effects on cell viability, apoptosis, cell cycle progression, and long-term proliferative capacity. This information is invaluable for the development of more effective cancer therapies and for advancing our understanding of drug resistance mechanisms.
References
- 1. What is the mechanism of Cytarabine? [synapse.patsnap.com]
- 2. Cytarabine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Cytarabine - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Cytarabine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. benchchem.com [benchchem.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. benchchem.com [benchchem.com]
- 13. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 14. Apoptosis Protocols | USF Health [health.usf.edu]
- 15. cancer.wisc.edu [cancer.wisc.edu]
- 16. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Colony Formation [protocols.io]
- 18. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Studying DNA Repair Mechanisms Using Cytarabine Triphosphate (Ara-CTP)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytarabine (B982), a synthetic analog of deoxycytidine, is a cornerstone of chemotherapy for various hematological malignancies. Its cytotoxic effect is exerted through its active metabolite, cytarabine triphosphate (Ara-CTP). Ara-CTP acts as a potent inhibitor of DNA synthesis by competing with the natural substrate, dCTP, for incorporation into the growing DNA strand by DNA polymerases.[1][2] Once incorporated, the arabinose sugar moiety of Ara-CTP sterically hinders the rotation of the phosphodiester bond, leading to chain termination and stalling of the replication fork.[1][3] This disruption of DNA replication induces significant cellular stress and triggers DNA damage response (DDR) pathways, ultimately leading to cell death.[4]
The incorporation of Ara-CTP into DNA and the subsequent stalling of replication forks create a unique landscape of DNA lesions that are recognized and processed by the cell's DNA repair machinery. This makes Ara-CTP a valuable tool for researchers to investigate the intricacies of various DNA repair pathways, including Base Excision Repair (BER), Nucleotide Excision Repair (NER), and pathways responding to replication stress. By studying how cells respond to and repair Ara-CTP-induced damage, scientists can gain insights into fundamental repair mechanisms, identify potential drug targets for sensitizing cancer cells to chemotherapy, and develop novel therapeutic strategies.
This document provides detailed application notes and experimental protocols for utilizing Ara-CTP to study DNA repair mechanisms.
Mechanism of Action of Cytarabine Triphosphate (Ara-CTP)
Cytarabine is a prodrug that requires intracellular phosphorylation to its active form, Ara-CTP.[5] The primary mechanisms by which Ara-CTP exerts its cytotoxic and DNA-damaging effects are:
-
Inhibition of DNA Polymerases: Ara-CTP competitively inhibits DNA polymerases α, δ, and ε with respect to dCTP, thereby directly impeding DNA replication.[6]
-
Incorporation into DNA and Chain Termination: DNA polymerases can incorporate Ara-CTP into the growing DNA strand. The presence of the 2'-hydroxyl group in the arabinose sugar of Ara-C in an axial position sterically hinders the formation of the next phosphodiester bond, acting as a relative chain terminator.[1][7]
-
Induction of Replication Stress: The stalling of replication forks due to chain termination and polymerase inhibition leads to the accumulation of single-stranded DNA (ssDNA), a hallmark of replication stress.[3][8] This, in turn, activates the ATR-Chk1 signaling pathway, a key regulator of the cellular response to replication stress.[9][10]
-
Inhibition of DNA Ligase: Ara-CTP has been shown to inhibit DNA ligase activity by preventing the formation of the ligase-adenylate complex, a crucial step in the ligation process.[1] This can impair the final step of various DNA repair pathways.
Application of Ara-CTP in DNA Repair Studies
The unique mode of action of Ara-CTP makes it a versatile tool to probe various aspects of DNA repair:
-
Studying Base Excision Repair (BER): While not a direct substrate for DNA glycosylases, the incorporation of Ara-C can lead to the formation of abasic sites or other lesions that are recognized by the BER pathway. Furthermore, OGG1-deficient acute myeloid leukemia (AML) cells show enhanced sensitivity to cytarabine, suggesting a role for BER in processing oxidative damage that may be exacerbated by Ara-C treatment.[11][12]
-
Investigating Nucleotide Excision Repair (NER): The bulky distortion in the DNA helix caused by incorporated Ara-C can be a substrate for the NER pathway, which is responsible for removing bulky adducts.[13]
-
Elucidating Replication Stress Response Pathways: As a potent inducer of replication fork stalling, Ara-CTP is an excellent tool to study the activation and function of the ATR-Chk1 signaling cascade and its downstream effectors involved in cell cycle arrest, DNA repair, and apoptosis.[3][8][9][10]
-
Assessing DNA Ligase Function: The inhibitory effect of Ara-CTP on DNA ligase can be exploited to study the role of this enzyme in the final steps of different DNA repair pathways.[1]
Quantitative Data Summary
The following tables summarize key quantitative data regarding the interaction of Ara-CTP with components of the DNA replication and repair machinery.
| Parameter | Enzyme/Process | Value | Cell Line/System | Reference |
| IC50 | Synthesome-mediated in vitro DNA replication | Comparable to intact cell DNA synthesis inhibition | MDA MB-468 human breast cancer cells | [6] |
| Inhibition | DNA Ligase Activity | 40% | K562 human leukemic cells | [1] |
| Inhibition | DNA Ligase Activity | 92% | HL-60 human leukemic cells | [1] |
Experimental Protocols
Protocol 1: In Vitro DNA Ligase I Inhibition Assay
This protocol is designed to quantify the inhibitory effect of Ara-CTP on human DNA ligase I activity.
Materials:
-
Purified human DNA ligase I
-
Nicked dsDNA substrate (e.g., a plasmid with a single-strand break)
-
Ara-CTP solution (various concentrations)
-
ATP
-
Ligation buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 1 mM ATP)
-
Quenching solution (e.g., EDTA)
-
Agarose (B213101) gel electrophoresis system
-
DNA staining dye (e.g., ethidium (B1194527) bromide or SYBR Green)
-
Gel imaging system
Procedure:
-
Prepare reaction mixtures containing ligation buffer, a fixed concentration of the nicked dsDNA substrate, and varying concentrations of Ara-CTP (e.g., 0, 10, 50, 100, 200 µM).
-
Pre-incubate the reaction mixtures at the desired temperature (e.g., 37°C) for 5 minutes.
-
Initiate the ligation reaction by adding a fixed amount of purified human DNA ligase I.
-
Incubate the reactions at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reactions by adding the quenching solution.
-
Analyze the ligation products by agarose gel electrophoresis. Ligation of the nicked substrate will result in the formation of a higher molecular weight product (e.g., relaxed or supercoiled plasmid).
-
Stain the gel with a DNA dye and visualize the bands using a gel imaging system.
-
Quantify the intensity of the ligated and unligated DNA bands to determine the percentage of ligation inhibition at each Ara-CTP concentration.
Data Analysis:
Calculate the percentage of inhibition for each Ara-CTP concentration relative to the control (no Ara-CTP). Plot the percentage of inhibition against the Ara-CTP concentration to determine the IC50 value.
Protocol 2: Comet Assay for Assessing Ara-C Induced DNA Damage and Repair
The comet assay (single-cell gel electrophoresis) is a sensitive method to detect DNA strand breaks and alkali-labile sites in individual cells. This protocol can be adapted to study the induction of DNA damage by Ara-C and its subsequent repair.
Materials:
-
Cell culture medium
-
Cytarabine (Ara-C)
-
Phosphate-buffered saline (PBS)
-
Low melting point agarose (LMPA)
-
Normal melting point agarose (NMPA)
-
Microscope slides
-
Lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10)
-
Alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH >13)
-
Neutralizing buffer (e.g., 0.4 M Tris, pH 7.5)
-
DNA staining dye (e.g., SYBR Green or propidium (B1200493) iodide)
-
Fluorescence microscope with appropriate filters
-
Comet assay analysis software
Procedure:
A. Induction of DNA Damage:
-
Seed cells at an appropriate density in a multi-well plate.
-
Treat the cells with various concentrations of Ara-C for a defined period (e.g., 4, 12, or 24 hours). Include an untreated control.
-
Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells with ice-cold PBS.
-
Resuspend the cells in PBS at a concentration of approximately 1 x 10^5 cells/mL.
B. Comet Assay:
-
Prepare a 1% NMPA solution and coat microscope slides. Allow to dry.
-
Mix the cell suspension with 0.5% LMPA at 37°C at a 1:10 (v/v) ratio.
-
Pipette 75 µL of the cell/agarose mixture onto the pre-coated slide and cover with a coverslip.
-
Solidify the agarose by placing the slides on a cold plate for 10 minutes.
-
Carefully remove the coverslips and immerse the slides in cold lysis solution for at least 1 hour at 4°C.
-
Gently transfer the slides to an electrophoresis tank filled with alkaline electrophoresis buffer.
-
Allow the DNA to unwind for 20-40 minutes in the alkaline buffer.
-
Perform electrophoresis at a low voltage (e.g., 25 V) for 20-30 minutes.
-
Carefully remove the slides and neutralize them by washing with neutralizing buffer three times for 5 minutes each.
-
Stain the slides with a DNA staining dye.
-
Visualize the comets using a fluorescence microscope.
-
Capture images and analyze them using comet assay software to quantify DNA damage (e.g., % tail DNA, tail moment).
C. DNA Repair Assessment:
-
After treating the cells with Ara-C as described in Part A, wash the cells to remove the drug.
-
Incubate the cells in fresh, drug-free medium for various time points (e.g., 1, 2, 4, 8 hours) to allow for DNA repair.
-
Harvest the cells at each time point and perform the comet assay as described in Part B.
-
A decrease in comet tail length or intensity over time indicates DNA repair.
Protocol 3: Cell-Based Assay for Base Excision Repair (BER) Activity
This protocol utilizes a reporter plasmid to measure the cellular capacity for BER of lesions that may arise from or be exacerbated by Ara-C treatment.
Materials:
-
Reporter plasmid containing a specific DNA lesion (e.g., 8-oxoguanine) that inactivates a reporter gene (e.g., luciferase or GFP).
-
Mammalian cell line of interest.
-
Transfection reagent.
-
Cytarabine (Ara-C).
-
Cell lysis buffer.
-
Luciferase assay reagent or flow cytometer for GFP detection.
Procedure:
-
Transfect the cells with the lesion-containing reporter plasmid.
-
After transfection, treat the cells with or without Ara-C at a non-lethal concentration.
-
Incubate the cells for a period sufficient to allow for DNA repair and reporter gene expression (e.g., 24-48 hours).
-
Lyse the cells and measure the reporter gene activity (luciferase activity) or the percentage of GFP-positive cells by flow cytometry.
-
An increase in reporter gene expression in the presence of Ara-C would suggest that Ara-C treatment modulates the BER pathway.
Controls:
-
Transfect cells with an undamaged control plasmid to normalize for transfection efficiency.
-
Include a known BER inhibitor as a negative control.
Visualizations
References
- 1. Mechanism of inhibition of DNA ligase in Ara-C treated cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. link.springer.com [link.springer.com]
- 4. Detection of excision repaired DNA damage in the comet assay by using Ara-C and hydroxyurea in three different cell types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ara-C affects formation of cancer cell DNA synthesome replication intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Relationships among Ara-CTP pools, formation of (Ara-C)DNA, and cytotoxicity of human leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The essential kinase ATR: ensuring faithful duplication of a challenging genome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pnas.org [pnas.org]
- 12. Enhanced cytarabine-induced killing in OGG1-deficient acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The mode of action of 1-beta-D-arabinofuranosylcytosine in inhibiting DNA repair; new evidence using a sensitive assay for repair DNA synthesis and ligation in permeable cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cytarabine Triphosphate in Leukemia Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytarabine (B982) (ara-C), a pyrimidine (B1678525) nucleoside analog, is a cornerstone of chemotherapy for various forms of leukemia, most notably acute myeloid leukemia (AML).[1][2] Its clinical efficacy is dependent on its intracellular conversion to the active metabolite, cytarabine triphosphate (ara-CTP).[1][3][4] These application notes provide an in-depth overview of the mechanisms of action of ara-CTP and detailed protocols for its study in leukemia research models.
Mechanism of Action of Cytarabine Triphosphate
Once transported into the cell, cytarabine undergoes a three-step phosphorylation process to become ara-CTP.[5] This conversion is initiated by deoxycytidine kinase (dCK), the rate-limiting enzyme in this activation pathway.[5][6] Ara-CTP exerts its cytotoxic effects primarily through its interaction with DNA synthesis.[1][3] It acts as a competitive inhibitor of DNA polymerases, competing with the natural substrate deoxycytidine triphosphate (dCTP).[5][6] Upon its incorporation into the growing DNA strand, the arabinose sugar moiety of ara-CTP creates a steric hindrance that impedes the rotation of the molecule, effectively terminating DNA chain elongation.[2][4] This disruption of DNA replication and repair processes ultimately triggers cell cycle arrest in the S-phase and induces apoptosis.[2][3][7]
The balance between the activating enzyme dCK and deactivating enzymes, such as cytidine (B196190) deaminase (CDA), is a critical determinant of intracellular ara-CTP levels and, consequently, cellular sensitivity to cytarabine.[6] Resistance to cytarabine can emerge through various mechanisms, including reduced expression of the human equilibrative nucleoside transporter 1 (hENT1) which mediates cytarabine uptake, decreased dCK activity, or increased CDA activity.[8][9]
Signaling Pathways Involved in Cytarabine Action and Resistance
Several signaling pathways are implicated in the cellular response to cytarabine and the development of resistance. The MAPK-Mnk-eIF4E pathway has been shown to play a role in promoting survival in the face of cytarabine-induced stress.[8][10] Cytarabine treatment can lead to the phosphorylation and activation of Erk1/2 and p38, which in turn activates Mnk1/2. Activated Mnk phosphorylates the eukaryotic translation initiation factor 4E (eIF4E), leading to the increased translation of anti-apoptotic proteins like Mcl-1.[8] Inhibition of Mnk has been demonstrated to enhance the apoptotic effects of cytarabine in AML cells.[8][10]
Furthermore, cytarabine has been reported to induce the production of reactive oxygen species (ROS).[11] This oxidative stress can trigger an adaptive response, including the upregulation of antioxidant enzymes like Heme oxygenase-1 (HO-1). Silencing of HO-1 has been shown to sensitize AML cells to cytarabine.[11]
Data Presentation
Table 1: In Vitro Cytotoxicity of Cytarabine in Leukemia Cell Lines
| Cell Line | Leukemia Type | IC50 (µM) | Incubation Time (h) | Assay | Reference |
| HL-60 | Acute Promyelocytic Leukemia | Varies (concentration-dependent) | 24, 48 | MTT | [12] |
| BNML-Cl/0 (sensitive) | Rat Myeloid Leukemia | Cytotoxicity observed at concentrations ≥ IC50 | 48 | Growth Inhibition | [13] |
| BNML-Cl/Ara-C (resistant) | Rat Myeloid Leukemia | Higher IC50 than sensitive line | 48 | Growth Inhibition | [13] |
| MV4-11 | Acute Myeloid Leukemia | ~0.5 (induces apoptosis) | 24 | Annexin V/PI | [10] |
Table 2: Intracellular Ara-CTP Concentrations and Effects
| Cell Type | Condition | Intracellular Ara-CTP Concentration | Effect | Reference |
| Myeloblasts | 15 ng/10^6 cells | 94% inhibition of [methyl-3H]thymidine incorporation | DNA Synthesis Inhibition | [14] |
| AML Patient Blasts (Standard Dose) | In vivo treatment | Detectable | Correlates with remission status | [15] |
| AML Patient Blasts (High Dose) | In vivo treatment | 27-fold higher than standard dose | Correlates with remission status | [15] |
| HL-60 | 10 µM F-ara-A for 2h, then 10 µM cytarabine for 3h | Detectable peak via HPLC | - | [16] |
Experimental Protocols
Protocol 1: Assessment of Cytarabine Cytotoxicity using the MTT Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of cytarabine in leukemia cell lines.
Materials:
-
Leukemia cell line (e.g., HL-60)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Cytarabine stock solution
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed leukemia cells in a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of complete medium.[12]
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
Prepare serial dilutions of cytarabine in complete medium.
-
Add 100 µL of the cytarabine dilutions to the respective wells. Include wells with medium only as a negative control.
-
Incubate the plate for the desired time period (e.g., 24 or 48 hours).[12]
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[12]
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[12]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.
Protocol 2: Quantification of Intracellular Ara-CTP by High-Performance Liquid Chromatography (HPLC)
Objective: To measure the intracellular concentration of the active metabolite ara-CTP in leukemia cells.
Materials:
-
Leukemia cell line (e.g., HL-60)
-
Cytarabine
-
Phosphate-acetonitrile buffer
-
Anion-exchange HPLC column
-
HPLC system with UV detector
-
Perchloric acid
-
Potassium hydroxide
Procedure:
-
Incubate a known number of leukemia cells (e.g., 1 x 10^6 cells/mL) with the desired concentration of cytarabine for a specific time.[16]
-
Harvest the cells by centrifugation and wash them with ice-cold PBS.
-
Extract the acid-soluble fraction by adding a defined volume of cold perchloric acid.
-
Neutralize the extract with potassium hydroxide.
-
Centrifuge to remove the precipitate.
-
Inject a known volume (e.g., 500 µL) of the supernatant onto an anion-exchange HPLC column.[16]
-
Elute the nucleotides isocratically with a phosphate-acetonitrile buffer at a flow rate of 0.7 mL/min.[16]
-
Monitor the absorbance at 261 nm.[16]
-
Identify the ara-CTP peak based on its retention time, which should be distinct from the peaks of endogenous triphosphates like ATP, GTP, CTP, and UTP.[16]
-
Quantify the amount of ara-CTP by comparing its peak area to a standard curve generated with known concentrations of ara-CTP.
Protocol 3: Analysis of DNA Damage using the Comet Assay
Objective: To assess the extent of DNA strand breaks induced by cytarabine treatment.
Materials:
-
Leukemia cells
-
Cytarabine
-
Low melting point agarose (B213101)
-
Normal melting point agarose
-
Microscope slides
-
Lysis solution
-
Alkaline electrophoresis buffer
-
Neutralization buffer
-
DNA staining dye (e.g., SYBR Green)
-
Fluorescence microscope with appropriate filters
Procedure:
-
Treat leukemia cells with cytarabine at the desired concentration and for the specified duration. Include a negative control (untreated cells) and a positive control (e.g., H2O2 treated cells).[17]
-
Embed the cells in low melting point agarose on a microscope slide pre-coated with normal melting point agarose.
-
Lyse the cells by immersing the slides in lysis solution to remove cell membranes and proteins, leaving behind the nucleoids.
-
Unwind the DNA by placing the slides in an alkaline electrophoresis buffer.
-
Perform electrophoresis to allow the fragmented DNA to migrate out of the nucleoid, forming a "comet tail".
-
Neutralize the slides and stain the DNA with a fluorescent dye.
-
Visualize the comets using a fluorescence microscope.
-
Quantify the DNA damage by measuring parameters such as tail intensity, percentage of DNA in the tail, and tail moment using appropriate software.[17]
Visualizations
Metabolic Activation of Cytarabine
Caption: Intracellular phosphorylation of cytarabine to its active form, ara-CTP.
Mechanism of Action of Ara-CTP on DNA
Caption: Ara-CTP inhibits DNA polymerase and terminates DNA chain elongation.
MAPK-Mnk-eIF4E Resistance Pathway
Caption: Cytarabine-induced activation of the MAPK pathway can promote cell survival.
Experimental Workflow for In Vitro Analysis
Caption: A typical workflow for studying the effects of cytarabine in leukemia cell lines.
References
- 1. What is Cytarabine used for? [synapse.patsnap.com]
- 2. Cytarabine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of Cytarabine? [synapse.patsnap.com]
- 5. Exploring the Antitumor Mechanism of High-Dose Cytarabine through the Metabolic Perturbations of Ribonucleotide and Deoxyribonucleotide in Human Promyelocytic Leukemia HL-60 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. emedicine.medscape.com [emedicine.medscape.com]
- 8. Inhibition of Mnk enhances apoptotic activity of cytarabine in acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Resistance of leukemia cells to cytarabine chemotherapy is mediated by bone marrow stroma, involves cell-surface equilibrative nucleoside transporter-1 removal and correlates with patient outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The sensitivity of acute myeloid leukemia cells to cytarabine is increased by suppressing the expression of Heme oxygenase-1 and hypoxia-inducible factor 1-alpha - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. A simplified assay for measurement of cytosine arabinoside incorporation into DNA in Ara-C-sensitive and -resistant leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Intracellular cytarabine triphosphate in circulating blasts post-treatment predicts remission status in patients with acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. u-fukui.repo.nii.ac.jp [u-fukui.repo.nii.ac.jp]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols: The Use of Ara-CTP in Elucidating Viral Replication Cycles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytosine arabinoside (Ara-C), a synthetic analog of deoxycytidine, is a cornerstone of chemotherapy for hematological malignancies. Its active form, Ara-CTP (cytarabine triphosphate), exerts its cytotoxic effects by inhibiting DNA synthesis. This mechanism of action is not exclusive to cancer cells; Ara-CTP also demonstrates potent inhibitory activity against the replication of a diverse range of DNA and RNA viruses. This has made it a valuable tool for researchers studying the intricacies of viral replication cycles and for professionals in the early stages of antiviral drug development.
These application notes provide a comprehensive overview of the use of Ara-CTP as a research tool in virology. We will delve into its mechanism of action, present quantitative data on its inhibitory effects on various viral polymerases, and provide detailed protocols for key experiments that leverage Ara-CTP to probe viral replication.
Mechanism of Action
The antiviral activity of Ara-C is dependent on its intracellular conversion to Ara-CTP. This process is initiated by the enzyme deoxycytidine kinase (dCK), which phosphorylates Ara-C to Ara-CMP. Subsequent phosphorylations by other cellular kinases yield Ara-CDP and finally the active Ara-CTP.
Ara-CTP acts as a competitive inhibitor of viral DNA and RNA polymerases with respect to their natural substrate, dCTP or CTP.[1] The incorporation of Ara-CMP into a growing nucleic acid chain leads to premature chain termination, thereby halting viral replication.[2] The arabinose sugar moiety in Ara-CMP, with its 2'-hydroxyl group in the trans position relative to the 3'-hydroxyl group, creates steric hindrance that prevents the formation of a phosphodiester bond with the incoming nucleotide.[3]
Data Presentation: Inhibitory Activity of Ara-CTP Against Viral Polymerases
The following table summarizes the quantitative data on the inhibitory activity of Ara-CTP against a selection of viral polymerases. This data is essential for comparing the relative sensitivity of different viruses to Ara-CTP and for designing experiments to study their replication.
| Virus Family | Virus | Target Enzyme | Parameter | Value | Natural Substrate | Reference(s) |
| Hepadnaviridae | Hepatitis B Virus (HBV) | DNA Polymerase | Inhibition Type | Competitive | dCTP | [1][4] |
| Herpesviridae | Herpes Simplex Virus 1 (HSV-1) | DNA Polymerase | Inhibition Type | Competitive | dCTP | [3] |
| Flaviviridae | Hepatitis C Virus (HCV) | RNA-dependent RNA Polymerase (RdRp) | Selectivity | 180 | CTP | [1] |
| Flaviviridae | Dengue Virus 2 (DENV-2) | RNA-dependent RNA Polymerase (RdRp) | Selectivity | 850 | CTP | [1] |
| Paramyxoviridae | Respiratory Syncytial Virus (RSV) | RNA-dependent RNA Polymerase (RdRp) | Selectivity | >27 | CTP | [1] |
| Coronaviridae | SARS-CoV-2 | RNA-dependent RNA Polymerase (RdRp) | IC₅₀ | 30 µM | CTP (0.1 µM) | [5] |
| Coronaviridae | SARS-CoV-2 | RNA-dependent RNA Polymerase (RdRp) | Selectivity | 1100 | CTP | [1] |
| Picornaviridae | Poliovirus | RNA-dependent RNA Polymerase (RdRp) | IC₅₀ | >1000 µM | CTP (1 µM) | [5] |
| Retroviridae | Human Immunodeficiency Virus 1 (HIV-1) | Reverse Transcriptase (RT) | Selectivity | - | dCTP | [1] |
Note: Selectivity is calculated as the ratio of the incorporation efficiency of the natural substrate to that of the analog. A higher selectivity value indicates a greater preference for the natural substrate. IC₅₀ values are dependent on the concentration of the natural substrate.
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing Ara-C and Ara-CTP to study viral replication.
Protocol 1: Plaque Reduction Assay for Antiviral Activity of Ara-C
This assay is a gold standard for determining the antiviral efficacy of a compound by quantifying the reduction in viral plaque formation.
Materials:
-
Confluent monolayer of susceptible host cells in 6-well plates
-
Virus stock of known titer
-
Ara-C stock solution (e.g., 10 mM in sterile water or DMSO)
-
Cell culture medium (e.g., DMEM with 2% FBS)
-
Overlay medium (e.g., 1:1 mixture of 2X medium and 1.6% agarose)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed host cells in 6-well plates to achieve a confluent monolayer on the day of infection.
-
Compound Dilution: Prepare serial dilutions of Ara-C in cell culture medium. The final concentrations should span a range expected to show antiviral activity. Include a no-drug control.
-
Virus Dilution: Dilute the virus stock in serum-free medium to a concentration that will produce approximately 50-100 plaque-forming units (PFU) per well.
-
Infection: Aspirate the growth medium from the cell monolayers and wash once with PBS. Infect the cells with the diluted virus (e.g., 200 µL/well) for 1 hour at 37°C, with gentle rocking every 15 minutes to ensure even distribution.
-
Treatment: After the adsorption period, remove the virus inoculum and add the serially diluted Ara-C solutions to the respective wells. Include a virus-only control (medium without Ara-C) and a cell-only control (medium without virus or Ara-C).
-
Overlay: After a 1-hour incubation with the compound, carefully aspirate the medium and add 2 mL of the overlay medium to each well. Allow the overlay to solidify at room temperature.
-
Incubation: Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for plaque development (typically 2-5 days, depending on the virus).
-
Staining: Fix the cells by adding 10% formalin for at least 30 minutes. Gently remove the agarose (B213101) plugs and stain the cell monolayer with crystal violet solution for 15-30 minutes.
-
Plaque Counting: Wash the wells with water to remove excess stain and allow the plates to air dry. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each Ara-C concentration compared to the virus-only control. Determine the 50% inhibitory concentration (IC₅₀) by plotting the percentage of plaque reduction against the log of the Ara-C concentration.
Protocol 2: In Vitro Viral Polymerase Inhibition Assay with Ara-CTP
This assay directly measures the inhibitory effect of Ara-CTP on the activity of a purified viral polymerase.
Materials:
-
Purified viral polymerase (e.g., DNA polymerase or RNA-dependent RNA polymerase)
-
Ara-CTP stock solution
-
Reaction buffer (specific to the polymerase, typically containing Tris-HCl, MgCl₂, DTT)
-
Template-primer (e.g., activated calf thymus DNA for DNA polymerases, or a synthetic RNA template with a complementary primer for RdRps)
-
Deoxynucleotide triphosphates (dNTPs) or nucleotide triphosphates (NTPs), including a radiolabeled nucleotide (e.g., [α-³²P]dCTP or [α-³²P]CTP)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, template-primer, and the non-radiolabeled dNTPs or NTPs.
-
Inhibitor Addition: Add varying concentrations of Ara-CTP to the reaction tubes. Include a no-inhibitor control.
-
Enzyme Addition: Initiate the reaction by adding the purified viral polymerase.
-
Radiolabel Addition: Immediately add the radiolabeled dNTP or NTP.
-
Incubation: Incubate the reaction at the optimal temperature for the polymerase (e.g., 37°C) for a specific time (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding ice-cold TCA to precipitate the newly synthesized nucleic acids.
-
Filtration: Collect the precipitated nucleic acids by vacuum filtration onto glass fiber filters.
-
Washing: Wash the filters with cold TCA and then with ethanol (B145695) to remove unincorporated radiolabeled nucleotides.
-
Scintillation Counting: Dry the filters, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of polymerase inhibition for each Ara-CTP concentration relative to the no-inhibitor control. Determine the IC₅₀ value. To determine the inhibition constant (Ki), perform the assay with varying concentrations of both the natural substrate (dCTP or CTP) and Ara-CTP and analyze the data using Michaelis-Menten kinetics and a Lineweaver-Burk plot.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Intracellular activation of Ara-C to Ara-CTP and its inhibitory effect on viral replication.
Caption: Workflow for determining the antiviral activity of Ara-C using a plaque reduction assay.
Caption: Competitive inhibition of viral polymerase by Ara-CTP leading to chain termination.
References
- 1. academic.oup.com [academic.oup.com]
- 2. benchchem.com [benchchem.com]
- 3. Herpes simplex virus type 1 DNA polymerase. Mechanism of inhibition by acyclovir triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of hepatitis B virus deoxyribonucleic acid polymerase by the 5'-triphosphates of 9-beta-D-arabinofuranosyladenine and 1-beta-D-arabinofuranosylcytosine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The 2’-endo conformation of arabinose-CTP and arabinose-UTP inhibit viral polymerases by inducing long pauses | bioRxiv [biorxiv.org]
Experimental Design for Combination Studies with Cytarabine Triphosphate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytarabine (B982), a pyrimidine (B1678525) analog, is a cornerstone of chemotherapy for various hematological malignancies, particularly acute myeloid leukemia (AML).[1] Its active form, cytarabine triphosphate (Ara-CTP), exerts its cytotoxic effects primarily by inhibiting DNA polymerase and incorporating into DNA, which ultimately leads to the termination of DNA chain elongation and induction of cell death.[1][2][3] Ara-CTP's mechanism is highly specific to the S phase of the cell cycle, making it particularly effective against rapidly dividing cancer cells.[2][4]
To enhance therapeutic efficacy and overcome mechanisms of resistance, Cytarabine is frequently used in combination with other anti-cancer agents. The rational design of combination studies is critical to identify synergistic interactions that lead to improved treatment outcomes. This document provides detailed application notes and protocols for designing and conducting in vitro combination studies with Cytarabine triphosphate.
Key Concepts in Combination Studies
The interaction between two or more drugs can be categorized as follows:
-
Synergism: The combined effect of the drugs is greater than the sum of their individual effects.
-
Antagonism: The combined effect of the drugs is less than the sum of their individual effects.
-
Additive Effect: The combined effect of the drugs is equal to the sum of their individual effects.
Quantitative analysis of these interactions is crucial for the preclinical evaluation of drug combinations. Two widely used models for this purpose are the Chou-Talalay method, which calculates a Combination Index (CI), and the Bliss independence model.[5][6][7]
Experimental Workflow for Combination Studies
A typical workflow for in vitro combination studies involving Cytarabine triphosphate is outlined below.
Caption: A generalized workflow for in vitro drug combination studies.
Data Presentation: Summarizing Quantitative Data
Clear and structured presentation of quantitative data is essential for the interpretation and comparison of results.
Table 1: Single-Agent IC50 Values
| Drug | Cell Line | IC50 (µM) after 72h |
| Cytarabine | HL-60 | Value |
| MV4-11 | Value | |
| Partner Drug X | HL-60 | Value |
| MV4-11 | Value |
Table 2: Combination Index (CI) Values for Cytarabine and Partner Drug X in HL-60 cells
| Cytarabine (µM) | Partner Drug X (µM) | Fraction Affected (Fa) | Combination Index (CI) | Interpretation |
| Conc 1 | Conc A | Value | Value | Synergistic |
| Conc 2 | Conc B | Value | Value | Additive |
| Conc 3 | Conc C | Value | Value | Antagonistic |
Note: CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[5][6]
Table 3: Bliss Synergy Scores for Cytarabine and Partner Drug X in MV4-11 cells
| Cytarabine (µM) | Partner Drug X (µM) | Expected Inhibition (%) | Observed Inhibition (%) | Bliss Score | Interpretation |
| Conc 1 | Conc A | Value | Value | Value | Synergistic |
| Conc 2 | Conc B | Value | Value | Value | Additive |
| Conc 3 | Conc C | Value | Value | Value | Antagonistic |
Note: Bliss Score > 0 indicates synergism, Bliss Score = 0 indicates an additive effect, and Bliss Score < 0 indicates antagonism.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is for determining cell viability following treatment with single agents and their combinations.
Materials:
-
Leukemia cell lines (e.g., HL-60, MV4-11)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Cytarabine and partner drug(s)
-
96-well clear-bottom black plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8][9]
-
DMSO
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Drug Treatment:
-
Prepare serial dilutions of Cytarabine and the partner drug(s) in complete medium.
-
For single-agent dose-response, add 100 µL of varying concentrations of each drug to the designated wells.
-
For combination studies, add 50 µL of Cytarabine and 50 µL of the partner drug at desired concentrations (e.g., based on a constant ratio of their IC50 values).
-
Include vehicle-treated control wells.
-
Incubate for 48-72 hours.
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well.[10]
-
Incubate for 4 hours at 37°C.
-
Carefully aspirate the medium without disturbing the formazan (B1609692) crystals.[9]
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Shake the plate for 10-15 minutes at room temperature to ensure complete dissolution.[8]
-
Measure the absorbance at 570 nm using a plate reader.[11]
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot dose-response curves and determine the IC50 values for each drug using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: Synergy Analysis
Chou-Talalay Method:
-
Input the dose-effect data from the single-agent and combination experiments into a software program like CompuSyn.
-
The software will calculate the Combination Index (CI) for different fraction affected (Fa) levels.
-
Generate a Fa-CI plot (CI vs. Fa) and an isobologram to visualize the drug interaction.
Bliss Independence Model:
-
The expected fractional inhibition (Eexp) for two drugs (A and B) is calculated as: Eexp = EA + EB - (EA * EB), where EA and EB are the fractional inhibitions of each drug alone.[7]
-
The Bliss synergy score is the difference between the observed fractional inhibition (Eobs) and the expected fractional inhibition (Eexp): Bliss Score = Eobs - Eexp.
Protocol 3: Apoptosis Assessment by Annexin V/Propidium Iodide (PI) Staining
This protocol is for quantifying apoptosis in cells treated with Cytarabine and a partner drug.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Staining:
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.[12]
-
Analyze the cells by flow cytometry within one hour.
-
Use appropriate compensation controls for FITC and PI.
-
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Protocol 4: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol is to determine the cell cycle distribution of cells following drug treatment.
Materials:
-
Treated and control cells
-
Cold 70% ethanol (B145695)
-
PBS
-
PI/RNase A staining solution
Procedure:
-
Cell Fixation:
-
Harvest approximately 1 x 10^6 cells by centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (can be stored for several weeks).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.
-
Incubate for 30 minutes at room temperature in the dark.[15]
-
-
Flow Cytometry Analysis:
-
Analyze the cells by flow cytometry.
-
Collect data from at least 10,000 events per sample.
-
Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the DNA content histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases.[16]
-
Signaling Pathway Visualizations
Cytarabine's Mechanism of Action and DNA Damage Response
Cytarabine, after conversion to Ara-CTP, incorporates into DNA, leading to stalled replication forks. This activates the ATR-Chk1 signaling pathway, a key component of the DNA damage response.[4]
Caption: Cytarabine-induced DNA damage response pathway.
Apoptosis Pathways
The cellular stress induced by Cytarabine can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[2][3]
References
- 1. Cytarabine-induced differentiation of AML cells depends on Chk1 activation and shares the mechanism with inhibitors of DHODH and pyrimidine synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. anova - Test for synergy using Bliss independance model for two drugs - Cross Validated [stats.stackexchange.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. researchhub.com [researchhub.com]
- 10. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 13. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 14. kumc.edu [kumc.edu]
- 15. benchchem.com [benchchem.com]
- 16. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Troubleshooting & Optimization
Improving stability of Cytarabine triphosphate trisodium in solution
Welcome to the technical support center for Cytarabine (B982) Triphosphate Trisodium (B8492382) (ara-CTP). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of ara-CTP in solution and to troubleshoot common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of Cytarabine triphosphate (ara-CTP) degradation in aqueous solutions?
A1: The primary causes of ara-CTP degradation in aqueous solutions are hydrolysis of the triphosphate chain and deamination of the cytosine base. Hydrolysis, the cleavage of the phosphoanhydride bonds, is a common degradation pathway for all nucleotide triphosphates and is influenced by pH and temperature. This process results in the formation of cytarabine diphosphate (B83284) (ara-CDP) and subsequently cytarabine monophosphate (ara-CMP).
Q2: What is the optimal pH for storing ara-CTP solutions?
A2: While specific studies on ara-CTP are limited, general knowledge of nucleotide triphosphates (NTPs) suggests that a slightly alkaline pH range of 7.5 to 8.5 is optimal for the stability of the triphosphate chain.[1] ATP, a similar molecule, is stable in aqueous solutions between pH 6.8 and 7.4, with rapid hydrolysis occurring at more extreme pH levels.[2] It is crucial to avoid acidic conditions, which can accelerate the hydrolysis of the phosphate (B84403) bonds.
Q3: What is the recommended storage temperature for ara-CTP solutions?
A3: For long-term storage, it is recommended to store ara-CTP solutions at -20°C or below. To minimize degradation from repeated freeze-thaw cycles, stock solutions should be aliquoted into smaller, single-use volumes. For short-term use during an experiment, solutions should be kept on ice (0-4°C).
Q4: Can I store diluted, working solutions of ara-CTP?
A4: It is not recommended to store diluted working solutions for extended periods. Degradation can occur more rapidly in dilute solutions. It is best practice to prepare fresh working dilutions from a frozen, concentrated stock solution immediately before each experiment.
Q5: What are the visible signs of ara-CTP degradation?
A5: Visual inspection is often not sufficient to detect chemical degradation, as the primary degradation products (ara-CDP, ara-CMP, and uracil (B121893) arabinoside triphosphate) are soluble and colorless. A decrease in the biological or enzymatic activity of your ara-CTP solution is a more reliable indicator of degradation. The most definitive way to assess the integrity of your solution is through analytical methods such as High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected results in enzymatic assays.
| Possible Cause | Troubleshooting Step |
| Degradation of ara-CTP stock solution | 1. Prepare a fresh dilution from a different, unopened aliquot of your stock solution. 2. If the problem persists, consider purchasing a new lot of ara-CTP. 3. Verify the integrity of your stock solution using the HPLC protocol provided below. |
| Multiple freeze-thaw cycles | Always aliquot your stock solution into single-use volumes to avoid repeated freezing and thawing. Discard aliquots that have been thawed and refrozen multiple times. |
| Incorrect buffer pH | Ensure your experimental buffer has a pH between 7.0 and 8.0. Verify the pH of your buffer with a calibrated pH meter. |
| Contamination of stock solution | Use sterile, nuclease-free water and pipette tips when preparing solutions. If microbial or nuclease contamination is suspected, discard the stock and prepare a new one. |
Issue 2: Precipitate observed in the solution after thawing.
| Possible Cause | Troubleshooting Step |
| Poor solubility at low temperatures | 1. Gently warm the solution to room temperature. 2. Briefly vortex to ensure the precipitate has redissolved before use. 3. If the precipitate does not dissolve, it may indicate a more significant issue with the solution, and it should not be used. |
| Formation of insoluble salts | Ensure that the buffer used for reconstitution does not contain high concentrations of divalent cations that could lead to precipitation of the triphosphate salt. |
Data on Nucleotide Triphosphate Stability
| Temperature | pH | Approximate Stability | Comments |
| 35°C | 7.5 | ~97-98% remaining after 10 days | Degradation to di- and monophosphates is accelerated at higher temperatures. |
| Room Temp (~22°C) | 7.5 | ~99% remaining after 6 weeks | Suitable for short-term storage during multi-day experiments. |
| 4°C | 7.5 - 8.5 | High | Recommended for temporary storage (a few days). |
| -20°C | 7.5 - 8.5 | >99% remaining after 1 year | Recommended for long-term storage. Avoid freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Preparation of a Stable ara-CTP Stock Solution
-
Materials:
-
Cytarabine triphosphate trisodium (lyophilized powder)
-
Nuclease-free water
-
1 M Tris-HCl, pH 7.5 (sterile)
-
Sterile, nuclease-free microcentrifuge tubes
-
-
Procedure:
-
Allow the lyophilized ara-CTP powder to equilibrate to room temperature before opening to prevent condensation.
-
Reconstitute the powder in nuclease-free water to a high concentration (e.g., 100 mM).
-
Add a small volume of 1 M Tris-HCl, pH 7.5 to bring the final buffer concentration to 10-20 mM, ensuring the final pH is around 7.5.
-
Gently vortex to dissolve the powder completely.
-
Centrifuge briefly to collect the solution at the bottom of the tube.
-
Dispense into small, single-use aliquots in sterile, nuclease-free tubes.
-
Store immediately at -20°C or -80°C.
-
Protocol 2: Stability Assessment of ara-CTP by HPLC
This protocol provides a general framework. The exact conditions may need to be optimized for your specific HPLC system.
-
Materials:
-
ara-CTP solution to be tested
-
ara-CDP and ara-CMP standards (if available)
-
HPLC system with a UV detector
-
Anion-exchange or reverse-phase C18 column suitable for nucleotide analysis
-
Mobile phase A: 50 mM potassium phosphate buffer, pH 7.0
-
Mobile phase B: 50 mM potassium phosphate buffer, pH 7.0, with 1 M KCl
-
(Alternative mobile phase for RP-HPLC may include an ion-pairing agent like tetrabutylammonium)
-
-
Procedure:
-
Set up a gradient elution method. For anion-exchange, a typical gradient would be from 0% to 100% Mobile Phase B over 30 minutes.
-
Set the UV detector to monitor at the absorbance maximum for cytarabine (around 272-280 nm).
-
Inject a known concentration of a fresh, high-quality ara-CTP standard to determine its retention time.
-
Inject the test sample of your ara-CTP solution.
-
Analyze the chromatogram for the appearance of new peaks that may correspond to ara-CDP or ara-CMP. The triphosphate (ara-CTP) will be the most retained peak on an anion-exchange column, followed by the diphosphate and then the monophosphate.
-
Quantify the peak area of ara-CTP and any degradation products. The stability can be expressed as the percentage of the total peak area that corresponds to ara-CTP.
-
Visualizations
References
Technical Support Center: DNA Polymerase Inhibition Assays with Ara-CTP
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering common issues in DNA polymerase inhibition assays using Cytarabine triphosphate (Ara-CTP).
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during your experiments.
Q1: Why is my DNA polymerase activity low or absent, even in my positive control?
A1: Low or no polymerase activity can stem from several factors:
-
Enzyme Inactivity: The polymerase may have lost activity due to improper storage or multiple freeze-thaw cycles. Always aliquot your enzyme stock and store it at the recommended temperature. Run a positive control with a known active enzyme batch to verify.
-
Suboptimal Buffer Conditions: The pH, salt concentration, or presence of essential co-factors can significantly impact enzyme activity. The concentration of MgCl₂ is particularly critical as it is a required cofactor for most DNA polymerases. An insufficient concentration can lead to low or no activity, while an excessive amount can decrease fidelity.
-
Degraded Reagents: Ensure your dNTPs and primer/template DNA are not degraded. Use fresh aliquots and store them properly.
-
Presence of Inhibitors: Contaminants from your DNA template preparation (e.g., phenol, ethanol, salts) can inhibit the polymerase. Consider re-purifying your template.
Q2: I'm observing a high background signal in my assay. What are the common causes and solutions?
A2: High background can obscure your results and make data interpretation difficult. Here are some common causes and their solutions:
-
Excess Template DNA (in fluorescence assays): In assays using DNA-binding dyes, too much template DNA can lead to a high initial fluorescence reading. It is recommended to dilute the template to reduce this background signal.
-
Non-specific Primer Annealing: If your assay involves primers, non-specific annealing can lead to unwanted DNA synthesis. Optimize the annealing temperature to enhance specificity.
-
Contaminated Reagents: Contamination of your reagents with nucleases or other enzymes can lead to non-specific signal generation. Use fresh, high-quality reagents and dedicated consumables.
-
Instability of Ara-CTP: Although generally stable when stored correctly, Ara-CTP is unstable in aqueous solutions over extended periods.[1] Degradation products are unlikely to directly cause a high background signal but can affect the accuracy of your results. Prepare fresh dilutions of Ara-CTP for each experiment.
Q3: My results are not reproducible between experiments. How can I improve consistency?
A3: Poor reproducibility is a common challenge in enzyme kinetics. To improve it:
-
Use Master Mixes: Prepare a master mix of common reagents (buffer, dNTPs, primer/template, polymerase) for all reactions in an experiment to minimize pipetting errors.
-
Precise Temperature Control: Ensure your incubator or thermal cycler provides accurate and consistent temperatures. Even small variations can affect enzyme activity.
-
Consistent Reagent Quality: Use the same batch of critical reagents (enzyme, Ara-CTP) across comparative experiments. Aliquot reagents to avoid repeated freeze-thaw cycles.
-
Control for dNTP Pool Imbalances: Ara-CTP is a competitive inhibitor of dCTP.[1] Variations in the concentration of dCTP in your reaction mix will directly impact the inhibitory effect of Ara-CTP. Ensure your dNTP concentrations are accurate and consistent. Imbalanced dNTP pools can also lead to increased polymerase error rates.[2][3]
Q4: How does Ara-CTP inhibit DNA polymerase, and which polymerases are most sensitive?
A4: Ara-CTP is the active triphosphate form of the chemotherapy drug Cytarabine (Ara-C).[4] It acts as a competitive inhibitor of DNA synthesis by competing with the natural nucleotide deoxycytidine triphosphate (dCTP) for the active site of DNA polymerase.[1][5] Once incorporated into the growing DNA strand, the arabinose sugar moiety of Ara-CTP hinders further elongation, effectively acting as a chain terminator.[6]
Different DNA polymerases exhibit varying sensitivities to Ara-CTP. Generally, replicative polymerases are more sensitive than those involved in DNA repair. DNA polymerase α is significantly more sensitive to inhibition by Ara-CTP compared to DNA polymerases β and δ.[4][7]
Quantitative Data: Inhibition of Human DNA Polymerases by Ara-CTP
The following table summarizes the inhibitory constants (Ki) for Ara-CTP against different human DNA polymerases. Lower Ki values indicate stronger inhibition.
| DNA Polymerase | Ki (μM) | Notes |
| DNA Polymerase α | 1.5[1] | Highly sensitive to Ara-CTP inhibition. |
| DNA Polymerase β | 7.6[1] | Less sensitive to Ara-CTP compared to Polymerase α. |
| DNA Polymerase δ | Not significantly inhibited at 100 μM[4] | Shows resistance to Ara-CTP inhibition. |
Note: The inhibitory effect is competitive with respect to dCTP.
Experimental Protocols
Protocol: Determination of IC50 for Ara-CTP using a Primer Extension Assay
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of Ara-CTP for a specific DNA polymerase.
1. Reagent Preparation:
-
Reaction Buffer (10X): Prepare a buffer optimal for your DNA polymerase (e.g., 200 mM Tris-HCl pH 7.5, 100 mM MgCl₂, 500 mM KCl, 10 mM DTT).
-
Primer/Template DNA: Design and anneal a primer to a DNA template. The template should have a known sequence allowing for the incorporation of dCTP.
-
dNTP Mix: Prepare a stock solution containing dATP, dGTP, dTTP, and a radiolabeled or fluorescently labeled dCTP.
-
Ara-CTP Stock Solution: Prepare a concentrated stock solution of Ara-CTP in nuclease-free water. Perform serial dilutions to create a range of concentrations for the assay.
-
DNA Polymerase: Dilute the polymerase to a working concentration in a suitable dilution buffer.
2. Reaction Setup:
-
On ice, prepare a master mix containing the 10X reaction buffer, primer/template DNA, and dNTP mix.
-
Aliquot the master mix into individual reaction tubes.
-
Add varying concentrations of Ara-CTP to the respective tubes. Include a "no inhibitor" control.
-
Initiate the reaction by adding the DNA polymerase to each tube.
3. Incubation:
-
Incubate the reactions at the optimal temperature for your DNA polymerase for a specific time (e.g., 30 minutes at 37°C).
4. Reaction Termination:
-
Stop the reactions by adding an equal volume of stop solution (e.g., 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol).
5. Analysis:
-
Denature the samples by heating at 95°C for 5 minutes.
-
Separate the DNA fragments by denaturing polyacrylamide gel electrophoresis (PAGE).
-
Visualize the results using autoradiography (for radiolabeled dCTP) or a fluorescence imager.
-
Quantify the band intensities to determine the extent of DNA synthesis at each Ara-CTP concentration.
6. Data Analysis:
-
Calculate the percentage of inhibition for each Ara-CTP concentration relative to the "no inhibitor" control.
-
Plot the percentage of inhibition against the logarithm of the Ara-CTP concentration.
-
Determine the IC50 value from the resulting dose-response curve.
Visual Guides
The following diagrams illustrate key concepts and workflows related to DNA polymerase inhibition assays with Ara-CTP.
References
- 1. Sequence-specific effects of ara-5-aza-CTP and ara-CTP on DNA synthesis by purified human DNA polymerases in vitro: visualization of chain elongation on a defined template - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. mdpi.com [mdpi.com]
- 4. Differential inhibition of the human cell DNA replication complex-associated DNA polymerases by the antimetabolite 1-beta-D-arabinofuranosylcytosine triphosphate (ara-CTP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of DNA polymerase by beta-D-arabinosylcytosine and reversal of inhibition by deoxycytidine-5'-triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibiting DNA Polymerases as a Therapeutic Intervention against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of DNA polymerase-alpha and -beta of calf thymus by 1-beta-D-arabinofuranosylcytosine-5'-triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming resistance to cytarabine by modulating Ara-CTP levels
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on strategies to overcome resistance to cytarabine (B982) (Ara-C) by modulating Ara-CTP levels.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for cytarabine and how is its active form, Ara-CTP, generated?
Cytarabine is a nucleoside analog that, to exert its cytotoxic effects, must be transported into the cell and then phosphorylated to its active triphosphate form, arabinosylcytosine triphosphate (Ara-CTP).[1] This process is mediated by a series of enzymes. Once activated, Ara-CTP competes with the natural nucleotide deoxycytidine triphosphate (dCTP) for incorporation into DNA.[1] This incorporation leads to the termination of DNA chain elongation and induces apoptosis in rapidly dividing cancer cells.
Q2: What are the main cellular mechanisms that lead to cytarabine resistance by reducing intracellular Ara-CTP levels?
Resistance to cytarabine is often multifactorial, but it primarily revolves around factors that decrease the intracellular concentration of the active metabolite, Ara-CTP.[1][2][3] The key mechanisms include:
-
Reduced Drug Influx: Decreased expression or activity of the human equilibrative nucleoside transporter 1 (hENT1), which is the primary transporter responsible for cytarabine uptake into cells.[2][4]
-
Impaired Activation: Deficient activity of deoxycytidine kinase (dCK), the rate-limiting enzyme that catalyzes the initial phosphorylation of cytarabine to cytarabine monophosphate (Ara-CMP).[5][6][7]
-
Increased Inactivation: Elevated activity of enzymes that catabolize cytarabine or its phosphorylated metabolites. This includes cytidine (B196190) deaminase (CDA), which converts cytarabine to its inactive form, arabinosyluracil (Ara-U), and 5'-nucleotidases (5'-NTs), which dephosphorylate Ara-CMP.[2][8][9]
Q3: My cells have developed resistance to cytarabine. How can I determine if altered Ara-CTP metabolism is the cause?
To investigate if altered Ara-CTP metabolism is mediating cytarabine resistance in your cell line, you can perform a series of experiments to assess the key players in cytarabine transport and metabolism:
-
Measure Cytarabine Uptake: Assess the function of the hENT1 transporter to see if drug influx is compromised.
-
Determine Deoxycytidine Kinase (dCK) Activity: Measure the enzymatic activity of dCK to check if the activation of cytarabine is impaired.
-
Assess Cytidine Deaminase (CDA) Activity: Quantify the activity of CDA to determine if increased drug inactivation is occurring.
-
Measure 5'-Nucleotidase (5'-NT) Activity: Evaluate the activity of 5'-NTs to see if the dephosphorylation of Ara-CMP is enhanced.
-
Quantify Intracellular Ara-CTP Levels: Directly measure the intracellular concentration of Ara-CTP after cytarabine treatment using methods like high-performance liquid chromatography (HPLC).
Troubleshooting Guides
Issue 1: Reduced Cytarabine Efficacy and Suspected Impaired Drug Uptake
Symptoms:
-
Cells show a significant increase in the IC50 value for cytarabine compared to sensitive parental cells.
-
No significant changes are observed in the activity of key metabolic enzymes like dCK or CDA.
Possible Cause:
-
Reduced expression or function of the primary cytarabine transporter, hENT1.[4]
Troubleshooting Steps:
-
Assess hENT1 mRNA Expression: Use quantitative real-time PCR (qRT-PCR) to compare the mRNA levels of hENT1 in your resistant cells to the sensitive parental line. A significant decrease in hENT1 expression in resistant cells is a strong indicator of its involvement in resistance.[4]
-
Evaluate hENT1 Protein Levels: Perform Western blotting to compare the protein expression of hENT1 in resistant and sensitive cells.
-
Measure Nucleoside Transporter Activity: Conduct a functional assay by measuring the uptake of a radiolabeled nucleoside, such as [3H]-adenosine, in the presence and absence of an ENT1 inhibitor.[10] A reduced uptake in the resistant cells would confirm impaired transporter function.
Issue 2: Lack of Cytarabine-Induced Apoptosis Despite Normal Drug Uptake
Symptoms:
-
Normal or near-normal uptake of cytarabine is observed.
-
Cells are highly resistant to cytarabine-induced cell death.
Possible Causes:
-
Decreased activity of deoxycytidine kinase (dCK), leading to insufficient conversion of cytarabine to its active form.[5][7]
-
Increased activity of cytidine deaminase (CDA) or 5'-nucleotidases (5'-NTs), leading to rapid inactivation of the drug or its active metabolites.[8][9]
Troubleshooting Steps:
-
Measure dCK Activity: Perform a dCK activity assay to compare the enzyme's function in resistant and sensitive cells. A significant reduction in dCK activity in resistant cells is a common mechanism of resistance.[5]
-
Assess CDA Activity: Use a CDA activity assay to determine if your resistant cells have elevated levels of this inactivating enzyme.[8]
-
Determine 5'-Nucleotidase Activity: Measure the activity of 5'-NTs to check for increased dephosphorylation of Ara-CMP.
-
Quantify Intracellular Ara-CTP Levels: Directly measure the intracellular concentration of Ara-CTP after cytarabine treatment. Lower levels of Ara-CTP in resistant cells, despite normal drug uptake, would point towards a metabolic issue.
Data Presentation
Table 1: Impact of Key Enzymes on Cytarabine (Ara-C) IC50 Values
| Cell Line | Key Enzyme Alteration | Fold Change in Ara-C IC50 | Reference |
| U937R | Increased CDA activity, Decreased dCK activity | >1000-fold | [8] |
| AML-2/IDAC | Decreased dCK expression and activity | Not specified | [5][7] |
| R1 (HL-60 variant) | Reduced dCK activity | 8-fold | [11] |
| R2 (HL-60 variant) | Reduced dCK activity, Increased 5'-nucleotidase II activity | 10-fold | [11] |
Table 2: Correlation of Gene Expression with Cytarabine Sensitivity in Childhood AML
| Gene | Correlation with Ara-C LC50 | P-value | Conclusion | Reference |
| hENT1 | Inverse (rp = -0.46) | 0.001 | Decreased hENT1 expression is a major factor in Ara-C resistance. | [4] |
| dCK | Inverse (rp = -0.31) with gemcitabine | 0.03 | dCK expression correlates with sensitivity to gemcitabine. | [4] |
| CDA | Direct (rp = 0.33) with decitabine | 0.03 | CDA expression correlates with resistance to decitabine. | [4] |
Experimental Protocols
Protocol 1: Measurement of Deoxycytidine Kinase (dCK) Activity
This protocol is based on a luminescence-based assay that measures ATP consumption during the phosphorylation of a dCK substrate.[12]
Materials:
-
Cell lysate from sensitive and resistant cells
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
dCK substrate (e.g., deoxycytidine or gemcitabine)
-
ATP
-
White 96-well plates
-
Luminometer
Procedure:
-
Prepare Cell Lysates: Lyse a known number of cells in a suitable lysis buffer and determine the protein concentration.
-
Set up the Kinase Reaction: In a white 96-well plate, add the following to each well:
-
Cell lysate (containing dCK)
-
dCK substrate (e.g., 10 µM gemcitabine)
-
ATP (e.g., 10 µM)
-
-
Incubate: Incubate the plate at 37°C for a specific time (e.g., 10-30 minutes).
-
Stop the Reaction and Detect ATP: Add the Kinase-Glo® reagent to each well. This reagent will stop the dCK reaction and initiate a luminescent reaction that is proportional to the amount of remaining ATP.
-
Measure Luminescence: Read the luminescence using a luminometer.
-
Calculate dCK Activity: The dCK activity is inversely proportional to the luminescence signal (as ATP is consumed). Compare the activity in resistant cells to that in sensitive cells.
Protocol 2: Measurement of Cytidine Deaminase (CDA) Activity
This protocol describes a fluorometric assay for measuring CDA activity.[13][14]
Materials:
-
Cell lysate from sensitive and resistant cells
-
CDA Assay Buffer
-
CDA Substrate (Cytidine)
-
Developer A
-
Ammonium Chloride Standard
-
Black 96-well plate with a clear bottom
-
Fluorometer (Ex/Em = 410/470 nm)
Procedure:
-
Prepare Cell Lysates: Homogenize cells in CDA Assay Buffer on ice. Centrifuge to collect the supernatant.
-
Standard Curve: Prepare a standard curve using the Ammonium Chloride Standard.
-
Reaction Mix: For each sample, prepare a reaction mix containing CDA Assay Buffer and CDA Substrate.
-
Incubate: Add the cell lysate to the reaction mix and incubate at 37°C for 30-60 minutes.
-
Develop Signal: Add Developer A to each well and incubate for 10 minutes at 37°C.
-
Measure Fluorescence: Read the fluorescence at Ex/Em = 410/470 nm.
-
Calculate CDA Activity: Use the standard curve to determine the amount of ammonia (B1221849) produced, which is proportional to the CDA activity.
Protocol 3: Measurement of 5'-Nucleotidase (5'-NT) Activity
This protocol is a colorimetric assay for determining 5'-NT activity.[15][16]
Materials:
-
Cell lysate or intact cells
-
Reaction mixture (e.g., 0.5 mM 5'AMP)
-
Adenosine (B11128) deaminase (ADA)
-
Reagents for ammonia detection (e.g., Berthelot reaction)
-
Microplate reader (630 nm)
Procedure:
-
Prepare Samples: Use either intact cells or cell lysates.
-
Set up the Reaction: Add the samples to a reaction mixture containing 5'AMP and an excess of adenosine deaminase. 5'-NT will convert 5'AMP to adenosine, which is then deaminated by ADA to inosine (B1671953) and ammonia.
-
Incubate: Incubate at 37°C for a defined period.
-
Detect Ammonia: Stop the reaction and measure the amount of ammonia produced using a colorimetric method like the Berthelot reaction.
-
Measure Absorbance: Read the absorbance at 630 nm.
-
Calculate 5'-NT Activity: The amount of ammonia produced is proportional to the 5'-NT activity.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. In vivo mechanisms of resistance to cytarabine in acute myeloid leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The human equilibrative nucleoside transporter 1 mediates in vitro cytarabine sensitivity in childhood acute myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Defective expression of deoxycytidine kinase in cytarabine-resistant acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Downregulation of deoxycytidine kinase in cytarabine-resistant mantle cell lymphoma cells confers cross-resistance to nucleoside analogs gemcitabine, fludarabine and cladribine, but not to other classes of anti-lymphoma agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Impact of cytidine deaminase activity on intrinsic resistance to cytarabine in carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Resistance of leukemia cells to cytarabine chemotherapy is mediated by bone marrow stroma, involves cell-surface equilibrative nucleoside transporter-1 removal and correlates with patient outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fludarabine-mediated circumvention of cytarabine resistance is associated with fludarabine triphosphate accumulation in cytarabine-resistant leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Facile method for determination of deoxycytidine kinase activity in biological milieus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. assaygenie.com [assaygenie.com]
- 14. gen.store [gen.store]
- 15. Enzyme Activity Measurement for 5'-Nucleotidase [creative-enzymes.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Optimizing HPLC Methods for Ara-CTP Detection
Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) methods for the detection of 1-β-D-arabinofuranosylcytosine triphosphate (Ara-CTP). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.
Troubleshooting Guide
This guide addresses specific issues that you may encounter during the HPLC analysis of Ara-CTP.
| Problem | Potential Causes | Suggested Solutions |
| Poor Peak Resolution / Co-elution of Ara-CTP and Endogenous Nucleotides (e.g., CTP) | Inadequate separation chemistry. Due to the high polarity of nucleotides, they have poor retention on standard reversed-phase columns.[1][2] | - Utilize Ion-Pairing Agents: Introduce an ion-pairing agent such as hexylamine (B90201) or tetrabutylammonium (B224687) (TBA) into the mobile phase.[1][2] These agents form a neutral ion-pair with the negatively charged phosphate (B84403) groups of Ara-CTP, increasing its hydrophobicity and retention on a reversed-phase column.[2][3] - Optimize Mobile Phase pH: Adjusting the pH of the mobile phase can alter the ionization state of Ara-CTP and interfering compounds, thereby improving selectivity.[4][5] - Change Stationary Phase: Consider using a different column chemistry, such as a porous graphitic carbon (PGC) column, which can offer different selectivity for polar compounds.[1] |
| Low Sensitivity / Inability to Detect Low Concentrations of Ara-CTP | Insufficient sample concentration. High background noise in the detector.[6] | - Optimize Sample Preparation: Employ a solid-phase extraction (SPE) method, particularly with a weak anion-exchanger (WAX) cartridge, to concentrate the Ara-CTP and remove interfering matrix components.[1][2] - Enhance Detection: If using UV detection, ensure the wavelength is optimal for Ara-CTP (around 272 nm).[1] For higher sensitivity and selectivity, consider using tandem mass spectrometry (MS/MS) detection.[1] - Increase Injection Volume: A larger injection volume can increase the signal, but be cautious of overloading the column, which can lead to peak broadening.[7] |
| Peak Tailing | Strong interactions between the phosphate groups of Ara-CTP and the stationary phase.[2] Column overload.[7] | - Adjust Mobile Phase Composition: Modifying the concentration of the organic modifier or the ion-pairing agent can help reduce strong interactions.[2] - Reduce Sample Load: Inject a smaller amount of the sample to see if peak shape improves.[8][9] |
| Variable Retention Times | Inadequate column equilibration.[10] Fluctuations in mobile phase composition or flow rate.[10] Temperature variations.[11] | - Ensure Proper Equilibration: Allow sufficient time for the column to equilibrate with the mobile phase before starting the analytical run.[10] - Check HPLC System: Verify the pump is delivering a consistent flow rate and that the mobile phase is properly mixed and degassed.[7][10] - Use a Column Oven: Maintain a constant column temperature to ensure reproducible retention times.[11] |
| High Backpressure | Clogged column frit or tubing.[8] Sample precipitation in the mobile phase.[10] | - Filter Samples: Ensure all samples and mobile phases are filtered before use to remove particulate matter.[12] - Use a Guard Column: A guard column can protect the analytical column from contaminants in the sample.[10] - Check Sample Solubility: Confirm that the sample is fully dissolved in the injection solvent and that the solvent is compatible with the mobile phase.[9] |
Frequently Asked Questions (FAQs)
Q1: What is the most common type of HPLC method for Ara-CTP analysis?
A1: Ion-pair reversed-phase HPLC is a widely used technique for the determination of Ara-CTP.[13][14] This method utilizes ion-pairing reagents to enhance the retention of the highly polar Ara-CTP molecule on a non-polar stationary phase like C18.[2]
Q2: How can I effectively extract intracellular Ara-CTP from cell samples?
A2: A common and effective method is to first lyse the cells, often using an acid like trichloroacetic acid, followed by neutralization.[15] Subsequently, solid-phase extraction (SPE) with a weak anion-exchange (WAX) cartridge is highly recommended to separate Ara-CTP from other cellular components and concentrate the analyte.[1][2]
Q3: What are the typical mobile phase compositions for Ara-CTP analysis?
A3: Mobile phases for ion-pair HPLC of Ara-CTP typically consist of an aqueous buffer containing an ion-pairing agent and an organic modifier like acetonitrile (B52724) or methanol.[1][16][17] For example, a mobile phase could be composed of an aqueous eluent with hexylamine and diethylamine (B46881) (DEA) at a controlled pH, and an organic eluent of acetonitrile/water.[1]
Q4: What detection method is most suitable for Ara-CTP quantification?
A4: While UV detection at approximately 272 nm can be used, tandem mass spectrometry (MS/MS) offers superior sensitivity and selectivity, which is crucial for detecting low intracellular concentrations of Ara-CTP.[1]
Q5: What is a typical limit of detection (LOD) for Ara-CTP using HPLC?
A5: The limit of detection can vary depending on the specific method and instrumentation. However, sensitive methods combining SPE with HPLC-MS/MS have achieved lower limits of quantification (LLOQ) in the range of 0.1 µg/mL.[1] Other HPLC-UV methods have reported LODs around 25 ng/mL (51 nM).[13]
Experimental Protocols
Protocol 1: Intracellular Ara-CTP Extraction using SPE
This protocol describes a general procedure for the extraction of Ara-CTP from cultured cells.
-
Cell Harvesting and Lysis:
-
Harvest a known number of cells (e.g., 1 x 10^7 cells) by centrifugation.
-
Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells by adding a specific volume of cold 0.3 M trichloroacetic acid.[15]
-
Incubate on ice for 30 minutes.
-
Centrifuge to pellet the precipitated proteins.
-
-
Neutralization:
-
Transfer the supernatant to a new tube.
-
Neutralize the acidic extract with an equal volume of a cold solution of 0.5 M tri-n-octylamine in freon.[15]
-
Vortex and centrifuge to separate the phases. The upper aqueous phase contains the nucleotides.
-
-
Solid-Phase Extraction (WAX Cartridge):
-
Conditioning: Condition a weak anion-exchange (WAX) SPE cartridge by passing a suitable solvent through it.[1][18]
-
Loading: Load the neutralized aqueous extract onto the conditioned SPE cartridge.[18]
-
Washing: Wash the cartridge with a weak buffer to remove non-retained or weakly retained impurities.[18]
-
Elution: Elute the Ara-CTP from the cartridge using a stronger buffer or a solution with a higher salt concentration.[18]
-
The eluted fraction can then be evaporated to dryness and reconstituted in the HPLC mobile phase for analysis.
-
Protocol 2: Ion-Pair Reversed-Phase HPLC Method
This protocol provides a starting point for an ion-pair RP-HPLC method for Ara-CTP detection.
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a UV or MS/MS detector.
-
Column: A reversed-phase C18 column (e.g., 5 µm particle size, 250 mm x 4.6 mm) or a porous graphitic carbon (PGC) column.[1][16][17]
-
Mobile Phase A: Aqueous buffer (e.g., 5 mM hexylamine and 0.4% DEA, with pH adjusted to 10 with acetic acid).[1]
-
Mobile Phase B: Acetonitrile/water mixture (e.g., 50/50, v/v).[1]
-
Flow Rate: 0.3 mL/min.[1]
-
Column Temperature: 30°C.[1]
-
Gradient Program:
-
A gradient elution is typically used, starting with a low percentage of Mobile Phase B and gradually increasing to elute the more retained compounds. The exact gradient will need to be optimized for the specific column and analytes.
-
-
Detection:
Data Presentation
Table 1: Comparison of HPLC Methods for Ara-CTP Detection
| Parameter | Method 1 (Ion-Pair RP-HPLC-MS/MS) | Method 2 (Ion-Pair RP-HPLC-UV) |
| Column | Porous Graphitic Carbon (5 µm, 50 mm x 2.1 mm)[1] | Reversed-Phase C18[13] |
| Mobile Phase A | Water with 5 mM hexylamine and 0.4% DEA (pH 10)[1] | Phosphate buffer (pH 6)[13] |
| Mobile Phase B | Acetonitrile/Water (50/50, v/v)[1] | Methanol[13] |
| Detection | Tandem Mass Spectrometry (MS/MS)[1] | UV Absorbance[13] |
| LLOQ/LOD | 0.1 µg/mL (LLOQ)[1] | 25 ng/mL (LOD)[13] |
Visualizations
Caption: Experimental workflow for Ara-CTP detection.
Caption: Troubleshooting logic for poor peak resolution.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. tcichemicals.com [tcichemicals.com]
- 4. pharmaguru.co [pharmaguru.co]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. gmi-inc.com [gmi-inc.com]
- 8. ijsdr.org [ijsdr.org]
- 9. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 10. lcms.cz [lcms.cz]
- 11. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. researchgate.net [researchgate.net]
- 14. "Development and validation of an ion-pair HPLC chromatography for simu" by P. Ebrahimnejad, R. Dinarvand et al. [jfda-online.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. tandfonline.com [tandfonline.com]
- 17. HPLC method development and validation for simultaneous detection of Arabinoside-C and doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. orochem.com [orochem.com]
Technical Support Center: Intracellular Accumulation of Cytarabine Triphosphate (Ara-CTP)
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for experiments involving the intracellular accumulation of cytarabine (B982) triphosphate (Ara-CTP), the active metabolite of the chemotherapeutic agent cytarabine (Ara-C).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of cytarabine, and why is intracellular Ara-CTP concentration critical?
Cytarabine is a nucleoside analog that is considered one of the most effective agents for treating acute myeloid leukemia (AML).[1][2] For it to be effective, it must be transported into the cancer cell and then converted into its active form, cytarabine triphosphate (Ara-CTP).[3][4] Ara-CTP exerts its cytotoxic effects by inhibiting DNA polymerase and being incorporated into DNA, which halts DNA synthesis and leads to cell death.[4][5][6] Therefore, the intracellular concentration of Ara-CTP is a critical determinant of the drug's efficacy. Wide variability in Ara-CTP levels has been observed among patients, which may explain differences in clinical response.[7][8]
Q2: What is the metabolic pathway for the conversion of cytarabine (Ara-C) to Ara-CTP?
The activation of cytarabine is a multi-step process that occurs within the target cell. The key steps are:
-
Cellular Uptake: Cytarabine is primarily transported into the cell by the human equilibrative nucleoside transporter 1 (hENT1).[1][9][10]
-
Initial Phosphorylation (Rate-Limiting Step): Inside the cell, deoxycytidine kinase (dCK) phosphorylates Ara-C to form Ara-C monophosphate (Ara-CMP). This is the first and rate-limiting step in the activation pathway.[11][12][13]
-
Subsequent Phosphorylations: Ara-CMP is further phosphorylated to Ara-C diphosphate (B83284) (Ara-CDP) and finally to the active Ara-CTP by other cellular kinases.[3][13]
Conversely, cytarabine can be inactivated by enzymes like cytidine (B196190) deaminase (CDA), which converts it into the inactive metabolite uracil (B121893) arabinoside (ara-U).[3]
Q3: What are the primary factors that influence intracellular Ara-CTP levels?
The balance between the activation and inactivation pathways largely determines the steady-state level of intracellular Ara-CTP. The main factors include:
-
Transporter Expression: The expression level of hENT1 on the cell surface is crucial for Ara-C uptake.[1][9] Lower hENT1 expression is correlated with reduced sensitivity to cytarabine.[9][10]
-
Deoxycytidine Kinase (dCK) Activity: As the rate-limiting enzyme, the activity of dCK is a major determinant of Ara-CTP formation.[11][14] Low dCK activity is a known mechanism of resistance.[11] dCK activity can be regulated by post-translational modifications (e.g., phosphorylation) and may vary with the cell cycle.[11][15][16]
-
Catabolic Enzyme Activity: High activity of inactivating enzymes, primarily cytidine deaminase (CDA) and dCMP deaminase, can reduce the amount of Ara-C available for conversion to Ara-CTP.[7][17]
-
Genetic Polymorphisms: Single nucleotide polymorphisms (SNPs) in the genes encoding for hENT1 (SLC29A1), dCK, and CDA can significantly alter their expression or activity, leading to inter-individual differences in Ara-CTP accumulation and treatment outcomes.[2][7][18][19][20]
-
Intracellular dCTP Pools: The natural substrate for DNA polymerase, deoxycytidine triphosphate (dCTP), competes with Ara-CTP for incorporation into DNA. High intracellular dCTP pools can also act as a feedback inhibitor of dCK, reducing Ara-CTP production.[8][13]
Visualizing the Cytarabine Metabolic Pathway
The following diagram illustrates the key steps in the activation and inactivation of cytarabine.
Caption: Metabolic pathway of cytarabine (Ara-C).
Troubleshooting Guide
Problem: Low or undetectable intracellular Ara-CTP levels in my cell line.
This is a common issue that can stem from multiple points in the metabolic pathway. Use the following guide to diagnose the potential cause.
| Potential Cause | How to Investigate | Suggested Solution |
| 1. Inefficient Cellular Uptake | Measure the mRNA or protein expression of the hENT1 transporter (gene: SLC29A1). Low expression is a common cause of resistance.[9] | - Use a cell line known to express high levels of hENT1 as a positive control.- Consider using a lipophilic derivative of Ara-C (like elacytarabine) that can bypass hENT1-mediated transport.[3] |
| 2. Low Deoxycytidine Kinase (dCK) Activity | - Measure dCK mRNA expression (gene: DCK) via qPCR.- Perform a dCK enzymatic activity assay on cell lysates (see Protocol 2).- Sequence the DCK gene to check for known inactivating mutations or resistance-associated SNPs.[20] | - Use a cell line with known high dCK activity as a positive control.- Ensure sufficient ATP is available in the assay buffer, as it's a co-substrate.[11]- Some kinase inhibitors can paradoxically increase dCK activity; investigate potential modulators if applicable.[16] |
| 3. High Catabolic Activity | - Measure the activity of cytidine deaminase (CDA) in your cell lysates (see Protocol 3 reference).- High CDA activity rapidly converts Ara-C to inactive Ara-U.[3] | - Include a CDA inhibitor (e.g., tetrahydrouridine) in your experiment as a control to see if Ara-CTP levels increase.- Check the literature for the specific cell line's known CDA activity. |
| 4. Inefficient Extraction or Degradation | Ara-CTP can be rapidly degraded by phosphatases post-lysis. The extraction method is critical. | - Ensure the cell pellet is quenched rapidly and kept on ice or at -80°C.- Use a validated extraction protocol, such as one with trichloroacetic acid (TCA), to effectively precipitate proteins and halt enzymatic activity.[21]- Minimize freeze-thaw cycles of the cell extracts. |
| 5. High Endogenous dCTP Pool | Quantify the intracellular pool of dCTP using HPLC. High levels of dCTP can inhibit dCK activity through feedback.[13] | - This is an intrinsic property of the cell line. Consider synchronizing cells, as dCTP pools can vary with the cell cycle. |
Troubleshooting Workflow
This diagram provides a logical flow for diagnosing low Ara-CTP accumulation.
Caption: Troubleshooting logic for low Ara-CTP levels.
Quantitative Data Summary
The following tables summarize key proteins involved in cytarabine metabolism and reported intracellular concentrations of Ara-CTP.
Table 1: Key Proteins in Cytarabine Transport and Metabolism
| Protein | Gene Name | Function | Factors Affecting Activity/Expression |
| hENT1 | SLC29A1 | Primary transporter for Ara-C uptake into the cell. | - Lower expression correlates with resistance.[1][9]- Genetic polymorphisms (SNPs) can alter function.[19] |
| dCK | DCK | Rate-limiting enzyme; phosphorylates Ara-C to Ara-CMP. | - Activity is linked to cell cycle and proliferation rate.[15][22]- Regulated by phosphorylation (e.g., by ATM kinase).[11][12]- Inhibited by high dCTP levels (feedback).[13]- SNPs can impact efficacy and toxicity.[2][20] |
| CDA | CDA | Inactivating enzyme; deaminates Ara-C to inactive Ara-U. | - High activity leads to drug resistance.- SNPs can alter activity and are associated with treatment outcomes.[2][18] |
Table 2: Reported Intracellular Ara-CTP Concentrations
Note: Ara-CTP levels show extremely high inter-patient and inter-cell line variability.
| Cell Type / Condition | Ara-C Dose / Schedule | Reported Ara-CTP Concentration | Reference |
| Pediatric AML Patient Blasts (Low-ACSS) | Infusion | 0.133 ± 0.150 nmol / 2 x 10⁷ cells | [23] |
| Pediatric AML Patient Blasts (Intermediate-ACSS) | Infusion | 0.342 ± 0.324 nmol / 2 x 10⁷ cells | [23] |
| Pediatric AML Patient Blasts (High-ACSS*) | Infusion | 0.660 ± 0.508 nmol / 2 x 10⁷ cells | [23] |
| AML Patient with Micromyeloblasts | 50 µM Ara-C | 103 pmol / 10⁷ cells / hour | [24] |
*ACSS (Ara-C SNP Score) is a composite score based on genetic polymorphisms.[23]
Experimental Protocols
Protocol 1: Extraction and Quantification of Intracellular Ara-CTP by HPLC
This protocol is based on the principles of acid extraction and reversed-phase ion-pair HPLC for nucleotide separation.[21]
Workflow Diagram
Caption: Experimental workflow for Ara-CTP quantification.
Materials:
-
Cell culture reagents
-
Cytarabine (Ara-C)
-
Ice-cold Phosphate Buffered Saline (PBS)
-
Trichloroacetic acid (TCA), 6% (w/v) solution, ice-cold
-
Potassium carbonate (K₂CO₃), 5 M solution
-
HPLC system with UV detector (254 nm)
-
Reversed-phase C18 column (e.g., 150x4.6 mm, 3.5 µm)
-
Mobile Phase A: 10 mM tetrabutylammonium (B224687) hydroxide, 10 mM KH₂PO₄, pH ~6.9
-
Mobile Phase B: 50 mM KH₂PO₄, 30% Methanol, with 5.6 mM tetrabutylammonium hydroxide, pH ~7.0
-
Ara-CTP standard (for standard curve)
Procedure:
-
Cell Treatment: Seed cells (e.g., 2 x 10⁷ cells per sample) and treat with the desired concentration of Ara-C for the specified time.
-
Harvesting: Harvest cells by centrifugation (e.g., 500 x g for 5 min at 4°C).
-
Washing: Quickly wash the cell pellet once with ice-cold PBS to remove extracellular drug.
-
Extraction:
-
Resuspend the cell pellet in a known volume (e.g., 200 µL) of ice-cold 6% TCA.
-
Vortex vigorously and incubate on ice for 10-15 minutes to allow for protein precipitation.
-
-
Clarification: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
Neutralization:
-
Carefully transfer the supernatant (which contains the nucleotides) to a new microfuge tube.
-
Add 5 M K₂CO₃ dropwise while vortexing until the pH is neutralized (check with pH paper, should be ~7.0). The solution will effervesce.
-
Centrifuge again to pellet the potassium perchlorate (B79767) salt.
-
-
HPLC Analysis:
-
Transfer the final supernatant to an HPLC vial.
-
Inject a defined volume onto the C18 column.
-
Elute the nucleotides using a gradient program (e.g., starting with a high proportion of Mobile Phase A and gradually increasing Mobile Phase B).[21]
-
Monitor the absorbance at 254 nm.
-
-
Quantification:
-
Generate a standard curve by injecting known concentrations of Ara-CTP standard.
-
Identify the Ara-CTP peak in your samples by comparing the retention time to the standard.
-
Calculate the concentration in your sample based on the peak area and the standard curve. Normalize the result to the initial cell count.
-
Protocol 2: Deoxycytidine Kinase (dCK) Activity Assay
This is a radiometric assay that measures the conversion of a radiolabeled substrate.
Materials:
-
Cell lysis buffer (e.g., Tris-HCl buffer with protease inhibitors)
-
[³H]-deoxycytidine or [³H]-cytarabine
-
Reaction buffer (e.g., Tris-HCl, pH 7.5, containing ATP, MgCl₂, and a reducing agent like DTT)
-
DE-81 ion-exchange filter paper discs
-
Scintillation fluid and counter
Procedure:
-
Lysate Preparation:
-
Harvest and wash cells as described in Protocol 1.
-
Lyse the cells in ice-cold lysis buffer and determine the total protein concentration (e.g., using a BCA assay).
-
-
Reaction Setup:
-
In a microfuge tube, combine a specific amount of cell lysate protein (e.g., 20-50 µg) with the reaction buffer.
-
Pre-warm the mixture to 37°C.
-
-
Initiate Reaction:
-
Start the reaction by adding the radiolabeled substrate (e.g., [³H]-Ara-C).
-
Incubate at 37°C for a defined period (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
-
-
Stop Reaction & Spot:
-
Stop the reaction by placing the tubes on ice.
-
Spot a known volume of the reaction mixture onto a DE-81 filter paper disc. The phosphorylated product ([³H]-Ara-CMP) will bind to the positively charged paper, while the unphosphorylated substrate will not.
-
-
Washing:
-
Wash the filter discs multiple times (e.g., 3 times for 10 min each) in a wash buffer (e.g., ammonium (B1175870) formate) to remove the unreacted substrate.
-
Perform a final wash with ethanol (B145695) to dry the discs.
-
-
Quantification:
-
Place the dried discs into scintillation vials with scintillation fluid.
-
Measure the radioactivity (counts per minute, CPM) using a scintillation counter.
-
Calculate the enzyme activity as pmol of product formed per minute per mg of protein.
-
Disclaimer: These protocols are intended as a guide. Researchers should optimize conditions for their specific cell lines and experimental setup.
References
- 1. Resistance of leukemia cells to cytarabine chemotherapy is mediated by bone marrow stroma, involves cell-surface equilibrative nucleoside transporter-1 removal and correlates with patient outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influence of cytarabine metabolic pathway polymorphisms in acute myeloid leukemia induction treatment [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical potential of elacytarabine in patients with acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Cytarabine? [synapse.patsnap.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Genetic factors influencing cytarabine therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibitors of Chemoresistance Pathways in Combination with Ara-C to Overcome Multidrug Resistance in AML. A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The human equilibrative nucleoside transporter 1 mediates in vitro cytarabine sensitivity in childhood acute myeloid leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. karger.com [karger.com]
- 11. Deoxycytidine kinase - Wikipedia [en.wikipedia.org]
- 12. academic.oup.com [academic.oup.com]
- 13. Exploring the Antitumor Mechanism of High-Dose Cytarabine through the Metabolic Perturbations of Ribonucleotide and Deoxyribonucleotide in Human Promyelocytic Leukemia HL-60 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Cell cycle regulation of deoxycytidine kinase. Evidence for post-transcriptional control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Activation of deoxycytidine kinase by protein kinase inhibitors and okadaic acid in leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. ashpublications.org [ashpublications.org]
- 19. Single nucleotide polymorphisms of cytarabine metabolic genes influence clinical outcome in acute myeloid leukemia patients receiving high-dose cytarabine therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Impact of single nucleotide polymorphisms of cytarabine metabolic genes on drug toxicity in childhood acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Analysis of intracellular nucleoside triphosphate levels in normal and tumor cell lines by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. go.drugbank.com [go.drugbank.com]
- 23. Comprehensive Ara-C SNP score predicts leukemic cell intracellular ara-CTP levels in pediatric acute myeloid leukemia patients - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Cytarabine Treatment Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for resolving common issues encountered during in vitro experiments with cytarabine (B982) (Ara-C).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of cytarabine?
Cytarabine is a pyrimidine (B1678525) nucleoside analog and an antimetabolic agent. For it to be active, it must be transported into the cell and undergo phosphorylation to its active triphosphate form, cytarabine triphosphate (ara-CTP). Ara-CTP then competes with the natural deoxycytidine triphosphate (dCTP) for incorporation into DNA. This incorporation inhibits DNA polymerase, leading to the termination of DNA chain elongation and ultimately inducing S-phase cell cycle arrest and apoptosis (programmed cell death).[1]
Q2: How should I prepare and store my cytarabine stock solution?
Cytarabine is soluble in water and DMSO. For in vitro experiments, a common practice is to prepare a stock solution in sterile DMSO or a buffered saline solution.
-
Preparation: To prepare a stock solution, dissolve cytarabine powder in cell culture-grade DMSO to a concentration of 10-100 mM.[2] Ensure the powder is completely dissolved. Further dilutions to working concentrations should be made in your cell culture medium.
-
Storage: Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles. For short-term use (days to weeks), it can be stored at 4°C in a dry, dark environment. When diluted in cell culture medium for experiments, the stability can vary, but it is generally stable for the duration of most cell-based assays.
Q3: What is a typical IC50 for cytarabine in cancer cell lines?
The half-maximal inhibitory concentration (IC50) for cytarabine is highly dependent on the cell line and experimental conditions such as treatment duration and cell density. Hematological malignancy cell lines are generally more sensitive than solid tumor cell lines. See the tables below for reported IC50 values.
Troubleshooting Guides
This section addresses common problems encountered during cytarabine treatment experiments in a question-and-answer format.
Issue 1: High Cell Viability (Low Cytotoxicity) After Treatment
Q: I treated my cancer cells with cytarabine, but my cell viability assay (e.g., MTT) shows little to no cell death. What could be the problem?
Possible Causes and Solutions:
-
Cell Line Resistance: The cell line may have intrinsic or acquired resistance to cytarabine.
-
Low Deoxycytidine Kinase (dCK) Activity: dCK is essential for activating cytarabine. Low expression or activity of this enzyme will result in reduced drug efficacy.
-
Drug Efflux: Cancer cells can overexpress drug efflux pumps that actively remove cytarabine from the cell.
-
Action: Confirm the sensitivity of your cell line by testing a positive control compound with a similar mechanism of action. You may need to use a different cell line known to be sensitive to cytarabine or investigate the specific resistance mechanisms of your cell line.
-
-
Suboptimal Drug Concentration or Exposure Time:
-
Concentration: The concentrations used may be too low to induce a cytotoxic effect in your specific cell line.
-
Duration: Cytarabine is an S-phase specific drug, meaning it primarily affects cells actively replicating their DNA. A short exposure time may not be sufficient for a significant portion of the cell population to enter the S-phase and be affected.
-
Action: Perform a dose-response experiment with a wider range of cytarabine concentrations. Also, consider increasing the incubation time (e.g., 24, 48, 72 hours) to ensure the drug has enough time to act.
-
-
Drug Inactivation or Degradation:
-
Improper Storage: Repeated freeze-thaw cycles or incorrect storage temperature of the stock solution can lead to degradation.
-
Instability in Media: While generally stable for experiments, prolonged incubation at 37°C in certain media formulations could lead to some degradation.
-
Action: Prepare fresh dilutions of cytarabine from a properly stored, low-passage aliquot for each experiment.
-
-
High Cell Seeding Density:
-
Drug-to-Cell Ratio: A high density of cells can reduce the effective concentration of the drug per cell.
-
Action: Optimize the cell seeding density. Ensure cells are in the logarithmic growth phase during the experiment.
-
Issue 2: Inconsistent Results and High Variability
Q: My IC50 values for cytarabine vary significantly between experiments, or I see high variability between my replicate wells. What is going on?
Possible Causes and Solutions:
-
Inconsistent Cell Culture Practices:
-
Cell Passage Number: High-passage cell lines can exhibit altered morphology, growth rates, and drug responses.[3]
-
Action: Use cells within a consistent and low passage number range for all experiments. It is recommended to use cells below passage 20 for most established cell lines.[3]
-
Cell Seeding Density: Inconsistent cell numbers across wells will lead to variability.
-
Action: Ensure a homogenous single-cell suspension before and during plating. Calibrate your pipettes and use consistent pipetting techniques.
-
-
Assay-Specific Issues:
-
MTT Assay: Incomplete dissolution of formazan (B1609692) crystals, interference from phenol (B47542) red in the medium, or direct reduction of MTT by the compound can cause variability.
-
Action: Ensure complete solubilization of formazan crystals by gentle shaking. Use phenol red-free medium during the MTT incubation step. Run a cell-free control to check for direct MTT reduction by cytarabine.[4][5]
-
Flow Cytometry (Apoptosis/Cell Cycle): Cell clumping, improper compensation, and incorrect gating can lead to inconsistent results.
-
Action: Ensure a single-cell suspension before staining. Use single-stain controls for proper compensation setup. Set gates based on appropriate negative and positive controls.[6][7]
-
-
Edge Effects in Multi-Well Plates:
-
Evaporation: The outer wells of a 96-well plate are more prone to evaporation, which can concentrate the drug and affect cell growth.
-
Action: Avoid using the outermost wells for experimental samples. Instead, fill them with sterile PBS or media to create a humidity barrier.
-
Issue 3: Unexpected Results in Control Groups
Q: I am observing cytotoxicity in my vehicle control (e.g., DMSO) wells, or my untreated cells are not healthy.
Possible Causes and Solutions:
-
High Solvent Concentration:
-
DMSO Toxicity: The final concentration of DMSO in the culture medium may be too high.
-
Action: Ensure the final DMSO concentration is non-toxic for your cell line, typically below 0.5%. Prepare a more dilute stock solution of cytarabine if necessary.
-
-
Poor Cell Health:
-
Over-confluence or Starvation: Cells that are too dense or have depleted nutrients in the media may undergo spontaneous apoptosis.
-
Action: Ensure cells are seeded at an optimal density and are in a logarithmic growth phase. Use fresh media for your experiments.
-
-
Contamination:
-
Bacterial or Mycoplasma Contamination: Contamination can affect cell health and metabolism, leading to unreliable results.
-
Action: Regularly test your cell lines for mycoplasma contamination. Practice sterile cell culture techniques.
-
Data Presentation
Table 1: Reported IC50 Values of Cytarabine in Hematological Malignancy Cell Lines
| Cell Line | Cancer Type | Reported IC50 (µM) | Treatment Duration |
| CCRF-CEM | Acute Lymphoblastic Leukemia | ~0.09 | 96 hours[8] |
| Jurkat | Acute Lymphoblastic Leukemia | ~0.16 | 96 hours[8] |
| KG-1 | Acute Myeloid Leukemia | Varies (parental vs. resistant) | Not Specified[9] |
| MOLM13 | Acute Myeloid Leukemia | Varies (parental vs. resistant) | Not Specified[9] |
| AML Patient Cells | Acute Myeloid Leukemia | Varies significantly | Not Specified[10] |
Note: IC50 values are highly dependent on experimental conditions and can vary between laboratories.
Table 2: Reported EC50 Values of Cytarabine in a Panel of AML Cell Lines
| Cell Line | EC50 (nM) |
| Sensitive | |
| MV4-11 | 16 |
| MOLM-13 | 24 |
| OCI-AML3 | 32 |
| Intermediate | |
| HL-60 | 123 |
| U937 | 155 |
| Resistant | |
| KG-1a | >1000 |
| OCI-AML2 | >1000 |
Adapted from studies assessing cytarabine sensitivity. EC50 values are a measure of potency and can be influenced by the specific assay used.[11]
Experimental Protocols
MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Cytarabine stock solution
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Drug Treatment: Prepare serial dilutions of cytarabine in complete medium. Remove the old medium and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL) and incubate for 2-4 hours at 37°C, protected from light, until purple formazan crystals are visible.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background.[12]
Annexin V/Propidium Iodide (PI) Apoptosis Assay by Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cells
-
Cold PBS
-
Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂)[13]
-
Fluorochrome-conjugated Annexin V (e.g., FITC, PE, or APC)
-
Propidium Iodide (PI) staining solution
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Preparation: Induce apoptosis with cytarabine for the desired time. Harvest both adherent and suspension cells. For adherent cells, use a gentle dissociation method (e.g., Trypsin-EDTA, but be mindful that EDTA can interfere with calcium-dependent Annexin V binding; wash thoroughly).[7][14]
-
Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of PI staining solution.[14]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13][15]
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples on a flow cytometer within one hour.[13] Use unstained and single-stained controls to set up compensation and gates.
Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry
This protocol is for analyzing the distribution of cells in different phases of the cell cycle.
Materials:
-
Treated and untreated cells
-
Cold PBS
-
Ice-cold 70% ethanol (B145695)
-
PI staining solution (containing PI and RNase A in PBS)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Preparation: Treat cells with cytarabine for the desired time. Harvest approximately 1 x 10⁶ cells per sample.
-
Washing: Wash the cells once with cold PBS.
-
Fixation: Resuspend the cell pellet in 0.5 mL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 30 minutes (or store at -20°C for later analysis).[16][17]
-
Washing: Centrifuge the fixed cells (e.g., 300-400 x g for 5 minutes) and discard the ethanol. Wash the cell pellet once with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution.[18]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[18]
-
Analysis: Analyze the samples on a flow cytometer. Use a linear scale for the PI fluorescence channel and appropriate gating to exclude doublets.
Visualizations
Caption: Cytarabine's mechanism of action and activation pathway.
References
- 1. Cytarabine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Impact of Passage Number on Cell Line Phenotypes [cytion.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. bosterbio.com [bosterbio.com]
- 7. yeasenbio.com [yeasenbio.com]
- 8. Synergistic interactions of cytarabine-adavosertib in leukemic cell lines proliferation and metabolomic endpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Resistance of leukemia cells to cytarabine chemotherapy is mediated by bone marrow stroma, involves cell-surface equilibrative nucleoside transporter-1 removal and correlates with patient outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 13. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 14. benchchem.com [benchchem.com]
- 15. kumc.edu [kumc.edu]
- 16. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 17. ucl.ac.uk [ucl.ac.uk]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
How to prevent degradation of Cytarabine triphosphate during storage
Welcome to the technical support center for Cytarabine (B982) triphosphate (Ara-CTP). This guide provides essential information for researchers, scientists, and drug development professionals on how to prevent the degradation of Ara-CTP during experimental storage and sample handling.
Frequently Asked Questions (FAQs)
Q1: What is Cytarabine triphosphate (Ara-CTP) and why is its stability important?
A1: Cytarabine triphosphate (Ara-CTP) is the active metabolite of the chemotherapy drug Cytarabine (Ara-C).[1] Inside a cell, Ara-C is converted into Ara-CTP, which then incorporates into DNA, inhibits DNA polymerase, and ultimately halts DNA synthesis, leading to cell death in rapidly dividing cells like cancer cells.[1][2][3] The stability of Ara-CTP is critical for accurate experimental results. Degradation can lead to an underestimation of its concentration in cellular extracts, affecting pharmacokinetic studies and the assessment of a drug's efficacy.
Q2: What are the primary pathways of Ara-CTP degradation?
A2: The primary degradation pathway for Ara-CTP is enzymatic and chemical dephosphorylation. The triphosphate group is hydrolyzed sequentially to form Ara-CDP (diphosphate), then Ara-CMP (monophosphate). A secondary pathway involves the deamination of Ara-CMP by enzymes like dCMP deaminase, which converts it into an inactive uracil (B121893) derivative.[3][4] The ultimate end product of this degradation is 1-beta-D-arabinofuranosyluracil.[4]
Q3: Is Ara-CTP commercially available for direct use?
A3: Ara-CTP is not typically sold as a stable, off-the-shelf reagent for general laboratory use. It is most often generated in situ within cells after treatment with its parent drug, Cytarabine (Ara-C). For in vitro assays, researchers usually must synthesize it enzymatically or chemically, or purchase it from specialized suppliers for immediate use.[5][6] Therefore, "storage" issues usually pertain to the short-term handling of freshly synthesized Ara-CTP or the preservation of Ara-CTP in biological samples post-extraction.
Q4: What are the ideal short-term storage conditions for aqueous solutions of nucleotide triphosphates like Ara-CTP?
A4: For nucleotide triphosphates in general, stability in aqueous solutions is highly dependent on pH and temperature. They are most stable in a slightly alkaline buffer, with an optimal pH around 8.3.[7] Acidic conditions (low pH) and elevated temperatures rapidly accelerate the hydrolysis of the phosphate (B84403) bonds. For short-term storage (hours to days), it is recommended to keep solutions on ice (0-4°C) in a buffered solution (pH ~7.5-8.5). For longer-term storage, freezing at -20°C or -80°C is necessary.
Troubleshooting Guides
This section addresses common problems encountered during the handling and analysis of Ara-CTP.
Problem 1: Low or undetectable Ara-CTP levels in cell extracts.
| Potential Cause | Troubleshooting Step |
| Rapid Enzymatic Degradation | During cell lysis and extraction, endogenous phosphatases and deaminases can rapidly degrade Ara-CTP. Solution: Use a validated extraction method, such as boiling ethanol (B145695) extraction, which can help denature degradative enzymes.[8] Alternatively, use lysis buffers containing phosphatase and deaminase inhibitors. The deaminase inhibitor Tetrahydrouridine (THU) is effective at preventing the conversion of cytarabine.[9] |
| Chemical Degradation (Hydrolysis) | The sample was handled at room temperature for too long or stored in an acidic buffer. Solution: Keep cell pellets and extracts on ice at all times. Use a neutral or slightly alkaline buffer (pH 7.4-8.5) for extraction and resuspension. Avoid repeated freeze-thaw cycles. |
| Inefficient Cellular Uptake/Phosphorylation | The cells may have low levels of the transporters (e.g., hENT-1) or kinases (e.g., dCK) needed to convert Ara-C to Ara-CTP.[2][3] Solution: Verify the expression of these proteins in your cell line. Ensure the concentration and incubation time with Ara-C are sufficient for Ara-CTP accumulation.[10] |
Problem 2: High variability in Ara-CTP measurements between replicate samples.
| Potential Cause | Troubleshooting Step |
| Inconsistent Sample Handling | Slight differences in the time samples spend at room temperature or on ice can lead to variable degradation. Solution: Standardize the entire workflow from cell harvesting to extraction and analysis. Process all samples in parallel under identical conditions. |
| Precipitation during Storage | If using polyphosphate buffers, essential magnesium cations can precipitate, affecting enzyme activity and stability.[5] Solution: Ensure all buffer components are fully dissolved. Consider using a buffer system less prone to precipitation at low temperatures. |
| Repeated Freeze-Thaw Cycles | Each freeze-thaw cycle can contribute to the degradation of nucleotide triphosphates. Solution: Aliquot samples into single-use volumes before freezing to avoid thawing the entire stock repeatedly. |
Data Presentation
Table 1: General Stability of Nucleoside Triphosphates Under Various Conditions
This table summarizes the general stability characteristics of nucleoside triphosphates (NTPs), which can be extrapolated to Ara-CTP.
| Condition | Effect on Stability | Recommendation |
| Low pH (< 6.8) | Rapid hydrolysis of P-O-P bonds.[11] | Buffer solutions to a pH between 7.4 and 8.5.[7] |
| High Temperature (> 4°C) | Increased rate of chemical and enzymatic degradation. | Always handle samples on ice or at 4°C. For storage >24 hours, freeze at -20°C or -80°C. |
| Presence of Divalent Cations (Mg²⁺, Mn²⁺) | Can catalyze non-enzymatic hydrolysis. | While necessary for many enzymes, consider adding a chelating agent like EDTA for storage.[8] |
| Repeated Freeze-Thaw Cycles | Physical stress can lead to degradation. | Aliquot into single-use tubes before long-term storage. |
Key Experimental Protocols
Protocol: Stability Assessment of Ara-CTP in a Buffered Solution
This protocol outlines a method to determine the stability of Ara-CTP under specific storage conditions using HPLC analysis.
1. Preparation of Ara-CTP Stock Solution:
-
Synthesize or acquire high-purity Ara-CTP.
-
Dissolve the Ara-CTP in a pre-chilled buffer (e.g., 50 mM Tris-HCl, pH 8.0) to a final concentration of 1 mM.
-
Keep the stock solution on ice at all times.
2. Aliquoting and Storage:
-
Dispense 50 µL aliquots of the Ara-CTP stock solution into multiple sterile microcentrifuge tubes.
-
Designate tubes for different storage conditions (e.g., -80°C, -20°C, 4°C, and 25°C).
-
Designate tubes for different time points (e.g., 0 hr, 2 hr, 8 hr, 24 hr, 7 days).
-
Immediately flash-freeze the aliquots intended for frozen storage in liquid nitrogen before transferring them to the appropriate freezer.
3. Sample Analysis at Time Points:
-
At each designated time point, retrieve one aliquot from each storage condition.
-
Immediately before analysis, dilute the sample to the working concentration range of your analytical instrument using a pre-chilled mobile phase or appropriate buffer.
-
Analyze the concentration of intact Ara-CTP using a validated stability-indicating HPLC method.[12] A reversed-phase C18 column with UV detection is often suitable.[12]
4. Data Analysis:
-
For each condition, calculate the percentage of Ara-CTP remaining at each time point relative to the concentration at time 0.
-
Plot the percentage of remaining Ara-CTP against time for each storage condition to determine the degradation rate.
Visualizations
Diagram 1: Ara-CTP Degradation Pathway
Caption: Major degradation pathways of Ara-CTP.
Diagram 2: Experimental Workflow for Stability Testing
Caption: Workflow for assessing Ara-CTP stability.
Diagram 3: Troubleshooting Low Ara-CTP Yield
Caption: Decision tree for troubleshooting low Ara-CTP yield.
References
- 1. What is the mechanism of Cytarabine? [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. Cytarabine - Wikipedia [en.wikipedia.org]
- 4. Degradation of 1-beta-D-arabinofuranosylcytosine 5'-triphosphate in human leukemic myeloblasts and lymphoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. US6916616B2 - Stabilized aqueous nucleoside triphosphate solutions - Google Patents [patents.google.com]
- 8. The degradation of nucleotide triphosphates extracted under boiling ethanol conditions is prevented by the yeast cellular matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HPLC-MS/MS method for the determination of cytarabine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biochemical modulation of cytarabine triphosphate by clofarabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Adenosine triphosphate - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Intracellular Ara-CTP Measurements
Welcome to the technical support center for the measurement of intracellular arabinosylcytosine triphosphate (Ara-CTP). This resource is designed for researchers, scientists, and drug development professionals to address the common challenges and variability associated with the quantification of this critical active metabolite of the chemotherapeutic agent, Cytarabine (B982) (Ara-C).
Frequently Asked Questions (FAQs)
Q1: What are the common sources of variability in intracellular Ara-CTP measurements?
A1: Variability in intracellular Ara-CTP levels can be attributed to three main categories:
-
Pre-analytical Variability: This is a significant source of error and includes all steps from sample collection to extraction.[1][2][3][4] Key factors include sample handling, temperature fluctuations during transport and storage, and the efficiency and consistency of the cell lysis and extraction procedure.[1][2][5]
-
Analytical Variability: This relates to the measurement method itself. Factors include the sensitivity and specificity of the assay, potential for interference from other nucleotides, and the calibration and maintenance of analytical instruments.[6][7][8]
-
Biological Variability: This inherent variability arises from the complex intracellular metabolism of Ara-C.[9][10] Key determinants include the expression and activity of enzymes involved in the phosphorylation of Ara-C to Ara-CTP (e.g., deoxycytidine kinase - DCK) and its catabolism.[9][11][12][13][14] Genetic polymorphisms in these enzymes can lead to significant inter-patient differences in Ara-CTP accumulation.[9][13]
Q2: Which analytical method is best for quantifying intracellular Ara-CTP?
A2: The two most common methods are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and enzymatic assays (including biosensors). The choice depends on the specific needs of your experiment.
-
LC-MS/MS is considered the gold standard for its high selectivity and sensitivity, allowing for the simultaneous quantification of Ara-CTP and other relevant nucleotides like dCTP.[6][8][15]
-
Enzymatic assays and biosensors can be highly sensitive and offer a more rapid and potentially less expensive alternative to LC-MS/MS.[16][17][18] A novel bioluminescent bacterial biosensor, for instance, can detect Ara-CTP levels within a working day.[16][17]
Q3: How does the intracellular metabolism of Ara-C affect Ara-CTP levels?
A3: Ara-C is a prodrug that must be phosphorylated intracellularly to its active triphosphate form, Ara-CTP. This process is a multi-step enzymatic cascade. The rate-limiting step is the initial phosphorylation by deoxycytidine kinase (dCK).[10][14] Subsequently, other kinases convert Ara-CMP to Ara-CDP and finally to Ara-CTP.[13] The efficiency of this activation pathway directly impacts the amount of Ara-CTP available to incorporate into DNA and exert its cytotoxic effect.[19] Conversely, enzymes like cytidine (B196190) deaminase (CDA) can inactivate Ara-C, reducing the substrate available for phosphorylation.[9]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate samples | Inconsistent sample handling and processing.[1] | Standardize all pre-analytical procedures, including cell counting, washing, and extraction. Ensure consistent timing and temperature control. |
| Incomplete or inconsistent cell lysis and extraction.[5] | Optimize and validate your extraction protocol. Common methods include perchloric acid or organic solvent (e.g., methanol/acetonitrile) extraction.[5][20] Ensure complete inactivation of cellular enzymes. | |
| Pipetting errors. | Calibrate and regularly check pipettes. Use positive displacement pipettes for viscous solutions. | |
| Low or undetectable Ara-CTP levels | Insufficient drug incubation time or concentration. | Optimize incubation conditions based on cell type and experimental goals. |
| Rapid degradation of Ara-CTP post-collection. | Process samples immediately on ice and store extracts at -80°C. Minimize freeze-thaw cycles. | |
| Low activity of activating enzymes (e.g., DCK) in the cell type being studied.[9] | Measure the expression or activity of key metabolic enzymes if possible. Consider using a different cell line with known metabolic characteristics for positive controls. | |
| Insufficient assay sensitivity. | For LC-MS/MS, optimize the instrument parameters.[6] For enzymatic assays, ensure the reagents are active and the protocol is followed precisely. Consider a more sensitive method if necessary.[17] | |
| Poor recovery of internal standard (LC-MS/MS) | Matrix effects from the biological sample.[8] | Optimize the sample clean-up procedure (e.g., solid-phase extraction).[6][15] Use a stable isotope-labeled internal standard that co-elutes with Ara-CTP to compensate for matrix effects.[8] |
| Degradation of the internal standard. | Check the stability of the internal standard under your experimental conditions. | |
| Interference from other cellular components | Co-elution of other nucleotides or cellular metabolites with Ara-CTP in LC-MS/MS. | Optimize the chromatographic separation to resolve Ara-CTP from interfering peaks.[6][15] |
| Non-specific binding in enzymatic assays. | Include appropriate negative controls and blanks to assess background signal. |
Quantitative Data Summary
The following tables summarize key quantitative parameters reported in the literature for Ara-CTP measurement.
Table 1: LC-MS/MS Method Performance
| Parameter | Value | Cell Line | Reference |
| Lower Limit of Quantification (LLOQ) | 0.1 µg/mL | Human follicular lymphoma | [6][15] |
| Linear Range | 0.05 - 0.5 µM | Not specified | [17][18] |
Table 2: Intracellular Ara-CTP Concentrations
| Cell Type/Condition | Ara-CTP Concentration | Reference |
| Leukemic cell lines | 11 - 1128 pmol/10⁶ cells | [21] |
| Normal lymphocytes | 47.7 - 60.9 pmol/10⁶ cells | [21] |
| AML patient leukemic cells | 85.9 - 631 pmol/10⁶ cells | [21] |
| Standard-dose vs. High-dose Ara-C in patients | 27-fold increase with high-dose | [22] |
Experimental Protocols
Protocol 1: Sample Preparation for Intracellular Ara-CTP Measurement (General)
-
Cell Harvesting: Harvest a known number of cells by centrifugation at a low speed (e.g., 300 x g) at 4°C.
-
Washing: Wash the cell pellet once with ice-cold phosphate-buffered saline (PBS) to remove extracellular drug and media components.
-
Extraction:
-
Acid Extraction: Resuspend the cell pellet in a known volume of ice-cold 0.4 M perchloric acid. Vortex vigorously and incubate on ice for 15-30 minutes.
-
Solvent Extraction: Alternatively, use an organic solvent mixture such as methanol:acetonitrile:water (2:2:1).[23]
-
-
Neutralization (for acid extraction): Neutralize the extract with a solution like potassium carbonate (K₂CO₃).
-
Centrifugation: Centrifuge at high speed (e.g., 15,000 x g) for 10 minutes at 4°C to pellet precipitated proteins and cell debris.
-
Supernatant Collection: Carefully collect the supernatant containing the intracellular metabolites.
-
Storage: Immediately analyze the samples or store them at -80°C until analysis. Minimize freeze-thaw cycles.
Visualizations
Caption: Intracellular metabolic pathway of Cytarabine (Ara-C).
Caption: Logical workflow for troubleshooting Ara-CTP measurement variability.
References
- 1. streck.com [streck.com]
- 2. selectscience.net [selectscience.net]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Optimization of cellular nucleotide extraction and sample preparation for nucleotide pool analyses using capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of a sensitive and selective LC/MS/MS method for the simultaneous determination of intracellular 1-beta-D-arabinofuranosylcytosine triphosphate (araCTP), cytidine triphosphate (CTP) and deoxycytidine triphosphate (dCTP) in a human follicular lymphoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous determination of cytosine arabinoside and its metabolite uracil arabinoside in human plasma by LC-MS/MS: Application to pharmacokinetics-pharmacogenetics pilot study in AML patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. api.unil.ch [api.unil.ch]
- 9. Genetic factors influencing cytarabine therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Association of genetic polymorphisms in genes involved in Ara-C and dNTP metabolism pathway with chemosensitivity and prognosis of adult acute myeloid leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Exploring the Antitumor Mechanism of High-Dose Cytarabine through the Metabolic Perturbations of Ribonucleotide and Deoxyribonucleotide in Human Promyelocytic Leukemia HL-60 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A novel bioluminescent bacterial biosensor for measurement of Ara-CTP and cytarabine potentiation by fludarabine in seven leukaemic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Investigation and verification of a bioluminescent biosensor for the quantitation of ara-CTP generation: a biomarker for cytosine arabinoside sensitivity in acute myeloid leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Relationships among Ara-CTP pools, formation of (Ara-C)DNA, and cytotoxicity of human leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Intracellular cytarabine triphosphate in circulating blasts post-treatment predicts remission status in patients with acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Plant Sample Preparation for Nucleoside/Nucleotide Content Measurement with An HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for handling and disposal of Cytarabine triphosphate
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the best practices for handling and disposal of Cytarabine (B982) and its active metabolite, Cytarabine triphosphate (ara-CTP).
Frequently Asked Questions (FAQs)
Q1: What is Cytarabine triphosphate and how does it work?
A1: Cytarabine, also known as ara-C, is a chemotherapy agent.[1][2] It is an analog of the nucleoside cytidine.[2] Once inside a cell, it is converted into its active form, Cytarabine triphosphate (ara-CTP), through a series of phosphorylation steps.[2][3] Ara-CTP then interferes with DNA synthesis.[3][4] It competes with the natural building block of DNA, deoxycytidine triphosphate (dCTP), for incorporation into the growing DNA strand.[5] The unique sugar structure of ara-CTP, containing arabinose instead of deoxyribose, hinders the rotation of the DNA molecule and prevents the addition of further nucleotides, ultimately halting DNA replication.[2][3] This action is most effective during the S phase of the cell cycle, making it particularly potent against rapidly dividing cells like cancer cells.[3][6]
Q2: What are the primary hazards associated with handling Cytarabine?
A2: Cytarabine is a cytotoxic agent, meaning it is toxic to living cells.[7] It is suspected of causing genetic defects and may pose risks to fertility or an unborn child.[7] Exposure can occur through inhalation of aerosols, skin contact, or accidental ingestion.[7] Therefore, strict adherence to safety protocols is crucial to minimize any potential harm.
Q3: What personal protective equipment (PPE) is required when working with Cytarabine?
A3: Consistent and correct use of appropriate PPE is the first line of defense against exposure.[7] Recommended PPE includes:
-
Gloves: Double-gloving with powder-free nitrile gloves that have been tested for use with chemotherapy drugs is recommended.[7][8] The outer glove should be removed immediately if contaminated.[7]
-
Gown: A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs should be worn.[7]
-
Eye and Face Protection: Safety goggles or a full-face shield are necessary to protect against splashes or aerosols.[7]
-
Respiratory Protection: A NIOSH-approved respirator (e.g., N95 or higher) is required when handling the powder form of the drug, if there is a risk of aerosolization, or during spill cleanup.[7]
-
Shoe Covers: Disposable shoe covers should be worn in areas where there is a risk of spills to prevent the spread of contamination.[7]
Q4: How should I prepare a stock solution of Cytarabine for my experiments?
A4: For detailed, step-by-step instructions on preparing a Cytarabine stock solution for cell culture experiments, please refer to the "Experimental Protocols" section below. Always perform this procedure in a certified biological safety cabinet (BSC) or a designated cytotoxic drug safety cabinet.[9]
Q5: What should I do in the event of a Cytarabine spill?
A5: Prompt and proper cleanup of a Cytarabine spill is essential to prevent exposure and environmental contamination. For a detailed spill cleanup protocol, please see the "Troubleshooting Guides" section.
Q6: How do I properly dispose of waste contaminated with Cytarabine?
A6: All waste generated from the handling of Cytarabine is considered cytotoxic waste and must be disposed of according to institutional and regulatory guidelines.[7] Generally, chemotherapy waste is segregated into two categories:
-
Trace Chemotherapy Waste: This includes items with minimal residual amounts of the drug (less than 3% of the original volume), such as empty vials, used gloves, gowns, and IV tubing.[10] This waste is typically placed in designated yellow containers for incineration.[10]
-
Bulk Chemotherapy Waste: This category includes materials with more than 3% of the original drug volume, such as partially full vials or syringes.[10] This is considered hazardous waste and must be disposed of in black containers.[10]
Always consult your institution's environmental health and safety (EHS) department for specific disposal procedures.
Troubleshooting Guides
Problem: I accidentally spilled a small amount of Cytarabine solution on my lab bench.
Solution:
-
Restrict Access: Immediately alert others in the area and restrict access to the spill.
-
Don PPE: If not already wearing it, put on the full recommended PPE, including double gloves, a gown, eye protection, and an N95 respirator.
-
Contain the Spill: Gently cover the liquid spill with absorbent pads. If it is a powder spill, cover it with damp absorbent pads to avoid generating dust.
-
Clean the Area: Working from the outside of the spill inward, clean the area twice with a detergent solution, followed by a final rinse with 70% isopropyl alcohol.[11]
-
Dispose of Waste: All cleanup materials (absorbent pads, gloves, etc.) must be disposed of as cytotoxic waste in the appropriate (yellow) container.[11]
-
Report the Incident: Report the spill to your laboratory supervisor and EHS department as per your institution's policy.
Problem: I am unsure about the stability of my prepared Cytarabine solution.
Solution:
The stability of Cytarabine solutions depends on the diluent, concentration, and storage temperature. Refer to the "Data Presentation" section for a summary of stability data. As a general guideline, solutions for infusion are often recommended to be used within 24 hours of preparation, even if chemically stable for longer, to minimize microbiological hazards.[9] When in doubt, it is best to prepare fresh solutions for critical experiments.
Data Presentation
Table 1: Stability of Cytarabine Solutions
| Concentration | Diluent | Storage Temperature | Stability |
| 1 mg/mL | 0.9% NaCl | 2-8°C | 28 days[12] |
| 5 mg/mL | 0.9% NaCl | 2-8°C | 28 days[12] |
| 10 mg/mL | 0.9% NaCl | 2-8°C | 28 days[12] |
| 1 mg/mL | 0.9% NaCl | 25°C | 14 days[12] |
| 5 mg/mL | 0.9% NaCl | 25°C | 8 days[12] |
| 10 mg/mL | 0.9% NaCl | 25°C | 5 days[12] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Cytarabine Stock Solution for Cell Culture
Materials:
-
Cytarabine powder (ensure you have the batch-specific molecular weight)
-
Sterile, nuclease-free water or DMSO
-
Sterile, conical tubes (15 mL and 50 mL)
-
Sterile, serological pipettes
-
Vortex mixer
-
Calibrated balance
-
Biological safety cabinet (BSC)
Procedure:
-
Don appropriate PPE as described in the FAQs.
-
Perform all steps in a certified BSC.
-
Calculate the required mass of Cytarabine. Based on the molecular weight of Cytarabine (243.22 g/mol , but check your specific batch), calculate the mass needed to prepare your desired volume of a 10 mM stock solution.
-
Weigh the Cytarabine powder accurately using a calibrated balance.
-
Transfer the powder to a sterile conical tube.
-
Add the appropriate volume of sterile water or DMSO to the tube.
-
Vortex the solution until the Cytarabine is completely dissolved.
-
Sterile filter the solution using a 0.22 µm syringe filter into a new sterile conical tube.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Label the aliquots clearly with the name of the compound, concentration, date of preparation, and your initials.
-
Store the aliquots at -20°C or -80°C.
Visualizations
Caption: Metabolic activation of Cytarabine and its mechanism of action.
Caption: Experimental workflow for handling Cytarabine.
References
- 1. piernetwork.org [piernetwork.org]
- 2. What is the mechanism of Cytarabine? [synapse.patsnap.com]
- 3. Cytarabine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Cytarabine - Wikipedia [en.wikipedia.org]
- 5. Exploring the Antitumor Mechanism of High-Dose Cytarabine through the Metabolic Perturbations of Ribonucleotide and Deoxyribonucleotide in Human Promyelocytic Leukemia HL-60 Cells | MDPI [mdpi.com]
- 6. Cytarabine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 7. benchchem.com [benchchem.com]
- 8. halyardhealth.com [halyardhealth.com]
- 9. labeling.pfizer.com [labeling.pfizer.com]
- 10. sdmedwaste.com [sdmedwaste.com]
- 11. dvm360.com [dvm360.com]
- 12. Physical and chemical stability of cytarabine in polypropylene syringes - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Efficacy of Cytarabine Triphosphate and Thiarabine Triphosphate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the preclinical efficacy of two potent nucleoside analog triphosphates: Cytarabine triphosphate (ara-CTP) and Thiarabine triphosphate (T-araCTP). We will delve into their mechanisms of action, comparative cytotoxicity, and in vivo efficacy, supported by available experimental data and detailed methodologies for key experiments.
At a Glance: Cytarabine triphosphate vs. Thiarabine triphosphate
| Feature | Cytarabine triphosphate (ara-CTP) | Thiarabine triphosphate (T-araCTP) | Reference(s) |
| Drug Class | Nucleoside Analog | Nucleoside Analog | [1] |
| Mechanism of Action | Inhibition of DNA synthesis | Inhibition of DNA synthesis | [1][2] |
| Active Form Of | Cytarabine (ara-C) | Thiarabine (4'-thio-ara-C) | [1] |
| Key Preclinical Advantages | Well-established clinical efficacy in hematologic malignancies. | Superior in vivo antitumor activity, oral bioavailability of the parent compound, longer intracellular half-life. | [1][3] |
| Primary Route of Administration (Parent Drug) | Intravenous | Oral and Intravenous | [1] |
Mechanism of Action: A Tale of Two Analogs
Both Cytarabine and Thiarabine are prodrugs that exert their cytotoxic effects by interfering with DNA synthesis, a critical process for rapidly dividing cancer cells.[1] Their activity is dependent on intracellular phosphorylation to their respective active triphosphate forms, ara-CTP and T-araCTP.
Cytarabine's Mechanism: Cytarabine is transported into the cell and subsequently phosphorylated by deoxycytidine kinase (dCK) to its active triphosphate form, ara-CTP.[4][5] Ara-CTP then competes with the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into the growing DNA strand by DNA polymerase.[2][6] The incorporation of ara-CTP leads to the termination of the DNA chain and inhibition of DNA synthesis, ultimately triggering cell death.[4][5]
Thiarabine's Mechanism: Similar to Cytarabine, Thiarabine is also phosphorylated to its active triphosphate form, T-araCTP.[1] This active metabolite then inhibits DNA replication by competing with dCTP for incorporation into DNA.[7][8] A key distinction is the significantly longer intracellular half-life of T-araCTP compared to ara-CTP, which is believed to contribute to a more sustained inhibition of DNA synthesis and enhanced antitumor activity.[3][8][9]
Quantitative Data Presentation
In Vitro Cytotoxicity
Direct, side-by-side comparative studies of the half-maximal inhibitory concentration (IC50) of Thiarabine and Cytarabine across a broad panel of cancer cell lines in a single study are limited in the publicly available literature.[1] However, preclinical studies consistently report the potent cytotoxic effects of both agents. Thiarabine has shown significant activity in various leukemia and lymphoma cell lines.[10]
Table 1: Illustrative In Vitro Cytotoxicity (IC50) of Cytarabine in AML Cell Lines
| Cell Line | Cancer Type | Cytarabine IC50 (µM) | Reference(s) |
| HL-60 | Acute Promyelocytic Leukemia | ~0.03 | |
| K-562 | Chronic Myelogenous Leukemia | ~0.04 | |
| MOLT-4 | Acute Lymphoblastic Leukemia | ~0.02 | |
| CCRF-CEM | Acute Lymphoblastic Leukemia | ~0.02 |
Note: These values are approximate and can vary depending on the experimental conditions. Thiarabine's potency is often described as being superior in comparative preclinical models.[11]
In Vivo Efficacy
Preclinical studies using human tumor xenografts in mice have consistently demonstrated Thiarabine's potent antitumor activity, which is often superior to that of Cytarabine.[1][3] A notable advantage of Thiarabine is its demonstrated activity against solid tumor xenografts, a characteristic not as prominent with Cytarabine.[3][12]
Table 2: Summary of Preclinical In Vivo Efficacy of Thiarabine
| Tumor Model | Thiarabine Efficacy | Comparator Efficacy (Cytarabine) | Reference(s) |
| Leukemia Xenografts | Superior antitumor activity, curative in some models. | Active, but generally less efficacious than Thiarabine. | [1][13] |
| Lymphoma Xenografts | Superior antitumor activity. | Active, but generally less efficacious than Thiarabine. | [1] |
| Solid Tumor Xenografts | Excellent activity. | Largely inactive. | [3][13] |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a general procedure for determining the cytotoxic effects of Thiarabine and Cytarabine on cancer cell lines using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1]
Materials:
-
Cancer cell lines (e.g., MV4-11, HL-60)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well flat-bottom plates
-
Thiarabine and Cytarabine stock solutions
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours.[1][10]
-
Drug Treatment: Add serial dilutions of Thiarabine or Cytarabine to the wells. Include untreated control wells.[1]
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.[1]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.[1]
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.[1]
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the drug concentration.
In Vivo Efficacy in Human Tumor Xenograft Models
This protocol provides a general outline for assessing the in vivo antitumor efficacy of Thiarabine and Cytarabine.
Materials:
-
Immunodeficient mice (e.g., NOD/SCID)
-
Human tumor cell lines
-
Thiarabine and Cytarabine formulations for in vivo administration
-
Vehicle control
Procedure:
-
Tumor Cell Implantation: Subcutaneously implant human tumor cells into the flanks of immunodeficient mice.
-
Tumor Growth Monitoring: Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).
-
Animal Randomization: Randomize mice into treatment groups (vehicle control, Cytarabine, Thiarabine).
-
Drug Administration: Administer the drugs according to a predetermined dosing schedule and route (e.g., oral for Thiarabine, intravenous for Cytarabine).[1]
-
Tumor Measurement and Body Weight Monitoring: Measure tumor volume and mouse body weight regularly (e.g., twice weekly).
-
Endpoint: The study can be terminated when tumors in the control group reach a maximum allowable size, or based on survival endpoints.[1]
-
Data Analysis: Compare the tumor growth inhibition and survival rates between the treatment groups.[1]
Intracellular Nucleoside Triphosphate Quantification by HPLC
This method is used to quantify the intracellular levels of ara-CTP and T-araCTP.[14]
Procedure Outline:
-
Cell Culture and Drug Incubation: Culture cancer cells and incubate with Thiarabine or Cytarabine.[14]
-
Cell Lysis and Extraction: Harvest, wash, and lyse the cells. Precipitate proteins using an acid (e.g., trichloroacetic acid).[14]
-
Neutralization and Sample Preparation: Neutralize the acidic extract and collect the supernatant containing the nucleotides.[14]
-
HPLC Analysis: Separate and quantify the triphosphate metabolites using high-performance liquid chromatography (HPLC) with a suitable column and detection method (e.g., UV absorbance).
-
Quantification: Determine the concentrations of ara-CTP and T-araCTP by comparing their peak areas to those of known standards.[14]
Conclusion
The available preclinical data suggests that Thiarabine is a promising next-generation nucleoside analog with potential advantages over Cytarabine.[1] Its superior in vivo efficacy in xenograft models, particularly against solid tumors, coupled with the oral bioavailability of the parent drug and the prolonged intracellular retention of its active triphosphate form, T-araCTP, warrants further investigation.[1][3] While direct, comprehensive side-by-side in vitro cytotoxicity data is limited, the overall preclinical profile of Thiarabine indicates a potentially wider therapeutic window and broader clinical utility compared to Cytarabine.
References
- 1. benchchem.com [benchchem.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Thiarabine, 1-(4-Thio-β-D-arabinofuranosyl)cytosine. A Deoxycytidine Analog With Excellent Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Cytarabine? [synapse.patsnap.com]
- 5. Cytarabine - Wikipedia [en.wikipedia.org]
- 6. Cytarabine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
A Head-to-Head Battle: Novel Biosensor Challenges Gold Standard for Intracellular Ara-CTP Quantification
A groundbreaking bioluminescent biosensor assay is poised to revolutionize the way researchers and clinicians measure intracellular levels of Ara-CTP, the active metabolite of the crucial chemotherapeutic agent cytarabine (B982) (Ara-C). This new technology offers a rapid, sensitive, and cost-effective alternative to the current gold standard, high-performance liquid chromatography (HPLC), potentially enabling more personalized and effective cancer therapy.
For decades, HPLC has been the cornerstone of intracellular Ara-CTP quantification. While reliable, this method is often hampered by laborious sample preparation, long run times, and the need for expensive, specialized equipment. The novel biosensor assay, based on a genetically engineered bacterium that emits light in the presence of Ara-CTP, promises to overcome many of these limitations, offering a streamlined workflow that can deliver results within a single working day.[1][2] This guide provides a comprehensive comparison of these two methodologies, supported by experimental data and detailed protocols, to aid researchers, scientists, and drug development professionals in making informed decisions for their specific needs.
Performance Under the Microscope: A Quantitative Comparison
The novel bioluminescent biosensor has demonstrated impressive performance metrics, rivaling and in some aspects exceeding those of traditional HPLC methods. A key validation study directly comparing the two techniques revealed a strong correlation (R=0.972) in the quantification of intracellular Ara-CTP across seven different leukemic cell lines, instilling confidence in the biosensor's accuracy.[1][3]
| Parameter | Novel Bioluminescent Biosensor Assay | High-Performance Liquid Chromatography (HPLC) |
| Lower Limit of Quantitation (LLOQ) | 0.05 µM[1][2] | Method-dependent, typically in the low µM to high nM range |
| Accuracy (Relative Error) | ≤15%[1][2] | Generally within ±15% |
| Precision (Coefficient of Variation) | ≤15%[1][2] | Typically <15% |
| Assay Time | ~8 hours[4] | 24-48 hours (including sample preparation) |
| Sample Requirement | Fewer cells required compared to some HPLC methods | Can require a larger number of cells |
| Equipment | Standard laboratory equipment, luminometer | Specialized HPLC system with UV or MS detector |
| Cost | Potentially lower per sample | Higher due to equipment and solvent costs |
| Throughput | High-throughput adaptable (e.g., 96-well plate format) | Lower throughput, sample-by-sample analysis |
Unveiling the Mechanisms: How They Work
The fundamental principles behind the biosensor and HPLC methods are vastly different, leading to their distinct advantages and disadvantages.
The Bioluminescent Biosensor Assay utilizes a whole-cell bacterial biosensor engineered to produce a bioluminescent signal in response to Ara-CTP. The bacteria are designed to be permeable to the cell lysate containing Ara-CTP. Inside the bacterium, Ara-CTP is converted to Ara-C, which then activates a genetic circuit leading to the expression of luciferase, the enzyme responsible for light production. The intensity of the emitted light is directly proportional to the concentration of Ara-CTP in the original sample.
High-Performance Liquid Chromatography (HPLC) , on the other hand, is a powerful analytical chemistry technique that separates, identifies, and quantifies each component in a mixture. For Ara-CTP analysis, intracellular contents are first extracted and then injected into the HPLC system. The sample is forced through a column packed with a stationary phase by a liquid mobile phase under high pressure. Different components, including Ara-CTP, travel through the column at different speeds based on their chemical properties, allowing for their separation. A detector at the end of the column measures the amount of each component as it elutes, providing a quantitative result.
Visualizing the Science
To better understand the processes involved, the following diagrams illustrate the key pathways and workflows.
Caption: Ara-C metabolism and biosensor activation pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. research.manchester.ac.uk [research.manchester.ac.uk]
- 3. A novel bioluminescent bacterial biosensor for measurement of Ara-CTP and cytarabine potentiation by fludarabine in seven leukaemic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of the Mechanisms of Action: Cytarabine Triphosphate vs. Gemcitabine Triphosphate
For Researchers, Scientists, and Drug Development Professionals
Cytarabine (B982) and gemcitabine (B846) are both nucleoside analogs that serve as cornerstone chemotherapeutic agents, particularly in the treatment of hematological malignancies and various solid tumors. Their cytotoxic effects are exerted after intracellular phosphorylation to their active triphosphate forms, cytarabine triphosphate (ara-CTP) and gemcitabine triphosphate (dFdCTP), respectively. While both are analogs of deoxycytidine triphosphate (dCTP) and interfere with DNA synthesis, their mechanisms of action exhibit critical distinctions that influence their therapeutic profiles and spectrum of activity. This guide provides an objective comparison of their mechanisms, supported by experimental data and detailed protocols.
Core Mechanisms of Action: A Head-to-Head Comparison
Both cytarabine and gemcitabine are prodrugs that require cellular uptake via nucleoside transporters and subsequent intracellular phosphorylation to become active.[1][2] The initial and rate-limiting step is catalyzed by deoxycytidine kinase (dCK).[3][4] Once converted to their triphosphate forms, they compete with the natural nucleoside dCTP for incorporation into DNA.[3][5] However, the consequences of their incorporation and their broader cellular effects differ significantly.
Cytarabine Triphosphate (ara-CTP): The Classic Chain Terminator
The primary mechanism of ara-CTP is the inhibition of DNA synthesis.[6] Structurally, the arabinose sugar in cytarabine, as opposed to the deoxyribose in dCTP, has a 2'-hydroxyl group in the trans position.[5] This stereochemical difference hinders the rotation of the phosphodiester bond, effectively creating a steric hindrance that prevents DNA polymerases from adding the next nucleotide.[7] This leads to immediate chain termination, halting DNA replication, which is particularly cytotoxic to rapidly dividing cells in the S phase of the cell cycle.[7][8] Ara-CTP is a potent competitive inhibitor of DNA polymerases α and β.[6][9]
Gemcitabine Triphosphate (dFdCTP): A Multi-faceted Approach
Gemcitabine's mechanism is more complex, involving both its triphosphate and diphosphate (B83284) forms.
-
Masked Chain Termination: The triphosphate metabolite, dFdCTP, is incorporated into the growing DNA strand by DNA polymerase.[3] Unlike ara-CTP, the two fluorine atoms at the 2' position of gemcitabine's sugar moiety allow for the addition of one more deoxynucleotide after its incorporation.[10][11] This "masks" the analog from immediate recognition by the 3'→5' exonuclease (proofreading) activity of DNA polymerases, making it more difficult to repair.[10][12] After this single addition, DNA synthesis is terminated, leading to irreparable DNA damage and apoptosis.[4]
-
Ribonucleotide Reductase Inhibition: The diphosphate metabolite of gemcitabine, dFdCDP, is a potent inhibitor of ribonucleotide reductase (RNR).[13][14] RNR is the enzyme responsible for converting ribonucleoside diphosphates into deoxyribonucleoside diphosphates, the essential precursors for DNA synthesis.[15] By inhibiting RNR, dFdCDP depletes the intracellular pool of deoxynucleotides, including dCTP.[3] This depletion has a self-potentiating effect: the reduced levels of competing dCTP enhance the probability of dFdCTP being incorporated into DNA.[12][16]
This dual mechanism of action—masked chain termination and self-potentiating RNR inhibition—contributes to gemcitabine's broader spectrum of antitumor activity, which includes solid tumors.[17]
Visualization of Mechanisms
Below are diagrams illustrating the key steps in the mechanisms of action for both cytarabine triphosphate and gemcitabine triphosphate.
Caption: Mechanism of action for cytarabine triphosphate (ara-CTP).
Caption: Dual mechanism of action for gemcitabine triphosphate (dFdCTP).
Quantitative Comparison of Molecular Interactions
The following table summarizes key quantitative data comparing the inhibitory activities of ara-CTP and dFdCTP/dFdCDP.
| Parameter | Cytarabine Triphosphate (ara-CTP) | Gemcitabine Triphosphate (dFdCTP) / Diphosphate (dFdCDP) | Reference |
| Target Enzyme | DNA Polymerase α, β | DNA Polymerase α, ε; Ribonucleotide Reductase (RNR) | [9][10] |
| Ki for DNA Polymerase α | 1.5 µM | 11.2 µM | [9][10] |
| Ki for DNA Polymerase β | 7.6 µM | Not specified | [9] |
| Ki for DNA Polymerase ε | Not specified | 14.4 µM | [10] |
| RNR Inhibition | No significant inhibition | Potent inhibition by dFdCDP | [13][14] |
| Mode of Action | Immediate DNA chain termination | Masked DNA chain termination; Depletion of dNTP pools | [3][10] |
| DNA Repair Evasion | Can be excised by 3'→5' exonuclease | Evasion of proofreading due to masked termination | [10] |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below.
DNA Polymerase Inhibition Assay
This assay measures the ability of a compound to inhibit the incorporation of radiolabeled dNTPs into a DNA template.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing a DNA template/primer (e.g., gapped duplex DNA), purified human DNA polymerase (α or β), three unlabeled dNTPs (dATP, dGTP, dTTP), and one radiolabeled dNTP ([³H]-dCTP).
-
Inhibitor Addition: Add varying concentrations of the test compounds (ara-CTP or dFdCTP) to the reaction mixtures. A control reaction without any inhibitor is also prepared.
-
Incubation: Incubate the reaction mixtures at 37°C to allow for DNA synthesis.
-
Termination: Stop the reaction by adding a solution such as cold trichloroacetic acid (TCA) to precipitate the DNA.
-
Quantification: Collect the precipitated DNA on filters, wash to remove unincorporated [³H]-dCTP, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the rate of DNA synthesis for each inhibitor concentration and calculate the IC50 or Ki values.
Ribonucleotide Reductase (RNR) Inhibition Assay
This assay evaluates the inhibition of the conversion of ribonucleoside diphosphates to deoxyribonucleoside diphosphates.
Protocol:
-
Enzyme Preparation: Use purified RNR enzyme or cell extracts containing RNR activity.
-
Reaction Setup: Prepare a reaction buffer containing the RNR enzyme, a ribonucleoside diphosphate substrate (e.g., CDP), and a reducing agent (e.g., dithiothreitol).
-
Inhibitor Incubation: Add various concentrations of the inhibitor (e.g., dFdCDP) to the reaction.
-
Reaction Initiation and Incubation: Initiate the reaction by adding the substrate and incubate at an optimal temperature (e.g., 37°C).
-
Product Quantification: After a set time, terminate the reaction and quantify the amount of deoxyribonucleoside diphosphate (dCDP) produced using methods like HPLC.
-
Analysis: Calculate the percentage of RNR inhibition for each concentration of the inhibitor and determine the IC50 value.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[18][19]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[20]
-
Compound Treatment: Treat the cells with serial dilutions of cytarabine or gemcitabine for a specified duration (e.g., 48 or 72 hours).[19] Include untreated cells as a control.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[20] Viable cells with active metabolism will convert the yellow MTT into a purple formazan (B1609692) product.[21]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[21]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[21]
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the untreated control and determine the IC50 value.
DNA Fragmentation Assay
This assay detects the characteristic laddering of DNA that occurs during late-stage apoptosis.[22]
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the desired concentrations of cytarabine or gemcitabine to induce apoptosis. Harvest both adherent and floating cells.
-
Cell Lysis: Lyse the cells using a lysis buffer containing detergents to release the cellular contents, including DNA.
-
DNA Extraction: Isolate the DNA from the cell lysate, often by proteinase K digestion followed by phenol-chloroform extraction or using a commercial kit.
-
Agarose (B213101) Gel Electrophoresis: Load the extracted DNA onto an agarose gel and perform electrophoresis.
-
Visualization: Stain the gel with an intercalating dye (e.g., ethidium (B1194527) bromide or SYBR Green) and visualize the DNA under UV light. A characteristic "ladder" of DNA fragments in multiples of ~180-200 base pairs indicates apoptosis.
Experimental Workflow Visualization
Caption: General experimental workflow for comparing nucleoside analogs.
Conclusion
References
- 1. Systemic Delivery of Gemcitabine Triphosphate via LCP Nanoparticles for NSCLC and Pancreatic Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of Gemcitabine? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. What is the mechanism of Cytarabine? [synapse.patsnap.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Cytarabine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Non-Hodgkin Lymphoma (NHL) Medication: Cytotoxic agents, Antineoplastic Agents, Histone Deacetylase Inhibitors, Antineoplastics, PI3K Inhibitors, Monoclonal Antibodies, Antineoplastic Agents, Proteasome Inhibitors, Antineoplastic Agents, mTOR Kinase Inhibitors, Antineoplastics, Angiogenesis Inhibitor, PD-1/PD-L1 Inhibitors, CAR T-cell Therapy, Antineoplastics, Anti-CD19 Monoclonal Antibodies, Colony-Stimulating Factor Growth Factors, Immunomodulators, Corticosteroids, Antineoplastics, Other, Antineoplastics, Anti-CD30 Monoclonal Antibodies [emedicine.medscape.com]
- 9. Sequence-specific effects of ara-5-aza-CTP and ara-CTP on DNA synthesis by purified human DNA polymerases in vitro: visualization of chain elongation on a defined template - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Action of 2',2'-difluorodeoxycytidine on DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Mechanism for ribonucleotide reductase inactivation by the anticancer drug gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Insight into the mechanism of inactivation of ribonucleotide reductase by gemcitabine 5′-diphosphate in the presence or absence of reductant - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Oncology [pharmacology2000.com]
- 18. Cell viability assays | Abcam [abcam.com]
- 19. ar.iiarjournals.org [ar.iiarjournals.org]
- 20. benchchem.com [benchchem.com]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. chemometec.com [chemometec.com]
A Head-to-Head Battle: Cross-Validation of HPLC and Mass Spectrometry for Ara-CTP Quantification in Drug Development
For researchers, scientists, and drug development professionals, the accurate quantification of intracellular drug metabolites is paramount to understanding efficacy and optimizing therapeutic strategies. Cytarabine (B982) (Ara-C), a cornerstone in the treatment of acute myeloid leukemia, exerts its cytotoxic effects through its active metabolite, cytarabine triphosphate (Ara-CTP).[1][2] The intracellular concentration of Ara-CTP is a critical determinant of therapeutic response, making its precise measurement a key objective in preclinical and clinical studies.[2][3] This guide provides a comprehensive cross-validation of two common analytical techniques for Ara-CTP quantification: High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
This comparison guide delves into the experimental protocols of both methods, presents a detailed analysis of their performance characteristics, and provides visual workflows to aid in methodological understanding.
The Central Player: Ara-CTP's Mechanism of Action
Cytarabine, a nucleoside analog, is transported into the cell and undergoes a series of phosphorylation steps to become the active Ara-CTP.[4][5] This process is initiated by deoxycytidine kinase (dCK), followed by subsequent phosphorylations by other kinases.[4] Ara-CTP then acts as a competitive inhibitor of DNA polymerase, leading to the termination of DNA chain elongation upon its incorporation into the DNA strand, ultimately inducing apoptosis in rapidly dividing cancer cells.[1][5]
Caption: Intracellular activation of Cytarabine to Ara-CTP and its mechanism of action.
Quantitative Performance: A Comparative Analysis
The choice between HPLC-UV and LC-MS/MS for Ara-CTP quantification hinges on the specific requirements of the study, particularly the need for sensitivity and specificity versus cost and accessibility.
| Parameter | HPLC-UV | LC-MS/MS |
| Lower Limit of Quantification (LLOQ) | ~25 pmol / 2 x 10⁷ cells[6] | 0.1 µg/mL (~0.2 µM)[7] |
| Linearity Range | Typically in the µM range | 0.1 - 10 µg/mL[7] |
| Accuracy (% Recovery) | Generally 85-115% | 96.3 - 105.0%[7] |
| Precision (%RSD) | <15% | 6.9 - 10.5% (Intra-day)[7] |
| Specificity | Moderate; susceptible to interference from co-eluting compounds. | High; based on mass-to-charge ratio, minimizing interferences. |
| Instrumentation Cost | Lower | Higher |
| Throughput | Moderate | High |
Experimental Protocols: A Step-by-Step Guide
HPLC-UV Method for Ara-CTP Quantification
This method relies on the separation of Ara-CTP from other cellular components using a reversed-phase or ion-exchange HPLC column, followed by detection using a UV spectrophotometer.
1. Sample Preparation:
-
Harvest cultured cells or patient-derived cells.
-
Lyse the cells using a suitable buffer (e.g., trichloroacetic acid or perchloric acid) to release intracellular contents.
-
Centrifuge the lysate to pellet cellular debris.
-
Neutralize the supernatant containing the nucleotides.
2. HPLC Analysis:
-
Column: A C18 reversed-phase column or a strong anion exchange (SAX) column.
-
Mobile Phase: A buffered aqueous solution with an organic modifier (e.g., methanol (B129727) or acetonitrile) for reversed-phase, or a salt gradient for ion-exchange chromatography.
-
Detection: UV absorbance is monitored at a specific wavelength, typically around 270-280 nm.[6]
-
Quantification: The concentration of Ara-CTP is determined by comparing the peak area of the analyte in the sample to a standard curve generated from known concentrations of Ara-CTP.
Caption: Experimental workflow for HPLC-UV based quantification of Ara-CTP.
LC-MS/MS Method for Ara-CTP Quantification
This highly sensitive and specific method couples the separation power of HPLC with the precise detection capabilities of tandem mass spectrometry.
1. Sample Preparation:
-
Similar to the HPLC-UV method, cells are lysed, and the supernatant is collected.
-
Solid-phase extraction (SPE) may be employed for sample cleanup and enrichment of the nucleotide fraction.[7]
-
An internal standard (e.g., a stable isotope-labeled Ara-CTP) is added to the sample to correct for matrix effects and variations in instrument response.
2. LC-MS/MS Analysis:
-
LC System: A standard HPLC or UHPLC system.
-
Column: A porous graphitic carbon (PGC) or a C18 column is commonly used.[7]
-
Mobile Phase: A gradient of an aqueous buffer and an organic solvent.
-
Mass Spectrometer: A triple quadrupole mass spectrometer is typically used, operating in Multiple Reaction Monitoring (MRM) mode.
-
Ionization: Electrospray ionization (ESI) in negative ion mode is common for nucleotides.
-
MRM Transitions: Specific precursor-to-product ion transitions for Ara-CTP and the internal standard are monitored for highly selective quantification.
-
Quantification: The ratio of the peak area of Ara-CTP to the peak area of the internal standard is used to calculate the concentration based on a standard curve.
Caption: Experimental workflow for LC-MS/MS based quantification of Ara-CTP.
Cross-Validation: Bridging the Methodologies
Cross-validation is a critical step to ensure the reliability and interchangeability of data generated by different analytical methods. This process involves analyzing the same set of samples using both HPLC-UV and LC-MS/MS and comparing the results.
Caption: Logical workflow for the cross-validation of HPLC and LC-MS/MS methods.
A strong correlation between the data obtained from both methods provides confidence in the accuracy of the measurements, regardless of the platform used. Any significant discrepancies would warrant further investigation into potential matrix effects, interferences, or methodological biases.
Conclusion: Selecting the Right Tool for the Job
Both HPLC-UV and LC-MS/MS are valuable techniques for the quantification of Ara-CTP.
-
HPLC-UV offers a cost-effective and accessible method suitable for routine analysis and studies where high sensitivity is not the primary concern. Its simplicity makes it a workhorse in many academic and quality control laboratories.
-
LC-MS/MS provides superior sensitivity and specificity, making it the gold standard for bioanalytical studies, especially when dealing with complex matrices or low intracellular concentrations of Ara-CTP. The ability to use internal standards significantly improves the accuracy and precision of the measurements.
The choice of method should be guided by the specific research question, the required level of sensitivity, the available instrumentation, and budgetary considerations. For drug development professionals, the high-quality data generated by a validated LC-MS/MS method is often indispensable for making critical decisions in preclinical and clinical phases. However, a well-validated HPLC-UV method can still be a powerful and reliable tool for many applications. Cross-validation ensures that data from either method can be confidently compared and interpreted, providing a more complete picture of Ara-CTP's role in therapeutic efficacy.
References
- 1. google.com [google.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Relationships among Ara-CTP pools, formation of (Ara-C)DNA, and cytotoxicity of human leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitors of Chemoresistance Pathways in Combination with Ara-C to Overcome Multidrug Resistance in AML. A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Cytarabine? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Comparative Analysis of DNA Polymerase Inhibition by Different Nucleotide Analogs
A comprehensive guide for researchers, scientists, and drug development professionals on the inhibitory mechanisms and comparative efficacy of key nucleotide analogs against viral and human DNA polymerases.
This guide provides an objective comparison of the performance of several widely used nucleotide analogs as inhibitors of DNA polymerases, supported by experimental data. The information presented herein is intended to aid in the selection and development of antiviral and anticancer therapeutics.
Introduction to Nucleotide Analogs as DNA Polymerase Inhibitors
Nucleotide analogs are structurally modified versions of the natural deoxynucleoside triphosphates (dNTPs) that are the building blocks of DNA. These synthetic molecules are a cornerstone of antiviral and anticancer chemotherapy. Their therapeutic effect is primarily achieved by targeting DNA polymerases, the enzymes responsible for DNA replication and repair.
The general mechanism of action for most nucleotide analog inhibitors involves a multi-step process. First, the analog, often administered as a prodrug, is taken up by cells and undergoes intracellular phosphorylation by host or viral kinases to its active triphosphate form. This activated analog then competes with the natural dNTPs for the active site of a DNA polymerase. Upon incorporation into the growing DNA chain, the analog typically lacks a 3'-hydroxyl group, which is essential for the formation of the next phosphodiester bond. This leads to the termination of DNA chain elongation, thereby halting DNA replication and, consequently, viral replication or cancer cell proliferation.
The clinical efficacy of a nucleotide analog is largely dependent on its selective inhibition of the target viral or cancer cell DNA polymerase over host cellular DNA polymerases. This selectivity minimizes off-target effects and associated toxicity. This guide provides a comparative analysis of the inhibitory potency and selectivity of four prominent nucleotide analogs: Acyclovir (B1169), Zidovudine (AZT), Tenofovir, and Sofosbuvir.
Mechanism of Action of Nucleotide Analog Inhibitors
The following diagram illustrates the general signaling pathway of nucleotide analog-mediated inhibition of DNA polymerase.
Caption: General mechanism of DNA polymerase inhibition by nucleotide analogs.
Comparative Inhibitory Activity of Nucleotide Analogs
The following table summarizes the inhibitory constants (Ki) and 50% inhibitory concentrations (IC50) of the triphosphate forms of selected nucleotide analogs against various viral and human DNA polymerases. Lower values indicate greater inhibitory potency.
| Nucleotide Analog (Active Form) | Target Polymerase | Natural Substrate Competitor | Inhibition Constant (Ki) µM | 50% Inhibitory Concentration (IC50) µM |
| Acyclovir Triphosphate | Herpes Simplex Virus-1 (HSV-1) DNA Polymerase | dGTP | 0.03[1] | - |
| Epstein-Barr Virus (EBV) DNA Polymerase | dGTP | 9.8[1] | - | |
| Human DNA Polymerase α | dGTP | 0.15[1] | - | |
| Human DNA Polymerase β | dGTP | 11.9[1] | - | |
| Zidovudine Triphosphate (AZT-TP) | HIV-1 Reverse Transcriptase | dTTP | Competitive Inhibition | - |
| Human DNA Polymerase α | dTTP | Weak Inhibitor[2][3] | - | |
| Human DNA Polymerase γ | dTTP | Efficient Inhibitor[4] | - | |
| Tenofovir Diphosphate (B83284) | HIV-1 Reverse Transcriptase | dATP | Competitive Inhibition | 1.5 (SIV-infected cells)[5] |
| Epstein-Barr Virus (EBV) DNA Replication | - | - | 0.30 (TDF), 0.084 (TAF)[6][7] | |
| Rat DNA Polymerase α | dATP | Ki/Km = 10.2 (Weak)[8][9] | - | |
| Rat DNA Polymerase δ | dATP | Ki/Km = 10.2 (Weak)[8][9] | - | |
| Rat DNA Polymerase ε | dATP | Ki/Km = 15.2 (Weak)[8][9] | - | |
| Sofosbuvir Triphosphate | Hepatitis C Virus (HCV) NS5B Polymerase | UTP | - | 0.12 |
| Kyasanur Forest Disease Virus (KFDV) NS5 Polymerase | - | - | 3.73[10] |
Note: Data is compiled from various sources and experimental conditions may differ. TDF (Tenofovir Disoproxil Fumarate) and TAF (Tenofovir Alafenamide) are prodrugs of Tenofovir.
Experimental Protocols
The determination of the inhibitory activity of nucleotide analogs against DNA polymerases typically involves in vitro enzyme kinetics assays. Below are generalized protocols for determining IC50 and Ki values.
Determination of IC50 (Half-Maximal Inhibitory Concentration)
The IC50 value represents the concentration of an inhibitor that is required to reduce the activity of an enzyme by 50%.
Materials:
-
Purified DNA polymerase
-
Primer-template DNA substrate (e.g., poly(dA)/oligo(dT))
-
Deoxynucleoside triphosphates (dNTPs), including one radiolabeled or fluorescently labeled dNTP
-
Nucleotide analog triphosphate inhibitor
-
Reaction buffer (e.g., Tris-HCl, MgCl2, dithiothreitol (B142953) (DTT), bovine serum albumin (BSA))
-
Quenching solution (e.g., EDTA)
-
Apparatus for detecting the incorporated label (e.g., scintillation counter, fluorescence plate reader, or gel electrophoresis system)
Procedure:
-
Reaction Setup: Prepare a series of reaction mixtures. Each reaction should contain a fixed concentration of DNA polymerase, primer-template DNA, and the specific dNTPs (including the labeled one). The concentration of the nucleotide analog inhibitor should be varied across the reactions (e.g., a serial dilution). Include a control reaction with no inhibitor.
-
Initiation: Start the reaction by adding the DNA polymerase.
-
Incubation: Incubate the reactions at the optimal temperature for the polymerase for a fixed period.
-
Termination: Stop the reactions by adding the quenching solution.
-
Detection: Measure the amount of labeled dNTP incorporated into the primer in each reaction.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value is the inhibitor concentration that corresponds to 50% inhibition on the dose-response curve.
Determination of Ki (Inhibition Constant)
The Ki is the dissociation constant of the enzyme-inhibitor complex and provides a more absolute measure of inhibitor potency. For a competitive inhibitor, the Ki can be determined by measuring the effect of the inhibitor on the Michaelis-Menten constant (Km) of the enzyme for its natural substrate.
Procedure:
-
Enzyme Kinetics Assays: Perform a series of DNA polymerase activity assays as described for the IC50 determination.
-
Varying Substrate and Inhibitor Concentrations: In these assays, vary the concentration of the natural dNTP substrate at several different fixed concentrations of the nucleotide analog inhibitor.
-
Data Analysis:
-
For each inhibitor concentration, determine the apparent Km (Km,app) and Vmax from a Michaelis-Menten plot (or a linearized plot such as Lineweaver-Burk).
-
For a competitive inhibitor, Vmax will remain unchanged, while Km,app will increase with increasing inhibitor concentration.
-
The Ki can be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration used in the IC50 determination.
-
Alternatively, a Dixon plot (1/velocity vs. inhibitor concentration at different fixed substrate concentrations) can be used to determine Ki.
-
Experimental Workflow for Inhibitor Evaluation
The following diagram outlines a typical workflow for the in vitro evaluation of a nucleotide analog as a DNA polymerase inhibitor.
Caption: A typical workflow for evaluating DNA polymerase inhibitors.
Conclusion
The comparative analysis of nucleotide analogs reveals significant differences in their inhibitory potency and selectivity against various DNA polymerases. Acyclovir demonstrates high selectivity for herpesvirus DNA polymerases. Zidovudine is a potent inhibitor of HIV reverse transcriptase but also shows some inhibition of human mitochondrial DNA polymerase γ, which may contribute to its toxicity profile. Tenofovir exhibits good activity against reverse transcriptases and certain viral DNA polymerases with weak inhibition of human cellular DNA polymerases, indicating a favorable selectivity profile. Sofosbuvir is a potent inhibitor of the HCV RNA-dependent RNA polymerase.
The choice of a nucleotide analog for therapeutic development depends on a careful evaluation of its efficacy against the target polymerase and its safety profile, which is largely determined by its selectivity. The experimental protocols outlined in this guide provide a framework for the continued discovery and characterization of novel and more effective DNA polymerase inhibitors.
References
- 1. Mode of action of acyclovir triphosphate on herpesviral and cellular DNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. droracle.ai [droracle.ai]
- 4. Azidothymidine triphosphate is an inhibitor of both human immunodeficiency virus type 1 reverse transcriptase and DNA polymerase gamma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rndsystems.com [rndsystems.com]
- 6. pnas.org [pnas.org]
- 7. Tenofovir prodrugs potently inhibit Epstein-Barr virus lytic DNA replication by targeting the viral DNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tenofovir Diphosphate Is a Poor Substrate and a Weak Inhibitor of Rat DNA Polymerases α, δ, and ɛ* - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tenofovir diphosphate is a poor substrate and a weak inhibitor of rat DNA polymerases alpha, delta, and epsilon* [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
Synergistic Action of Clofarabine and Cytarabine Enhances Anti-Leukemic Activity by Boosting Intracellular Ara-CTP Levels
A detailed comparison for researchers and drug development professionals on the synergistic effects of clofarabine (B1669196) and cytarabine (B982) combination therapy, with a focus on the accumulation of the active metabolite, cytarabine triphosphate (Ara-CTP).
The combination of clofarabine and cytarabine (Ara-C) has demonstrated significant clinical activity in the treatment of acute leukemias. This guide provides an objective comparison of the biochemical modulation strategy underlying this synergy, supported by experimental data, detailed protocols, and pathway visualizations to inform further research and development in oncology.
Enhanced Intracellular Accumulation of Ara-CTP
The synergistic cytotoxicity of clofarabine and cytarabine stems from the ability of clofarabine to enhance the intracellular accumulation of Ara-CTP, the active anabolite of cytarabine. Clofarabine, a second-generation purine (B94841) nucleoside analog, is a potent inhibitor of ribonucleotide reductase (R&R). This inhibition leads to a depletion of the intracellular pool of deoxyribonucleoside triphosphates (dNTPs), which in turn reduces the feedback inhibition of deoxycytidine kinase (dCK), the rate-limiting enzyme in the phosphorylation of cytarabine to its active triphosphate form.[1][2]
Clinical and preclinical studies have validated this biochemical modulation. A phase 1-2 study in patients with relapsed and refractory acute leukemias reported that the combination of clofarabine and cytarabine was safe and active, with cellular pharmacology data supporting the intended biochemical modulation strategy.[3][4] Specifically, the accumulation of clofarabine triphosphate in leukemic blasts resulted in an increase in intracellular Ara-CTP in a majority of the patients evaluated for this parameter.[3][5]
In vitro studies have provided quantitative evidence of this synergy. In K562 myeloid leukemia cells, pretreatment with clofarabine followed by cytarabine resulted in a significant increase in Ara-CTP levels compared to treatment with cytarabine alone.[6]
| Cell Line | Treatment Condition | Ara-CTP Concentration (µM) | Fold Increase vs. Cytarabine Alone | Reference |
| K562 | 10 µM Ara-C alone (3h) | 86 | - | [6] |
| K562 | 1 µM Clofarabine (4h) -> 10 µM Ara-C (3h) | 248 | ~2.9 | [6] |
Table 1: In Vitro Ara-CTP Accumulation in K562 Leukemia Cells. This table summarizes the quantitative increase in intracellular Ara-CTP concentration following sequential treatment with clofarabine and cytarabine in a myeloid leukemia cell line.
Signaling Pathway and Mechanism of Action
The synergistic interaction between clofarabine and cytarabine can be visualized through their interconnected metabolic and signaling pathways.
Figure 1: Synergistic Mechanism of Clofarabine and Cytarabine.
Experimental Protocols
Measurement of Intracellular Ara-CTP by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a common method for the quantification of intracellular Ara-CTP in leukemia cells.
1. Cell Culture and Drug Incubation:
-
Culture leukemia cell lines (e.g., K562) in appropriate media and conditions.
-
Treat cells with clofarabine and/or cytarabine at desired concentrations and time points. For sequential treatment, incubate with the first drug, wash the cells, and then incubate with the second drug.
2. Cell Lysis and Nucleotide Extraction:
-
Harvest a known number of cells by centrifugation.
-
Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells and precipitate proteins by adding a known volume of ice-cold 0.4 M perchloric acid.
-
Vortex vigorously and incubate on ice for 30 minutes.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the protein precipitate.
-
Neutralize the supernatant containing the nucleotides by adding a calculated amount of potassium carbonate.
-
Centrifuge to remove the potassium perchlorate (B79767) precipitate.
-
The resulting supernatant contains the intracellular nucleotides.
3. HPLC Analysis:
-
Use a strong anion-exchange (SAX) HPLC column.
-
Elute the nucleotides using a gradient of a low-concentration phosphate (B84403) buffer (e.g., ammonium (B1175870) phosphate) at a low pH and a high-concentration phosphate buffer at the same pH.
-
Monitor the eluate using a UV detector at a wavelength of 273 nm.
-
Quantify the Ara-CTP peak by comparing its area to a standard curve generated with known concentrations of Ara-CTP.
Figure 2: Workflow for Ara-CTP Quantification by HPLC.
Conclusion
The combination of clofarabine and cytarabine represents a rational and effective therapeutic strategy in acute leukemias. The synergistic effect is primarily driven by the clofarabine-mediated inhibition of ribonucleotide reductase, leading to an enhanced accumulation of the cytotoxic metabolite Ara-CTP. The provided experimental data and protocols offer a framework for researchers to further investigate and optimize this and similar combination therapies. The visualization of the underlying signaling pathway provides a clear rationale for the observed synergy, aiding in the design of future preclinical and clinical studies.
References
- 1. Population pharmacokinetics of clofarabine, a second-generation nucleoside analog, in pediatric patients with acute leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Results of a phase 1-2 study of clofarabine in combination with cytarabine (ara-C) in relapsed and refractory acute leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. researchgate.net [researchgate.net]
- 6. Biochemical modulation of cytarabine triphosphate by clofarabine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Cytarabine Triphosphate Suppliers for Research Applications
For researchers, scientists, and drug development professionals, the quality and consistency of reagents are paramount. Cytarabine triphosphate (ara-CTP), the active metabolite of the widely used chemotherapeutic agent Cytarabine, is a critical tool in studying DNA replication and repair mechanisms, as well as in the development of new anticancer therapies. This guide provides a head-to-head comparison of prominent suppliers of Cytarabine triphosphate, offering a summary of their product specifications and detailed experimental protocols to enable researchers to make informed decisions for their specific needs.
Product Specification Overview
A summary of the key product specifications for Cytarabine triphosphate from the selected suppliers is presented below. It is important to note that this information is based on the data provided on the suppliers' websites and may be subject to change. Researchers are encouraged to request lot-specific certificates of analysis for the most accurate and up-to-date information.
| Supplier | Product Number | Purity (as stated) | Formulation |
| MedChemExpress | HY-115740 | ≥98.0% (HPLC) | Solid |
| Selleck Chemicals | S2439 | ≥98% (HPLC) | Solid |
| Cayman Chemical | 11746 | ≥95% (HPLC) | Solid |
| Thermo Fisher Scientific | J62332 | ≥98% | Solid |
| Jena Bioscience | NU-1170 | ≥95% (HPLC) | Solution (100 mM) |
Mechanism of Action of Cytarabine Triphosphate
Cytarabine, a nucleoside analog, is transported into the cell where it is converted to its active triphosphate form, ara-CTP, through a series of phosphorylation steps. Ara-CTP then exerts its cytotoxic effects primarily by inhibiting DNA synthesis. It competes with the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into the growing DNA strand by DNA polymerases. Once incorporated, the arabinose sugar moiety of ara-CTP, with its 2'-hydroxyl group in the trans position, sterically hinders the rotation of the sugar-phosphate backbone, thereby impeding further DNA chain elongation. This leads to S-phase cell cycle arrest and induction of apoptosis.
A Comparative Analysis of Ara-CTP Metabolism in Cytarabine-Sensitive and -Resistant Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic pathways of cytarabine (B982), a cornerstone chemotherapy agent for hematological malignancies, in sensitive and resistant cancer cell lines. By examining the key enzymatic activities and the resulting intracellular concentrations of the active metabolite, Ara-CTP, this document aims to elucidate the mechanisms of cytarabine resistance and inform strategies for its circumvention. The information presented is supported by experimental data and detailed laboratory protocols.
Introduction to Cytarabine Metabolism and Resistance
Cytarabine, or Ara-C, is a synthetic nucleoside analog of deoxycytidine. Its therapeutic efficacy is dependent on its intracellular conversion to the active triphosphate form, Ara-CTP. This active metabolite is then incorporated into DNA, leading to chain termination and apoptosis in rapidly dividing cancer cells. Resistance to cytarabine is a significant clinical challenge and can arise from various alterations in the metabolic pathway of the drug. This guide focuses on the comparative analysis of these metabolic alterations in cytarabine-sensitive and -resistant cell lines.
The primary mechanisms of resistance involve reduced activation of Ara-C to Ara-CTP and increased inactivation of the drug. Key enzymes in this process are deoxycytidine kinase (dCK), which catalyzes the rate-limiting first phosphorylation step, and cytidine (B196190) deaminase (CDA), which deaminates Ara-C to its inactive form, Ara-U.[1]
Comparative Analysis of Metabolic Parameters
The following tables summarize the key differences in cytarabine metabolism between sensitive and resistant cell lines, based on published experimental data.
Table 1: Cytarabine IC50 Values in Sensitive and Resistant Cell Lines
| Cell Line | IC50 (µM) - Sensitive | Cell Line | IC50 (µM) - Resistant | Fold Resistance | Reference |
| HL-60 | 0.038 ± 0.005 | HL-60/ara-C20 | 0.76 ± 0.09 | 20 | [2] |
| CCRF-CEM | Not specified | CEM/4xAraC | Not specified | Low | [3] |
| CCRF-CEM | Not specified | CEM/20xAraC | Not specified | High | [3] |
| THP-1 | Not specified | THP-1/AC | Not specified | 60-fold vs parent | [4] |
| K562 | Not specified | K562/AC | Not specified | 15-fold vs parent | [4] |
| HL-60 | Not specified | HL60/AC | Not specified | 6-fold vs parent | [4] |
| CEM | Not specified | CEM/AC | Not specified | 5-fold vs parent | [4] |
| U937 | Not specified | U937/AC | Not specified | 6-fold vs parent | [4] |
| B117p | 0.354 mg/mL | B117H | 283 mg/mL | ~800 | [5] |
| B140p | 0.175 mg/mL | B140H | 141 mg/mL | ~800 | [5] |
Table 2: Deoxycytidine Kinase (dCK) Activity in Sensitive and Resistant Cell Lines
| Cell Line | dCK Activity (nmol/h/mg protein) - Sensitive | Cell Line | dCK Activity (nmol/h/mg protein) - Resistant | Fold Change | Reference |
| CCRF-CEM | ~1.2 | CEM/4xAraC | ~0.6 | ~0.5 | [3] |
| CCRF-CEM | ~1.2 | CEM/20xAraC | ~0.1 | ~0.08 | [3] |
| U937 | Not specified | U937R | Decreased | - | [6] |
| AML-2/WT | Not specified | AML-2/IDAC & AML-2/ARC | Lower activity | - | [7] |
Table 3: Cytidine Deaminase (CDA) Activity in Sensitive and Resistant Cell Lines
| Cell Line | CDA Activity (nmol/h/mg protein) - Sensitive | Cell Line | CDA Activity (nmol/h/mg protein) - Resistant | Fold Change | Reference |
| U937 | Not specified | U937R | Increased | - | [6] |
| Carcinoma Cell Lines | High Activity | Leukemia Cell Lines | Low Activity | - | [6] |
Table 4: Intracellular Ara-CTP Accumulation in Sensitive and Resistant Cell Lines
| Cell Line | Ara-CTP (pmol/10^7 cells) - Sensitive | Cell Line | Ara-CTP (pmol/10^7 cells) - Resistant | Fold Change | Reference |
| HL-60 | 110 ± 15 | HL-60/ara-C20 | 11 ± 2 | ~0.1 | [2] |
| Infant ALL cells | High Accumulation | Older Children ALL cells | Lower Accumulation | ~0.43 | [8] |
Signaling Pathways and Experimental Workflows
To visually represent the complex processes involved in cytarabine metabolism and the experimental procedures used to assess them, the following diagrams have been generated using Graphviz.
Caption: Intracellular metabolism of cytarabine (Ara-C) and key resistance mechanisms.
References
- 1. Ara-C: cellular and molecular pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytarabine-resistant Leukemia Cells Are Moderately Sensitive to Clofarabine In Vitro | Anticancer Research [ar.iiarjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of cytarabine-resistant leukemic cell lines established from five different blood cell lineages using gene expression and proteomic analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Impact of cytidine deaminase activity on intrinsic resistance to cytarabine in carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Defective expression of deoxycytidine kinase in cytarabine-resistant acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Differential mRNA expression of Ara-C-metabolizing enzymes explains Ara-C sensitivity in MLL gene-rearranged infant acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Cytarabine Triphosphate Trisodium: A Step-by-Step Guide for Laboratory Professionals
Effective management and disposal of Cytarabine triphosphate trisodium (B8492382), a potent cytotoxic agent, is critical for ensuring laboratory safety and environmental protection. Researchers, scientists, and drug development professionals must adhere to strict protocols to mitigate risks associated with handling this hazardous compound. This guide provides essential, step-by-step procedures for the proper disposal of Cytarabine triphosphate trisodium, aligning with general best practices for cytotoxic drug waste management.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, chemotherapy-tested nitrile gloves (double-gloving is recommended), a disposable, low-permeability gown, safety goggles or a face shield, and, if there is a risk of aerosolization, a NIOSH-approved respirator. All handling of the compound should be performed within a certified biological safety cabinet (BSC) or a similar containment device.
Disposal Procedures: A Step-by-Step Workflow
The proper disposal of this compound waste is contingent on its classification as either "trace" or "bulk" hazardous waste. This distinction is crucial for regulatory compliance and ensuring the correct disposal pathway is followed.
Step 1: Waste Categorization
The initial and most critical step is to determine the category of the this compound waste. This classification is based on the amount of residual drug present.
| Waste Category | Description |
| Trace Waste | Items that are "RCRA empty," meaning they contain less than 3% of the original volume of the chemotherapy drug. This includes items such as empty vials, IV bags, tubing, and contaminated personal protective equipment (PPE) like gloves and gowns.[1][2][3] |
| Bulk Waste | Items that do not meet the "RCRA empty" criteria and contain more than 3% of the original drug volume.[1][3] This category includes unused or partially used vials, syringes, and materials used to clean up spills.[3] |
Step 2: Segregation and Containerization
Proper segregation of waste is essential to prevent cross-contamination and ensure correct disposal.[3] Use designated, clearly labeled, and puncture-resistant containers for each waste stream.
-
Trace Chemotherapy Waste:
-
Bulk Chemotherapy Waste:
Step 3: Final Disposal
The final step in the disposal process is the removal and treatment of the contained waste.
-
Both trace and bulk chemotherapy waste are ultimately disposed of via incineration at a permitted facility.[1][4] This high-temperature destruction process is necessary to break down the cytotoxic compounds.
-
It is crucial to adhere to all local, state, and federal regulations governing the transportation and disposal of hazardous pharmaceutical waste.[5] Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal vendor to arrange for pickup and disposal.[4]
Experimental Protocols
Currently, there are no widely established and validated experimental protocols for the chemical inactivation of this compound prior to disposal. The standard and required procedure for rendering this and other cytotoxic drugs non-hazardous is high-temperature incineration. Therefore, laboratory personnel should not attempt to chemically neutralize this compound without specific, validated guidance from a qualified source.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety protocols and waste management guidelines.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
